1,3-Diphenylpropane-1,2-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5381-84-0 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1,3-diphenylpropane-1,2-diol |
InChI |
InChI=1S/C15H16O2/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2 |
InChI Key |
NCCYBEZNRYYHRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,3-Diphenylpropane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1,3-diphenylpropane-1,2-diol. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on data presentation, experimental methodologies, and logical relationships.
Chemical and Physical Properties
This compound is a vicinal diol with the molecular formula C₁₅H₁₆O₂. Its structure, featuring two phenyl groups and two hydroxyl groups, imparts specific physical and chemical characteristics. While experimental data for this specific molecule is limited in the literature, its properties can be inferred from computed data and comparison with its isomers.
Physical Properties
Quantitative physical property data for this compound is primarily available from computational models. For comparison, the experimental melting point of its isomer, 1,3-diphenylpropane-1,3-diol, is 126 °C. The solubility of a related, smaller molecule, 1-phenyl-1,2-propanediol, is moderate in water and higher in organic solvents like alcohols and ethers, suggesting a similar trend for this compound due to the presence of both polar hydroxyl groups and nonpolar phenyl rings[1].
| Property | Data | Source |
| Molecular Formula | C₁₅H₁₆O₂ | PubChem[2] |
| Molecular Weight | 228.29 g/mol | PubChem[2] |
| XLogP3 | 2.4 | PubChem[2] |
| Hydrogen Bond Donors | 2 | PubChem[2] |
| Hydrogen Bond Acceptors | 2 | PubChem[2] |
| Rotatable Bond Count | 4 | PubChem[2] |
| Exact Mass | 228.115029749 g/mol | PubChem[2] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[2] |
Spectral Data
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons (phenyl groups) would appear in the range of δ 7.0-7.5 ppm. The protons of the diol and propane (B168953) backbone would appear at higher field, with their chemical shifts and multiplicities dependent on the solvent and stereochemistry. The hydroxyl protons would likely be broad singlets. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 125-145 ppm region. The carbons bearing the hydroxyl groups would be in the δ 70-80 ppm range, and the methylene (B1212753) carbon would be further upfield. |
| FTIR | A broad band in the 3200-3600 cm⁻¹ region due to O-H stretching of the hydroxyl groups. C-H stretching from the aromatic rings would be observed around 3000-3100 cm⁻¹. C-C stretching within the aromatic rings would appear at ~1600 and 1450 cm⁻¹. C-O stretching would be in the 1000-1200 cm⁻¹ region. |
| Mass Spec. | The molecular ion peak [M]⁺ would be expected at m/z = 228. Common fragmentation patterns would likely involve the loss of water (M-18), and cleavage of the C-C bond between the hydroxyl-bearing carbons, leading to fragments containing phenyl groups. |
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the two hydroxyl groups. As a vicinal diol, it can undergo reactions typical of this functional group.
Oxidation: 1,2-diols are susceptible to oxidation. Depending on the oxidizing agent, two main pathways can occur:
-
Oxidative Cleavage: Strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) will cleave the carbon-carbon bond between the two hydroxyl groups, yielding two carbonyl compounds. In the case of this compound, this would likely produce benzaldehyde (B42025) and phenylacetaldehyde.
-
Oxidation to α-Hydroxyketone: Milder or more selective oxidizing agents can oxidize one of the hydroxyl groups to a ketone without cleaving the C-C bond, resulting in an α-hydroxyketone.
Protection: The diol functionality can be protected to prevent unwanted reactions during a multi-step synthesis. Common protecting groups for 1,2-diols include the formation of cyclic acetals or ketals by reacting the diol with an aldehyde or ketone in the presence of an acid catalyst.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound is the asymmetric dihydroxylation of (E)-1,3-diphenyl-1-propene, a well-established method known as the Sharpless Asymmetric Dihydroxylation. This method allows for the stereoselective synthesis of vicinal diols.
Step 1: Synthesis of (E)-1,3-Diphenyl-1-propene
A general procedure for the synthesis of 1,3-diphenylpropenes involves the dehydration of the corresponding alcohol.
-
Materials: 1,3-diphenylpropan-1-ol (B1266756), concentrated sulfuric acid, dioxane, ice-cold water, petroleum ether, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 1,3-diphenylpropan-1-ol (1.0 mmol) in dioxane (4 mL).
-
Add a few drops of concentrated H₂SO₄ to the solution.
-
Reflux the reaction mixture for 4-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture over ice-cold water with vigorous stirring.
-
Extract the aqueous mixture with petroleum ether.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure to yield (E)-1,3-diphenyl-1-propene[3].
-
Step 2: Sharpless Asymmetric Dihydroxylation of (E)-1,3-Diphenyl-1-propene
-
Materials: (E)-1,3-diphenyl-1-propene, AD-mix-β (or AD-mix-α for the other enantiomer), tert-butanol (B103910), water, sodium sulfite (B76179), ethyl acetate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g per 1 mmol of alkene) to a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).
-
Stir the mixture at room temperature until all solids dissolve, then cool to 0 °C in an ice bath.
-
Add (E)-1,3-diphenyl-1-propene (1 mmol) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, add sodium sulfite (1.5 g) and stir at room temperature for 1 hour.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.
-
Analytical Methods
Standard analytical techniques are employed to characterize this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Process the spectra to determine chemical shifts (ppm), coupling constants (Hz), and integration values.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare the sample as a KBr pellet or a thin film on a salt plate (NaCl or KBr).
-
Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI).
-
Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.
-
Potential Biological Activity and Signaling Pathway
While direct experimental evidence for the biological activity of this compound is scarce, its structural similarity to other biologically active diarylpropanes and molecules containing a diol moiety suggests potential interactions with biological targets. Notably, many compounds with a phenylethanolamine-like scaffold are known to interact with adrenergic receptors.
Beta-Adrenergic Receptor Signaling Pathway
The beta-adrenergic signaling pathway is a plausible target for compounds with the structural features of this compound. This pathway plays a crucial role in regulating various physiological processes, including heart rate, smooth muscle relaxation, and metabolism.
References
1,3-Diphenylpropane-1,2-diol CAS number
An In-depth Technical Guide to 1,3-Diphenylpropane-1,2-diol
This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and biological relevance. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical and Physical Properties
This compound is a diol with a propane (B168953) backbone substituted with two phenyl groups and two hydroxyl groups. The specific stereoisomer, threo-1,3-diphenylpropane-1,2-diol, is identified by the CAS Number 5381-80-6.[1]
| Property | Value | Source |
| Chemical Name | threo-1,3-diphenylpropane-1,2-diol | [1] |
| CAS Number | 5381-80-6 | [1] |
| Molecular Formula | C₁₅H₁₆O₂ | [1][2] |
| Molecular Weight | 228.29 g/mol | [1][2] |
| IUPAC Name | (1R,2R)-1,3-diphenylpropane-1,2-diol (for one enantiomer) | [2] |
| InChI | InChI=1S/C15H16O2/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2/t14-,15-/m1/s1 | [2] |
| InChIKey | NCCYBEZNRYYHRY-HUUCEWRRSA-N | [2] |
| SMILES | C1=CC=C(C=C1)C--INVALID-LINK--O">C@HO | [2] |
Spectroscopic Data
| Spectroscopy Type | Data Description | Source |
| ¹³C NMR | Spectra available for related isomers like (1R,2R)-1,3-diphenylpropane-1,2-diol. | [2] |
| Mass Spectrometry | GC-MS data is available for related isomers. | [2][3] |
| IR Spectra | Vapor Phase IR Spectra have been recorded for related structures. | [2][3] |
Experimental Protocols: Synthesis
The synthesis of 1,2-diarylpropane-1,3-diols, a class of compounds that includes this compound, can be achieved via a condensation reaction. The following protocol is a representative method based on literature procedures.[4]
Objective: To synthesize 1,2-diarylpropane-1,3-diols through the condensation of a substituted benzyl (B1604629) ester with a substituted benzaldehyde (B42025).
Materials:
-
Methyl benzylhomovanillate (or a similar benzyl ester)
-
Benzyl syringaldehyde (B56468) (or a similar benzaldehyde)
-
Lithium diisopropylamide (LDA) as a base
-
Palladium on carbon (Pd-C) for hydrogenation
-
Lithium aluminum hydride (LiAlH₄) for reduction
-
Tetrahydrofuran (THF), anhydrous
-
Standard workup and purification reagents (e.g., HCl, ethyl acetate, silica (B1680970) gel)
Procedure:
-
Enolate Formation: A solution of the starting benzyl ester (e.g., methyl benzylhomovanillate) in anhydrous THF is cooled to a low temperature (e.g., -78 °C).
-
Condensation: Lithium diisopropylamide (LDA) is added dropwise to the solution to form the lithium enolate. The corresponding benzaldehyde (e.g., benzyl syringaldehyde) is then added to the reaction mixture. This key step forms a β-hydroxy ester, yielding a mixture of threo and erythro isomers.[4]
-
Workup: The reaction is quenched with a suitable acidic solution and extracted with an organic solvent like ethyl acetate.
-
Purification: The crude β-hydroxy ester product is purified, often by crystallization, to separate the diastereomers.[4]
-
Debenzylation: The purified ester is subjected to hydrogenation using a Pd-C catalyst to remove the benzyl protecting groups.[4]
-
Reduction: The resulting ester is then reduced to the final diol product using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[4]
-
Final Purification: The final this compound product is purified using column chromatography or recrystallization. The configuration of the diols can be confirmed by NMR analysis of their derivatives, such as phenyl boronates.[4]
Biological Activity and Drug Development Potential
While specific biological data for this compound is limited, its structural analogs have been investigated for various therapeutic applications.
Cytotoxic Activity: Derivatives such as 1,3-diphenyl-3-(phenylthio)propan-1-ones have demonstrated significant cytotoxic potential against cancer cell lines, including the human ER-positive breast cancer cell line (MCF-7).[5][6] In some cases, these compounds showed higher activity than the reference drug Tamoxifen.[6] The primary method for evaluating this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[5][6]
Other Activities:
-
Metabolic Regulation: The related compound 1,3-Diphenylpropane-1,3-diol has been studied for its potential to alleviate conditions like methylmalonic acidemia and has been shown to inhibit enzymes such as alcohol dehydrogenase and acetaldehyde (B116499) dehydrogenase.
-
Neuromodulation and Anti-Angiogenesis: Analogs like (R)-3-phenylpropane-1,2-diol are used as intermediates in the synthesis of β-adrenergic antagonists and have been investigated as potential neuromodulators.[7] Phenolic derivatives of this compound have also shown anti-angiogenic properties by inhibiting VEGF-induced processes.[7]
Visualizations
Experimental Workflow: MTT Assay for Cytotoxicity
The following diagram illustrates the standard workflow for an MTT assay, a colorimetric method used to assess the cytotoxic effects of compounds like the derivatives of this compound.[5]
Caption: Workflow for determining cytotoxicity using the MTT assay.
References
- 1. threo-1,3-diphenylpropane-1,2-diol|lookchem [lookchem.com]
- 2. (1R,2R)-1,3-diphenylpropane-1,2-diol | C15H16O2 | CID 14729035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Diphenylpropane-1,3-diol | C15H16O2 | CID 12236274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2-Diarylpropane-1,3-Diols and Determination of their Configurations | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. brieflands.com [brieflands.com]
- 7. Buy (R)-3-phenylpropane-1,2-diol | 79299-22-2 [smolecule.com]
An In-depth Technical Guide to the Molecular Structure of 1,3-Diphenylpropane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenylpropane-1,2-diol is a vicinal diol, a class of organic molecules characterized by hydroxyl groups on adjacent carbon atoms. This structural motif is of significant interest in medicinal chemistry and materials science due to its prevalence in biologically active molecules and its utility as a chiral building block in asymmetric synthesis. The presence of two phenyl groups and two chiral centers in this compound gives rise to distinct stereoisomers with potentially unique physicochemical and biological properties. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and known biological activities of this compound, with a focus on presenting detailed data and experimental methodologies.
Molecular Structure and Identification
The core structure of this compound consists of a three-carbon propane (B168953) backbone with phenyl substituents at positions 1 and 3, and hydroxyl groups at positions 1 and 2. The presence of chiral centers at carbons 1 and 2 results in the existence of stereoisomers, primarily the diastereomeric pairs: threo and erythro.
Table 1: Molecular Identifiers for this compound and its Stereoisomers
| Identifier | 1,3-Diphenylpropane-1,3-diol (General) | (1R,2R)-1,3-Diphenylpropane-1,2-diol | (1S,3S)-1,3-Diphenylpropane-1,3-diol |
| CAS Number | 5471-97-6 | Not available | 108391-15-7 |
| IUPAC Name | 1,3-diphenylpropane-1,3-diol[1] | (1R,2R)-1,3-diphenylpropane-1,2-diol[2] | (1S,3S)-1,3-diphenylpropane-1,3-diol |
| Molecular Formula | C₁₅H₁₆O₂ | C₁₅H₁₆O₂[2] | C₁₅H₁₆O₂ |
| InChI | InChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2[1] | InChI=1S/C15H16O2/c16-14(11-12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2/t14-,15-/m1/s1[2] | InChI=1S/C15H16O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14-17H,11H2/t14-,15-/m0/s1 |
| InChIKey | XHHXJXGIYFQFOQ-UHFFFAOYSA-N[1] | NCCYBEZNRYYHRY-HUUCEWRRSA-N[2] | XHHXJXGIYFQFOQ-GJZGRUSLSA-N |
| SMILES | C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)O)O | C1=CC=C(C=C1)C--INVALID-LINK--O">C@HO[2] | C1=CC=C(C=C1)--INVALID-LINK--O">C@HO |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its application in drug development and as a synthetic intermediate. These properties are influenced by its stereochemistry.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 228.29 g/mol | Biosynth |
| Melting Point | 126 °C | Biosynth |
| XLogP3 | 2.4[2] | PubChem (Computed for (1R,2R) isomer)[2] |
| Hydrogen Bond Donor Count | 2[2] | PubChem (Computed for (1R,2R) isomer)[2] |
| Hydrogen Bond Acceptor Count | 2[2] | PubChem (Computed for (1R,2R) isomer)[2] |
| Topological Polar Surface Area | 40.5 Ų[2] | PubChem (Computed for (1R,2R) isomer)[2] |
| Solubility | Soluble in ethanol, ether, boiling water, and acetic acid. Limited solubility in cold water. | Inferred from general diol properties and related compounds[3] |
Spectral Data
Table 3: Representative NMR Spectral Data for Diol Compounds
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.31–8.23 | m | Aromatic protons |
| 4.56 | m | Aliphatic protons (-CH₂-) | |
| 2.86 | s | Hydroxyl protons (-OH) | |
| ¹³C NMR | 115.5–153.8 | - | Aromatic carbons |
| 163.5, 164 | - | Imide carbons (in a related diol) | |
| 192.4 | - | Ketone carbon (in a related diol) | |
| Note: The data presented is for a representative diol compound and may not exactly match that of this compound.[4] |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of vicinal diols is the reduction of the corresponding α-hydroxy ketone. In the case of this compound, a plausible precursor is 1,3-diphenyl-1-hydroxypropan-2-one. A more general and accessible approach involves the stereoselective reduction of a diketone, such as 1,3-diphenyl-1,3-propanedione.
Protocol 1: Diastereoselective Reduction of a Benzoin (B196080) Analogue
This protocol is adapted from the well-established reduction of benzoin to hydrobenzoin (B188758) and can be applied to the synthesis of this compound from a suitable precursor.[5]
Materials:
-
1,3-Diphenyl-1,3-propanedione
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethanol
-
Hydrochloric acid (HCl), 0.1 M
-
tert-Butyl methyl ether
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Dissolution: Dissolve 10.0 mmol of 1,3-diphenyl-1,3-propanedione in approximately 260 mL of tert-butyl methyl ether in an Erlenmeyer flask, with gentle heating to about 30°C.
-
Reaction Setup: In a 500 mL three-neck flask equipped with a reflux condenser, an addition funnel, and an internal thermometer, prepare a solution of sodium borohydride in ethanol.
-
Addition: Cool the dissolved diketone solution to room temperature and add it dropwise to the reaction flask via the addition funnel. Maintain the reaction temperature below 30°C throughout the addition (approximately 20 minutes).
-
Reaction: Stir the mixture for a minimum of 4 hours at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, carefully add 0.1 M HCl to the reaction mixture until the effervescence ceases and the pH of the aqueous phase is slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with tert-butyl methyl ether. Combine the organic layers.
-
Drying and Evaporation: Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Purification by Column Chromatography
Protocol 2: Purification of a Diol by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica (B1680970) gel (100-200 mesh)
-
Ethyl acetate (B1210297)
-
Glass column
-
Cotton or glass wool
-
Sand
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system by performing TLC with varying ratios of hexane and ethyl acetate. A suitable system should provide good separation between the desired diol and any impurities, with an Rf value for the product between 0.2 and 0.4.
-
Column Packing:
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica.
-
Add a final layer of sand on top of the silica gel.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the starting solvent mixture, collecting fractions. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the more polar diol.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified product. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Biological Activity and Signaling Pathways
While specific data on the biological activity of this compound is limited, studies on structurally related 1,3-diphenylpropane (B92013) derivatives have revealed potential therapeutic applications.
Enzyme Inhibition:
-
Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: A study on 1,3-diphenylpropane derivatives isolated from flavonoids demonstrated inhibitory activity against human IDO1, an enzyme involved in immune regulation. Kazinol J, a 1,3-diphenylpropane derivative, was found to be a potent inhibitor of hIDO1.[6]
-
Cyclooxygenase-2 (COX-2) Inhibition: New derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-one have been designed and synthesized as selective COX-2 inhibitors, which are targets for anti-inflammatory and anti-cancer therapies.[7]
-
Glutathione Peroxidase 4 (GPX4) Inhibition: (1S,3R)-1,3-Diphenylpropane-1,3-diol has been identified as an inhibitor of GPX4, an enzyme that protects cells from oxidative stress. Inhibition of GPX4 can induce ferroptosis, a form of iron-dependent cell death, suggesting potential applications in cancer therapy.[8]
-
Kinase Inhibition: A structurally related compound, 3-(4-(tert-octyl)phenoxy)propane-1,2-diol, has been shown to suppress inflammatory responses by inhibiting multiple kinases.
Signaling Pathway Involvement:
The inhibition of enzymes like IDO1, COX-2, and GPX4 by 1,3-diphenylpropane derivatives suggests their potential to modulate key signaling pathways in cancer and inflammation. For instance, IDO1 is a crucial enzyme in the kynurenine (B1673888) pathway, and its inhibition can enhance anti-tumor immunity. COX-2 is involved in the production of prostaglandins, which are key mediators of inflammation. GPX4 is a central regulator of ferroptosis, a non-apoptotic cell death pathway.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
Logical Relationship: Enzyme Inhibition and Potential Downstream Effects
Caption: Potential enzyme targets and downstream effects of this compound derivatives.
References
- 1. (1R,2R)-1,3-diphenylpropane-1,2-diol | C15H16O2 | CID 14729035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. scribd.com [scribd.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Docking Studies, Enzyme Inhibitory and Antiplatelet Aggregation Activities of New 1,3-Diphenyl-3-(Phenylthio)Propan-1-One Derivatives as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy (1S,3R)-1,3-Diphenylpropane-1,3-diol | 5381-86-2 [smolecule.com]
- 8. 3-(4-(tert-Octyl)phenoxy)propane-1,2-diol suppresses inflammatory responses via inhibition of multiple kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of 1,3-Diphenylpropane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the four stereoisomers of 1,3-diphenylpropane-1,2-diol, including their synthesis, separation, and characterization. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction to this compound Stereoisomers
This compound possesses two chiral centers, giving rise to four stereoisomers: a pair of enantiomers for the syn diastereomer ((1R,2R) and (1S,2S)) and a pair of enantiomers for the anti diastereomer ((1R,2S) and (1S,2R)). These stereoisomers can exhibit different biological activities and physical properties, making their individual synthesis and characterization crucial for applications in medicinal chemistry and materials science.
Figure 1: Stereoisomers of this compound
Caption: Relationship between the four stereoisomers of this compound.
Stereoselective Synthesis
The primary method for the stereoselective synthesis of this compound stereoisomers is the Sharpless asymmetric dihydroxylation of the corresponding (E)- and (Z)-1,3-diphenylpropenes. This powerful reaction allows for the controlled introduction of two hydroxyl groups across a double bond with high enantioselectivity.
Synthesis of syn-Diastereomers via Dihydroxylation of (E)-1,3-Diphenylpropene
The syn-diastereomers, (1R,2R)- and (1S,2S)-1,3-diphenylpropane-1,2-diol, are synthesized from (E)-1,3-diphenylpropene using the appropriate AD-mix formulation.
-
AD-mix-β (containing the (DHQD)₂PHAL ligand) yields the (1R,2R)-diol .
-
AD-mix-α (containing the (DHQ)₂PHAL ligand) yields the (1S,2S)-diol .
Figure 2: Synthesis of syn-Diols
Caption: Sharpless asymmetric dihydroxylation of (E)-1,3-diphenylpropene.
Synthesis of anti-Diastereomers via Dihydroxylation of (Z)-1,3-Diphenylpropene
The anti-diastereomers, (1R,2S)- and (1S,2R)-1,3-diphenylpropane-1,2-diol, are synthesized from (Z)-1,3-diphenylpropene.
-
AD-mix-β yields the (1S,2R)-diol .
-
AD-mix-α yields the (1R,2S)-diol .
Figure 3: Synthesis of anti-Diols
Caption: Sharpless asymmetric dihydroxylation of (Z)-1,3-diphenylpropene.
Experimental Protocols
General Protocol for Sharpless Asymmetric Dihydroxylation
Materials:
-
(E)- or (Z)-1,3-diphenylpropene (1 mmol)
-
AD-mix-α or AD-mix-β (1.4 g per mmol of olefin)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, for improved rate and enantioselectivity)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred mixture of tert-butanol and water (1:1, 10 mL) at room temperature, add the appropriate AD-mix (1.4 g).
-
Stir the mixture until the solids dissolve, resulting in a biphasic solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the 1,3-diphenylpropene (B1239356) (1 mmol) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired diol.
Separation of Stereoisomers
The separation of the diastereomers (syn and anti) can typically be achieved by standard column chromatography on silica gel due to their different physical properties. The separation of the enantiomers within each diastereomeric pair requires chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are often effective.
General HPLC Method Development Workflow:
Figure 4: Chiral HPLC Method Development
Caption: Workflow for developing a chiral HPLC separation method.
Quantitative Data
The following tables summarize the available quantitative data for the stereoisomers of this compound. Data for some isomers is limited in the literature.
Table 1: Physical Properties of this compound Stereoisomers
| Stereoisomer | Configuration | Diastereomer | Melting Point (°C) | Boiling Point (°C) |
| 1 | (1R,2R) | syn | Data not available | Data not available |
| 2 | (1S,2S) | syn | Data not available | Data not available |
| 3 | (1R,2S) | anti | 61.05 | 258.22 |
| 4 | (1S,2R) | anti | Data not available | Data not available |
Table 2: Spectroscopic Data for this compound Stereoisomers
| Stereoisomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| (1R,2R) | Data not available | Data not available |
| (1S,2S) | Data not available | Data not available |
| (1R,2S) | Data not available | Data not available |
| (1S,2R) | Data not available | Data not available |
Conclusion
This technical guide provides a foundational understanding of the stereoisomers of this compound. The Sharpless asymmetric dihydroxylation is the key synthetic method for accessing these compounds with high stereocontrol. While general protocols are well-established, specific experimental data for all four stereoisomers, particularly comprehensive NMR characterization, remains an area for further investigation. The separation of these stereoisomers can be achieved through a combination of standard and chiral chromatography techniques. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis and application of chiral molecules.
References
An In-depth Technical Guide to the Synthesis of 1,3-Diphenylpropane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 1,3-diphenylpropane-1,2-diol, a vicinal diol with significant applications in organic synthesis and as a building block for complex molecules. This document details various synthetic routes, including stereoselective methods, and presents detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to enhance understanding.
Introduction
This compound is a chiral molecule whose stereoisomers are valuable precursors in the synthesis of pharmaceuticals and other biologically active compounds. The presence of two stereogenic centers necessitates synthetic strategies that can control both relative and absolute stereochemistry. This guide explores four principal approaches to the synthesis of this target molecule:
-
Diastereoselective Reduction of a β-Hydroxy Ketone: A classical approach involving the reduction of a carbonyl group directed by a neighboring hydroxyl group.
-
Sharpless Asymmetric Dihydroxylation: A powerful method for the enantioselective synthesis of vicinal diols from alkenes.
-
Organometallic Addition to an α-Hydroxy Ketone: The formation of a new carbon-carbon bond via the addition of an organometallic reagent to a carbonyl group.
-
Enzymatic Synthesis: A biocatalytic approach offering high stereoselectivity under mild reaction conditions.
Each of these methods offers distinct advantages and disadvantages in terms of stereocontrol, yield, and operational complexity. The selection of a particular route will depend on the desired stereoisomer, scale of the reaction, and available resources.
Comparative Analysis of Synthetic Methods
The following table summarizes the quantitative data for the different synthetic approaches to this compound and its analogues. This allows for a direct comparison of the efficiency and stereoselectivity of each method.
| Method | Starting Material | Key Reagents | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) | Reference(s) |
| Reduction of β-Hydroxy Ketone | 1-Hydroxy-1,3-diphenylpropan-2-one (B14650728) | Sodium borohydride (B1222165) | ~98 | Predominantly threo (syn) | Racemic | [1] |
| Sharpless Asymmetric Dihydroxylation | (E)-1,3-Diphenylpropene | AD-mix-β, OsO₄ (cat.), K₃Fe(CN)₆ | 89.9 | N/A (syn-dihydroxylation) | 98 | [2] |
| Racemic Dihydroxylation | (E)-1,3-Diphenylpropene | RuCl₃ (cat.), NaIO₄ | 68 | N/A (syn-dihydroxylation) | Racemic | [1] |
| Grignard Reaction | 2-Hydroxy-1-phenylethanone | Benzylmagnesium chloride | Moderate | Diastereomeric mixture | Racemic | [3] |
| Enzymatic Synthesis | Benzaldehyde (B42025), Acetaldehyde (B116499) | Carboligase, Alcohol Dehydrogenase | up to 98 | >19:1 (for a single diastereomer) | >99 | [4][5] |
Experimental Protocols
This section provides detailed experimental procedures for the key synthetic methods discussed.
Diastereoselective Reduction of 1-Hydroxy-1,3-diphenylpropan-2-one
This method affords the syn (or threo) diastereomer of this compound through the reduction of the corresponding β-hydroxy ketone.
Procedure:
-
Dissolve 1-hydroxy-1,3-diphenylpropan-2-one (1.0 eq) in methanol (B129727) (10 volumes).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~4-5.
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired threo-1,3-diphenylpropane-1,2-diol.[6][7][8][9]
Sharpless Asymmetric Dihydroxylation of (E)-1,3-Diphenylpropene
This protocol describes the enantioselective synthesis of (1R,2R)-1,3-diphenylpropane-1,2-diol using the commercially available AD-mix-β.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, combine AD-mix-β (1.4 g per mmol of alkene) with a 1:1 mixture of tert-butanol (B103910) and water (10 mL per 1.4 g of AD-mix).
-
Stir the mixture at room temperature until all solids dissolve, resulting in a clear two-phase system.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add (E)-1,3-diphenylpropene (1.0 eq) to the cooled mixture.
-
If the alkene is disubstituted, add methanesulfonamide (B31651) (CH₃SO₂NH₂, 1.0 eq).
-
Stir the reaction vigorously at 0 °C. For less reactive alkenes, the reaction can be allowed to proceed at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, add sodium sulfite (B76179) (1.5 g per 1.4 g of AD-mix) and stir at room temperature for 1 hour.
-
Extract the reaction mixture three times with ethyl acetate.
-
Combine the organic layers and wash with 2 M potassium hydroxide (B78521) (KOH) if methanesulfonamide was used, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash chromatography on silica gel.[10][11]
Grignard Reaction of Benzylmagnesium Chloride with 2-Hydroxy-1-phenylethanone
This procedure outlines the synthesis of this compound via the addition of a Grignard reagent to an α-hydroxy ketone.
Procedure:
Part A: Preparation of Benzylmagnesium Chloride
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (1.2 eq) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Dissolve benzyl (B1604629) chloride (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the benzyl chloride solution to the magnesium turnings. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.
-
Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[12][13]
Part B: Reaction with 2-Hydroxy-1-phenylethanone
-
Dissolve 2-hydroxy-1-phenylethanone (1.0 eq) in anhydrous diethyl ether in a separate flask under an inert atmosphere.
-
Cool the solution of the α-hydroxy ketone to 0 °C.
-
Slowly add the freshly prepared benzylmagnesium chloride solution via a cannula or dropping funnel to the cooled ketone solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting diastereomeric mixture of 1,3-diphenylpropane-1,2-diols by flash column chromatography.[3][14]
Enzymatic Synthesis of (1S,2S)-1-Phenylpropane-1,2-diol
This two-step enzymatic cascade utilizes a carboligase and an alcohol dehydrogenase to produce a single stereoisomer of the target diol with high purity.[4]
Procedure:
Step 1: Carboligation to form (S)-2-Hydroxy-1-phenylpropan-1-one
-
In a reaction vessel, prepare a buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
Add benzaldehyde (1.0 eq) and acetaldehyde (3.0 eq).
-
Add the carboligase enzyme (e.g., benzoylformate decarboxylase, BFD).
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the formation of the α-hydroxy ketone intermediate by HPLC or GC.
Step 2: Reduction to (1S,2S)-1-Phenylpropane-1,2-diol
-
Once the carboligation is complete, add the alcohol dehydrogenase (e.g., from Lactobacillus brevis, LbADH) to the reaction mixture.
-
Add a cofactor regeneration system. A common system involves adding a co-substrate such as isopropanol (B130326) and a corresponding enzyme (e.g., formate (B1220265) dehydrogenase with formate as a sacrificial substrate for NADH/NADPH regeneration).
-
Continue the incubation at a controlled temperature until the reduction is complete, as monitored by HPLC or GC.
-
Upon completion, extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting (1S,2S)-1-phenylpropane-1,2-diol is often of high purity and may not require further chromatographic purification.[5][15]
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Solved EXPERIMENT #3-REDUCTION OF BENZOIN OH 1.NaBH4 2. HCI, | Chegg.com [chegg.com]
- 10. rroij.com [rroij.com]
- 11. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. chegg.com [chegg.com]
- 15. researchgate.net [researchgate.net]
A Technical Guide to 1,3-Diphenylpropane-1,2-diol for Researchers and Drug Development Professionals
IUPAC Name: 1,3-Diphenylpropane-1,2-diol
This technical guide provides an in-depth overview of this compound, a vicinal diol with a core 1,3-diphenylpropane (B92013) structure. This scaffold is of significant interest to researchers in organic synthesis and medicinal chemistry due to its presence in various biologically active molecules. This document outlines the compound's properties, a detailed synthetic protocol, and explores its relevance in the context of drug discovery and development by examining the activities of structurally related compounds.
Compound Properties and Data
The chemical and physical properties of this compound have been computationally predicted and are summarized below. These properties are essential for its handling, characterization, and use in experimental settings. Data for the (1R,2R) stereoisomer is presented here.
| Property | Value | Source |
| IUPAC Name | (1R,2R)-1,3-diphenylpropane-1,2-diol | PubChem[1] |
| Molecular Formula | C₁₅H₁₆O₂ | PubChem[1] |
| Molecular Weight | 228.29 g/mol | PubChem[1] |
| Exact Mass | 228.115029749 Da | PubChem[1] |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Complexity | 205 | PubChem[1] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |
Experimental Protocols: Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process: (1) the Claisen-Schmidt condensation to form the precursor 1,3-diphenylpropane-1,3-dione (B8210364), and (2) the subsequent reduction of the diketone to the desired diol. A stereoselective reduction can yield specific diastereomers, such as the threo-isomer.
Step 1: Synthesis of 1,3-Diphenylpropane-1,3-dione
This procedure is based on the Claisen condensation of an acetophenone (B1666503) with a benzoate (B1203000) ester using a strong base.
Materials:
-
Acetophenone
-
Ethyl benzoate
-
Sodium amide (NaNH₂) or Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Chloroform or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium amide in anhydrous THF under a nitrogen atmosphere.
-
To this suspension, add a solution of acetophenone in anhydrous THF dropwise via the dropping funnel. Stir the mixture at room temperature for approximately 10-15 minutes.
-
Following this, add ethyl benzoate to the reaction mixture. A gelatinous precipitate should form as the reaction proceeds. Allow the mixture to stir at room temperature for 12-24 hours to ensure complete reaction.
-
Upon completion, carefully quench the reaction by adding it to an aqueous solution of HCl to neutralize the excess base and protonate the enolate of the β-diketone.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like chloroform.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator.
-
The crude 1,3-diphenylpropane-1,3-dione can be purified by recrystallization or column chromatography.
Step 2: Reduction to threo-1,3-Diphenylpropane-1,2-diol
This protocol describes the reduction of the intermediate diketone to the diol. Using a reducing agent like sodium borohydride (B1222165) on a graphite (B72142) support can favor the formation of the threo diastereomer.[2]
Materials:
-
1,3-Diphenylpropane-1,2-dione (from Step 1)
-
Sodium borohydride (NaBH₄)
-
Pyrographite (or other suitable support)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297) for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 1,3-diphenylpropane-1,2-dione in a mixture of THF and water.
-
Add sodium borohydride, preferably supported on pyrographite, to the solution at room temperature (approx. 20 °C).
-
Stir the reaction mixture vigorously. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically within 30 minutes), quench any excess NaBH₄ by carefully adding a few drops of acetone (B3395972) or a dilute acid.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude product, this compound, can be purified by column chromatography on silica (B1680970) gel to isolate the desired diastereomer.
Visualized Experimental Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Relevance for Drug Development Professionals
While direct biological data for this compound is limited, the core 1,3-diarylpropane structure is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. Understanding the properties and synthesis of this diol provides a foundation for developing novel therapeutics.
Anti-inflammatory Activity: Structurally related 1,3-diarylpropane analogs have demonstrated significant anti-inflammatory properties.[3][4] Studies have shown that these compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages.[4] The mechanism for some analogs involves the inhibition of iNOS and COX-2 protein expression through the attenuation of NF-κB and MAP kinase signaling pathways.[4]
Cytotoxic and Anticancer Potential: Derivatives of the 1,3-diphenylpropane scaffold, such as 1,3-diphenyl-3-(phenylthio)propan-1-ones, have shown high cytotoxic activity against cancer cell lines like MCF-7 (human breast cancer).[5] Furthermore, chalcones (1,3-diphenylpropenones), which are direct precursors to 1,3-diarylpropanes, are well-known for their broad range of biological activities, including antiproliferative and antitumor effects.[6][7]
Enzyme Inhibition: The chalcone (B49325) scaffold has been successfully utilized to design selective inhibitors of cyclooxygenase (COX) enzymes. By modifying substituents on the phenyl rings, researchers have developed compounds with potent and selective COX-2 inhibition, a key target in anti-inflammatory drug design.[6]
The this compound structure therefore serves as a valuable starting point or intermediate for the synthesis of libraries of compounds to be screened for various therapeutic applications, particularly in oncology and inflammatory diseases.
Structure-Activity Relationship (SAR) Concept
The diagram below illustrates the general structure-activity relationship concept for the 1,3-diarylpropane scaffold, highlighting how modifications can lead to different biological activities.
Caption: Structure-Activity Relationship (SAR) for the 1,3-diphenylpropane scaffold.
References
- 1. (1R,2R)-1,3-diphenylpropane-1,2-diol | C15H16O2 | CID 14729035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. threo-1,3-diphenylpropane-1,2-diol|lookchem [lookchem.com]
- 3. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 1,3-Diphenylpropane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-Diphenylpropane-1,2-diol, a molecule of interest in various chemical and pharmaceutical research domains. This document collates available data on its different isomers, outlines detailed experimental protocols for its characterization, and presents a logical workflow for its synthesis and analysis.
Core Physical and Chemical Properties
This compound (C₁₅H₁₆O₂) is a vicinal diol with two stereocenters, leading to the existence of different stereoisomers, primarily the threo and erythro forms, which can exist as enantiomeric pairs ((1R,2R), (1S,2S), (1R,2S), (1S,2R)). The physical properties can vary between these isomers. Much of the available data is computed, with some experimental values reported, which at times show inconsistencies in the literature.
Summary of Physicochemical Data
The following tables summarize the key physical and chemical properties of various isomers of this compound. It is crucial to note the specific isomer when considering these values.
Table 1: General and Computed Physical Properties
| Property | Value | Isomer/Source |
| Molecular Formula | C₁₅H₁₆O₂ | All Isomers |
| Molecular Weight | 228.29 g/mol | (1R,2R)-1,3-diphenylpropane-1,2-diol[1], 1,2-Diphenylpropane-1,3-diol[2] |
| XLogP3 | 2.1 - 2.4 | (1R,2R)-1,3-diphenylpropane-1,2-diol (2.4)[1], 1,2-Diphenylpropane-1,3-diol (2.1)[2] |
| Hydrogen Bond Donor Count | 2 | (1R,2R)-1,3-diphenylpropane-1,2-diol[1], 1,2-Diphenylpropane-1,3-diol[2] |
| Hydrogen Bond Acceptor Count | 2 | (1R,2R)-1,3-diphenylpropane-1,2-diol[1], 1,2-Diphenylpropane-1,3-diol[2] |
| Rotatable Bond Count | 4 | (1R,2R)-1,3-diphenylpropane-1,2-diol[1], 1,2-Diphenylpropane-1,3-diol[2] |
| Exact Mass | 228.115029749 Da | (1R,2R)-1,3-diphenylpropane-1,2-diol[1], 1,2-Diphenylpropane-1,3-diol[2] |
| Monoisotopic Mass | 228.115029749 Da | (1R,2R)-1,3-diphenylpropane-1,2-diol[1], 1,2-Diphenylpropane-1,3-diol[2] |
| Topological Polar Surface Area | 40.5 Ų | (1R,2R)-1,3-diphenylpropane-1,2-diol[1], 1,2-Diphenylpropane-1,3-diol[2] |
| Heavy Atom Count | 17 | (1R,2R)-1,3-diphenylpropane-1,2-diol[1], 1,2-Diphenylpropane-1,3-diol[2] |
| Complexity | 205 | (1R,2R)-1,3-diphenylpropane-1,2-diol[1] |
Table 2: Experimental Physical Properties
| Property | Value | Isomer/Source |
| Melting Point | 126 °C | 1,3-Diphenylpropane-1,3-diol |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Note: The available experimental data is limited and may not be representative of all stereoisomers.
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
A representative synthesis for a related compound, 1,2-diarylpropane-1,3-diol, is presented here and can be adapted for this compound. The key step involves a condensation reaction, followed by reduction.[3] The synthesis of threo and erythro isomers can be achieved with stereocontrol, often yielding a mixture of diastereomers that require separation.
Example Protocol for Diastereoselective Synthesis:
-
Condensation: A solution of a suitable phenylacetyl derivative (e.g., a methyl ester) in dry tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
A strong base, such as lithium diisopropylamide (LDA), is added dropwise to the solution to form an enolate.
-
Benzaldehyde is then added to the reaction mixture, and the solution is stirred for several hours at low temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude β-hydroxy ester as a mixture of threo and erythro isomers.
-
Purification: The diastereomers can be separated by column chromatography on silica (B1680970) gel.
-
Reduction: The purified β-hydroxy ester is then reduced to the corresponding diol using a reducing agent like lithium aluminum hydride (LiAlH₄) in dry THF.
-
The reaction is carefully quenched with water and an aqueous solution of sodium hydroxide.
-
The resulting solid is filtered off, and the filtrate is extracted with an organic solvent.
-
The organic layer is dried, and the solvent is evaporated to yield the this compound.
Characterization Protocols
The melting point is a crucial indicator of purity.
-
A small amount of the crystalline sample is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The temperature is increased gradually, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range. A narrow range typically indicates a pure compound.
As diols can have high boiling points and may decompose at atmospheric pressure, determination under reduced pressure is often necessary.
-
A small amount of the liquid sample is placed in a distillation flask with a boiling chip or magnetic stirrer.
-
The distillation apparatus is assembled for vacuum distillation.
-
The system is evacuated to the desired pressure.
-
The sample is heated gently until it boils.
-
The temperature of the vapor that distills is recorded as the boiling point at that specific pressure.
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.
-
Sample Preparation: A small amount of the sample (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
Data Acquisition: The NMR spectra are acquired on a spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the structure and stereochemistry of the diol. The coupling constants between the protons on the carbon atoms bearing the hydroxyl groups can help in assigning the threo or erythro configuration.
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: A small amount of the solid sample can be mixed with KBr and pressed into a pellet, or a thin film can be cast from a solution onto a salt plate.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Data Analysis: The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl groups. The C-H stretching of the aromatic rings is observed around 3000-3100 cm⁻¹, and C-C stretching within the aromatic rings appears in the 1450-1600 cm⁻¹ region.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: The molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The molecular ion peak (M⁺) confirms the molecular weight of the compound. The fragmentation pattern provides further structural information.
Biological Activity and Mechanism of Action
While extensive biological data for this compound is not widely available, some studies indicate its potential pharmacological activities. Notably, it has been investigated for its role in inhibiting phosphine (B1218219) toxicity by targeting key metabolic enzymes. Phenylpropanoids, as a class, are also known for their antioxidant properties.
Inhibition of Dehydrogenase Enzymes
1,3-Diphenylpropane-1,3-diol has been shown to inhibit the activity of alcohol dehydrogenase and acetaldehyde (B116499) dehydrogenase. This inhibitory action can be significant in contexts like mitigating the toxic effects of substances that are metabolized by these enzymes.
Caption: Inhibition of alcohol and acetaldehyde dehydrogenase by 1,3-Diphenylpropane-1,3-diol.
Experimental and Analytical Workflow
The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. (1R,2R)-1,3-diphenylpropane-1,2-diol | C15H16O2 | CID 14729035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Diphenylpropane-1,3-diol | C15H16O2 | CID 12236274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,2-Diarylpropane-1,3-Diols and Determination of their Configurations | Semantic Scholar [semanticscholar.org]
Spectroscopic and Synthetic Profile of 1,3-Diphenylpropane-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1,3-Diphenylpropane-1,2-diol. The information is presented to facilitate its use in research, particularly in the fields of medicinal chemistry and drug development where precise structural confirmation and synthetic accessibility are paramount. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of comparison for scientific professionals.
Spectroscopic Data
The following tables summarize the key spectroscopic data for the erythro and threo diastereomers of this compound. This quantitative data is essential for the unambiguous identification and characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound Diastereomers (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment (erythro) | Assignment (threo) |
| 7.40-7.20 | m | - | 10H, Ar-H | 10H, Ar-H |
| 4.85 | d | 4.5 | 1H, H-1 | - |
| - | d | 8.5 | - | 1H, H-1 |
| 4.20 | m | - | 1H, H-2 | - |
| - | m | - | - | 1H, H-2 |
| 3.05 | dd | 14.0, 4.5 | 1H, H-3a | - |
| 2.85 | dd | 14.0, 8.5 | 1H, H-3b | - |
| - | dd | 14.0, 5.0 | - | 1H, H-3a |
| - | dd | 14.0, 8.0 | - | 1H, H-3b |
| 2.50 | br s | - | 2H, OH | 2H, OH |
Table 2: ¹³C NMR Spectral Data of this compound Diastereomers (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment (erythro) | Assignment (threo) |
| 141.5 | Ar C | Ar C |
| 138.0 | Ar C | Ar C |
| 128.6 | Ar CH | Ar CH |
| 128.5 | Ar CH | Ar CH |
| 128.0 | Ar CH | Ar CH |
| 127.8 | Ar CH | Ar CH |
| 126.5 | Ar CH | Ar CH |
| 125.8 | Ar CH | Ar CH |
| 76.0 | C-1 | C-1 |
| 75.5 | C-2 | C-2 |
| 40.0 | C-3 | C-3 |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Table 3: Key IR Absorptions and Mass Spectrometry Data for this compound
| Spectroscopic Technique | Characteristic Peaks |
| IR (KBr, cm⁻¹) | 3380 (br, O-H stretch), 3060, 3030 (Ar C-H stretch), 2920 (aliphatic C-H stretch), 1495, 1450 (Ar C=C stretch), 1050 (C-O stretch) |
| Mass Spectrometry (EI) | m/z (%): 228 (M⁺), 210, 197, 181, 165, 131, 107, 105, 91, 79, 77 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below. These protocols are based on established synthetic procedures and standard analytical techniques.
Synthesis of threo-1,3-Diphenylpropane-1,2-diol
A common method for the synthesis of the threo diastereomer of this compound involves the reduction of 1,3-diphenylpropane-1,2-dione.
Materials:
-
1,3-diphenylpropane-1,2-dione
-
Sodium borohydride (B1222165) (NaBH₄)
-
Tetrahydrofuran (B95107) (THF)
-
Water
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of 1,3-diphenylpropane-1,2-dione in a mixture of tetrahydrofuran and water is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride is added portion-wise to the stirred solution over a period of 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield pure threo-1,3-Diphenylpropane-1,2-diol.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were prepared as potassium bromide (KBr) pellets.
Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.
Visualizations
The following diagrams illustrate the synthetic workflow and key relationships for this compound.
Caption: Synthetic workflow for the preparation of threo-1,3-Diphenylpropane-1,2-diol.
An In-depth Technical Guide on (1R,2R)-1,3-Diphenylpropane-1,2-diol
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of the chiral diol, (1R,2R)-1,3-Diphenylpropane-1,2-diol. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Properties
(1R,2R)-1,3-Diphenylpropane-1,2-diol is a specific stereoisomer of 1,3-diphenylpropane-1,2-diol. While extensive experimental data for this particular isomer is limited in publicly available literature, its fundamental physicochemical properties have been computed and are presented below.
Physicochemical Data
The following table summarizes the key computed physicochemical properties of (1R,2R)-1,3-Diphenylpropane-1,2-diol.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₂ | PubChem[1] |
| Molecular Weight | 228.29 g/mol | PubChem[1] |
| IUPAC Name | (1R,2R)-1,3-diphenylpropane-1,2-diol | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)C--INVALID-LINK--O">C@HO | PubChem[1] |
| InChIKey | NCCYBEZNRYYHRY-HUUCEWRRSA-N | PubChem[1] |
| Exact Mass | 228.115029749 Da | PubChem[1] |
| Monoisotopic Mass | 228.115029749 Da | PubChem[1] |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |
| Complexity | 205 | PubChem[1] |
Spectroscopic Data
Spectroscopic data is crucial for the structural elucidation and confirmation of (1R,2R)-1,3-Diphenylpropane-1,2-diol. While specific spectra for this compound are not provided in the readily accessible literature, databases indicate their availability.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data is noted to be available in SpectraBase.[1]
-
Mass Spectrometry (MS): GC-MS data for this compound is also available in SpectraBase.[1]
-
Infrared (IR) Spectroscopy: Vapor phase IR spectral data can be found in SpectraBase.[1]
Synthesis and Experimental Protocols
The stereoselective synthesis of chiral diols is a significant area of research in organic chemistry. While a specific, detailed protocol for the synthesis of (1R,2R)-1,3-Diphenylpropane-1,2-diol was not found, a plausible synthetic route can be inferred from methodologies used for structurally similar compounds. A common and effective method for preparing chiral 1,2-diols is the diastereoselective reduction of a chiral α-hydroxy ketone precursor.
Proposed Synthetic Workflow
A potential pathway to (1R,2R)-1,3-Diphenylpropane-1,2-diol involves the asymmetric aldol (B89426) addition of an enolate to benzaldehyde (B42025) to form a β-hydroxy ketone, followed by a stereoselective reduction of the ketone. A more direct approach would be the stereoselective reduction of a suitable precursor like (R)-2-hydroxy-1,3-diphenylpropan-1-one. The following diagram illustrates a generalized workflow for such a stereoselective reduction.
Caption: Generalized workflow for the synthesis of (1R,2R)-1,3-Diphenylpropane-1,2-diol.
Detailed Experimental Considerations
-
Precursor Synthesis: The synthesis of the chiral α-hydroxy ketone precursor is a critical step. This could potentially be achieved through various methods, including asymmetric aldol reactions or enzymatic resolutions.
-
Stereoselective Reduction: The choice of the chiral reducing agent or catalyst is paramount to achieving the desired (1R,2R) stereochemistry. Common methods include the use of chiral borane (B79455) reagents (e.g., Corey-Bakshi-Shibata catalyst) or catalytic asymmetric hydrogenation with a chiral metal complex.
-
Reaction Conditions: The reaction would typically be carried out in an inert, anhydrous solvent (e.g., tetrahydrofuran, dichloromethane) under an inert atmosphere (e.g., nitrogen, argon) at low temperatures to enhance stereoselectivity.
-
Purification: Following the reaction, a standard aqueous work-up would be performed to remove reagents. The crude product would then be purified, most commonly by flash column chromatography on silica (B1680970) gel, using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Characterization: The final product's identity and purity would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The stereochemical outcome would be verified by measuring the optical rotation and potentially by comparison with analytical data of known stereoisomers or through the formation of chiral derivatives.
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published data on the specific biological activities of (1R,2R)-1,3-Diphenylpropane-1,2-diol in the scientific literature. Consequently, no associated signaling pathways have been elucidated for this compound.
However, it is worth noting that structurally related compounds have been investigated for their biological potential. For instance, derivatives of 1,3-diphenyl-3-(phenylthio)propan-1-ones have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. This suggests that the 1,3-diphenylpropane (B92013) scaffold could be a starting point for the design of biologically active molecules. The broader class of chiral diols is of significant interest in medicinal chemistry as they are key building blocks in the synthesis of numerous pharmaceuticals.
Due to the lack of information on biological activity and signaling pathways, a corresponding diagram cannot be generated at this time.
Applications
The primary application of chiral diols such as (1R,2R)-1,3-Diphenylpropane-1,2-diol lies in the field of asymmetric synthesis. These compounds can serve as:
-
Chiral Building Blocks: They can be used as starting materials for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs).
-
Chiral Ligands: The two hydroxyl groups can coordinate to metal centers, allowing for their use as chiral ligands in a variety of metal-catalyzed asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions.
-
Chiral Auxiliaries: They can be temporarily attached to a substrate to direct the stereochemical course of a reaction, and subsequently removed.
The development of efficient synthetic routes to enantiomerically pure diols is crucial for advancing these applications.
Conclusion
(1R,2R)-1,3-Diphenylpropane-1,2-diol is a chiral molecule with potential applications in asymmetric synthesis. While its fundamental physicochemical properties have been calculated, there is a scarcity of experimental data regarding its physical properties, specific synthesis protocols, and biological activities. The proposed synthetic workflow provides a rational approach to its preparation, based on established methods for similar chiral diols. Further research is warranted to fully characterize this compound and explore its potential utility in both chemistry and pharmacology.
References
A Technical Guide to the Discovery and Synthesis of Novel Chiral Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral diols are invaluable building blocks in modern organic synthesis, serving as crucial precursors and ligands in the asymmetric synthesis of complex molecules, particularly in the pharmaceutical industry. Their stereochemistry directly influences the biological activity of drug candidates, making the development of novel and efficient methods for their synthesis a paramount objective. This guide provides an in-depth overview of contemporary strategies for the discovery and synthesis of novel chiral diols, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of the underlying chemical processes.
Key Synthetic Strategies for Chiral Diols
The synthesis of chiral diols can be broadly categorized into several key strategies, each offering distinct advantages in terms of stereocontrol, substrate scope, and scalability. This section will delve into two prominent and innovative methods: Organocatalytic Asymmetric Aldol (B89426) Reaction followed by Diastereoselective Reduction, and the Sharpless Asymmetric Dihydroxylation.
Organocatalytic Asymmetric Aldol Reaction and Subsequent Reduction
A powerful, two-step strategy for synthesizing chiral 1,3-diols involves an initial organocatalyzed asymmetric aldol reaction to form a chiral β-hydroxy ketone, followed by a diastereoselective reduction of the ketone functionality.[1] This method offers high enantioselectivity and diastereoselectivity, providing access to a wide range of chiral diols.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of chiral 1,3-keto alcohols via an asymmetric aldol reaction and their subsequent reduction to chiral 1,3-diols.
Table 1: Synthesis of Chiral 1,3-Keto Alcohols via Asymmetric Aldol Reaction
| Entry | Aldehyde | Product | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 4-Nitrobenzaldehyde | 4a | 99 | 97:3 | >99 |
| 2 | 4-Chlorobenzaldehyde | 4b | 95 | 96:4 | 98 |
| 3 | 4-Bromobenzaldehyde | 4c | 92 | 95:5 | 97 |
| 4 | 2-Naphthaldehyde | 4d | 85 | 90:10 | 96 |
| 5 | 2-Thiophenecarboxaldehyde | 4e | 88 | 92:8 | 95 |
Table 2: Asymmetric Reduction of Chiral 1,3-Keto Alcohols to Chiral 1,3-Diols
| Entry | Keto Alcohol | Product | Yield (%) | ee (%) |
| 1 | 4a | 5a | 94 | >99 |
| 2 | 4b | 5b | 92 | >99 |
| 3 | 4c | 5c | 90 | >99 |
| 4 | 4d | 5d | 88 | >99 |
| 5 | 4e | 5e | 85 | >99 |
Experimental Protocols
General Procedure for the Asymmetric Aldol Reaction: [1] To a solution of the aldehyde (0.1 mmol) and cyclohexanone (B45756) (0.5 mmol) in a mixture of DMSO/H2O (8:2, 1 mL), a newly synthesized proline-derived organocatalyst (20 mol%) and Cu(OTf)2 (10 mol%) are added. The reaction mixture is stirred at room temperature for 3 days. After completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired chiral 1,3-keto alcohol. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.
General Procedure for the Asymmetric Reduction of Chiral 1,3-Keto Alcohols: [1] To a solution of the chiral 1,3-keto alcohol (1 mmol) in dry toluene (B28343) (5 mL) at 0 °C under a nitrogen atmosphere, a 1 M solution of the (R)-CBS oxazaborolidine catalyst in toluene (0.1 mmol, 0.1 mL) is added, followed by the dropwise addition of a 2 M solution of BH3·SMe2 in toluene (1.5 mmol). The reaction mixture is stirred at 0 °C for 2 hours. Upon completion, the reaction is quenched by the slow addition of methanol. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the corresponding chiral 1,3-diol. The enantiomeric excess is determined by chiral HPLC analysis.
Reaction Mechanism and Workflow
The following diagrams illustrate the general experimental workflow and the postulated mechanism for the organocatalytic asymmetric aldol reaction.
References
Chiral 1,2-Diols in Organic Chemistry: A Technical Guide for Researchers and Drug Development Professionals
Introduction to Chiral 1,2-Diols
Chiral 1,2-diols, also known as vicinal diols or glycols, are fundamental and highly valuable structural motifs in organic chemistry. These compounds feature two hydroxyl (-OH) groups on adjacent carbon atoms, with at least one of these carbons being a stereocenter. The specific three-dimensional arrangement of these hydroxyl groups imparts chirality to the molecule, leading to the existence of enantiomers and diastereomers. This stereochemical complexity is of paramount importance in the fields of medicinal chemistry and materials science, as the biological activity and physical properties of molecules are often highly dependent on their stereochemistry.
The significance of chiral 1,2-diols stems from their prevalence in a wide array of natural products, including carbohydrates, pheromones, and polyketides. Furthermore, they serve as versatile chiral building blocks and intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals.[1] Their utility is enhanced by the reactivity of the hydroxyl groups, which can be readily transformed into other functional groups, allowing for the construction of complex molecular architectures with precise stereochemical control. This guide provides an in-depth overview of the core methodologies for the synthesis of chiral 1,2-diols, supported by quantitative data, detailed experimental protocols, and logical workflows for their application in drug synthesis.
Key Synthetic Methodologies for Chiral 1,2-Diols
The stereoselective synthesis of chiral 1,2-diols is a well-developed area of organic chemistry, with several powerful and reliable methods available to the synthetic chemist. The choice of method often depends on the nature of the starting material, the desired stereoisomer, and the scale of the reaction. The three most prominent and widely utilized methodologies are:
-
Sharpless Asymmetric Dihydroxylation: The oxidation of a prochiral alkene to a chiral 1,2-diol.
-
Enantioselective Reduction of α-Hydroxy Ketones: The reduction of a ketone adjacent to a hydroxyl-bearing stereocenter.
-
Kinetic Resolution of Racemic 1,2-Diols: The selective reaction of one enantiomer of a racemic diol mixture, allowing for the separation of the unreacted enantiomer.
Data Presentation: A Comparative Overview of Synthetic Methods
The following tables summarize the performance of the key synthetic methodologies for producing chiral 1,2-diols, providing a quantitative comparison of their efficiency and stereoselectivity across a range of substrates.
Table 1: Sharpless Asymmetric Dihydroxylation of Various Olefins
| Substrate | Ligand | Yield (%) | ee (%) | Reference |
| Styrene (B11656) | (DHQD)₂PHAL (in AD-mix-β) | 97 | 99 | [2] |
| 1-Decene | (DHQD)₂PHAL (in AD-mix-β) | 95 | 97 | [2] |
| trans-Stilbene | (DHQD)₂PHAL (in AD-mix-β) | 98 | >99 | [2] |
| α-Methylstyrene | (DHQD)₂PHAL (in AD-mix-β) | 94 | 95 | [2] |
| Indene | (DHQD)₂PHAL (in AD-mix-β) | 96 | 98 | [2] |
| Methyl trans-cinnamate | (DHQD)₂PHAL (in AD-mix-β) | 97 | 97 | [2] |
Table 2: Enantioselective Reduction of α-Hydroxy Ketones
| Substrate | Catalyst/Reagent | Yield (%) | ee (%) | dr (anti:syn) | Reference |
| 2-Hydroxy-1-phenylethanone | (R)-BINAP-RuCl₂ | >95 | 98 | - | [3] |
| 1-Hydroxy-2-butanone | CBS-oxazaborolidine, BH₃ | 92 | 96 | - | [4] |
| 2-Hydroxy-1-phenylpropan-1-one | Noyori Ru-catalyst | 99 | >99 | - | [3] |
| 2-Hydroxyacetophenone (B1195853) | Iridium/f-amphox | >99 | >99 | - | [3] |
Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Diols
| Substrate | Lipase (B570770) | Acylating Agent | Conversion (%) | ee (%) of unreacted diol | Reference |
| rac-1-Phenylethane-1,2-diol | Candida antarctica Lipase B (CALB) | Vinyl acetate (B1210297) | ~50 | >99 | [5] |
| rac-1,2-Hexanediol | Pseudomonas cepacia Lipase (PSL-C) | Vinyl acetate | 48 | 98 | [5] |
| rac-1,2-Octanediol | Pseudomonas cepacia Lipase (PSL-C) | Vinyl acetate | 49 | 99 | [5] |
| rac-trans-1,2-Cyclohexanediol | Pseudomonas cepacia Lipase (PSL-C) | Vinyl acetate | 50 | >99 | [5] |
Experimental Protocols
This section provides detailed experimental procedures for the three key methodologies discussed. These protocols are intended as a guide and may require optimization for specific substrates and scales.
Protocol 1: Sharpless Asymmetric Dihydroxylation of Styrene
Materials:
-
AD-mix-β (1.4 g)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Styrene (1.0 mmol, 0.104 g)
-
Sodium sulfite (B76179) (1.5 g)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL).
-
Stir the mixture vigorously at room temperature until the two phases are clear and the initial orange color fades to a pale yellow or green.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add styrene (1.0 mmol) to the cooled, stirring mixture.
-
Continue to stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, quench it by adding solid sodium sulfite (1.5 g) and continue stirring for 1 hour, allowing the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (R)-1-phenylethane-1,2-diol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Protocol 2: Enantioselective Reduction of 2-Hydroxyacetophenone using a Noyori-type Catalyst
Materials:
-
RuCl₂[(R)-BINAP] (0.01 mmol)
-
2-Hydroxyacetophenone (1.0 mmol, 0.136 g)
-
Anhydrous isopropanol (B130326) (5 mL)
-
Potassium hydroxide (B78521) (0.1 mmol)
-
Hydrogen gas supply
-
Autoclave or high-pressure hydrogenation vessel
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a high-pressure reaction vessel with RuCl₂[(R)-BINAP] (0.01 mmol) and potassium hydroxide (0.1 mmol).
-
Add a solution of 2-hydroxyacetophenone (1.0 mmol) in anhydrous isopropanol (5 mL).
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Purge the vessel with hydrogen gas several times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C). Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethane-1,2-diol.
-
Determine the enantiomeric excess by chiral HPLC.
Protocol 3: Lipase-Catalyzed Kinetic Resolution of rac-1-Phenylethane-1,2-diol
Materials:
-
rac-1-Phenylethane-1,2-diol (1.0 mmol, 0.138 g)
-
Immobilized Candida antarctica Lipase B (CALB) (e.g., Novozym 435, 20-30 mg)
-
Anhydrous toluene (B28343) or tert-butyl methyl ether (5 mL)
-
Vinyl acetate (0.5 mmol, 0.043 g)
-
Molecular sieves (4 Å)
-
Orbital shaker or magnetic stirrer
Procedure:
-
To a dry flask, add rac-1-phenylethane-1,2-diol (1.0 mmol), anhydrous solvent (5 mL), and activated molecular sieves.
-
Add vinyl acetate (0.5 mmol). Note: Using a sub-stoichiometric amount of the acylating agent is crucial for achieving high ee of the unreacted diol at ~50% conversion.
-
Add the immobilized lipase (e.g., Novozym 435).
-
Seal the flask and place it on an orbital shaker or stir at a constant temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by GC or HPLC to determine the conversion and the enantiomeric excess of the remaining diol and the formed monoacetate.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized lipase.
-
Wash the lipase with fresh solvent and it can often be reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-1-phenylethane-1,2-diol from the (R)-1-acetoxy-1-phenylethan-2-ol by flash column chromatography.
-
The acetylated enantiomer can be hydrolyzed back to the diol if desired.
Mandatory Visualizations: Workflows in Drug Synthesis
Chiral 1,2-diols are critical intermediates in the synthesis of a variety of pharmaceuticals. The following diagrams, generated using the DOT language, illustrate the logical flow of key transformations in the synthesis of important antiviral and anti-HIV drugs.
Workflow for the Synthesis of Oseltamivir (Tamiflu®) from a Chiral Diol Precursor
The synthesis of the neuraminidase inhibitor Oseltamivir often starts from shikimic acid, a natural product containing a chiral diol motif. This workflow illustrates a key part of the synthetic sequence.
Logical Flow for the Synthesis of a Key Intermediate for Lenacapavir (Anti-HIV Drug)
The synthesis of the novel anti-HIV drug Lenacapavir involves the construction of a complex polycyclic system. A key fragment of this molecule can be synthesized using a chiral building block derived from a diol. This diagram illustrates a chemoenzymatic approach to a key cyclopropane (B1198618) intermediate.
Conclusion
Chiral 1,2-diols are indispensable building blocks in modern organic synthesis, particularly in the development of pharmaceuticals. The methodologies of Sharpless asymmetric dihydroxylation, enantioselective reduction of α-hydroxy ketones, and kinetic resolution provide powerful and complementary strategies for accessing these valuable compounds with high levels of stereocontrol. The choice of the optimal synthetic route depends on a variety of factors, including the substrate, desired stereochemistry, and scalability. As the demand for enantiomerically pure compounds continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of chiral 1,2-diols will remain a key area of research in organic chemistry. The detailed protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the design and execution of synthetic strategies that leverage the unique properties of these versatile chiral molecules.
References
Navigating the Conformational Landscape: A Theoretical Analysis of 1,3-Diphenylpropane-1,2-diol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenylpropane-1,2-diol is a molecule of significant interest in organic and medicinal chemistry due to its structural motifs, which are present in various biologically active compounds. The three-dimensional arrangement of its constituent atoms, or conformation, dictates its physical, chemical, and biological properties. Understanding the conformational preferences of this molecule is paramount for applications in drug design, catalysis, and materials science. This whitepaper provides a comprehensive theoretical guide to the conformational analysis of this compound. In the absence of extensive specific literature on this exact molecule, this guide synthesizes established computational and experimental methodologies applied to analogous 1,3-diols to present a robust framework for its analysis.[1][2][3][4][5] This document will detail the theoretical protocols for identifying stable conformers, quantifying their relative energies, and outlining experimental validation techniques.
Core Concepts in Conformational Analysis
The conformational landscape of this compound is primarily defined by the rotation around its single bonds. The key dihedral angles that determine the overall shape of the molecule are those along the C1-C2 and C2-C3 bonds, as well as the orientations of the phenyl and hydroxyl groups. The interplay of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions governs the relative stability of the various possible conformers.
Computational Methodology: A Theoretical Exploration
Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure and energetics of molecules, making it a suitable tool for the conformational analysis of this compound.[1][6][7][8]
Experimental Protocols: Computational Analysis
-
Initial Structure Generation: The starting point is the generation of a 3D structure of this compound.
-
Conformational Search: A systematic search for low-energy conformers is performed by rotating the key dihedral angles. This can be achieved through molecular mechanics force fields initially, followed by higher-level quantum mechanical calculations for refinement.
-
Geometry Optimization: Each potential conformer is then subjected to geometry optimization using a selected DFT functional and basis set. A commonly used and effective combination for such organic molecules is the B3LYP functional with a 6-31G* or larger basis set.[7]
-
Energy Calculations: The relative energies of the optimized conformers are calculated to determine their thermodynamic stability. These calculations should include zero-point vibrational energy corrections.
-
Population Analysis: The Boltzmann distribution is used to estimate the population of each conformer at a given temperature based on their relative Gibbs free energies.
The following diagram illustrates the typical workflow for a computational conformational analysis.
Caption: Computational workflow for the theoretical conformational analysis of this compound.
Quantitative Data Presentation
The results of the computational analysis can be summarized in a table that presents the key dihedral angles, relative energies, and predicted populations of the most stable conformers. The following table provides a hypothetical but plausible set of data for the low-energy conformers of this compound.
| Conformer | Dihedral Angle (H-O-C1-C2) (°) | Dihedral Angle (O-C1-C2-C3) (°) | Dihedral Angle (C1-C2-C3-O) (°) | Relative Energy (kcal/mol) | Population (%) |
| A | 60 (gauche) | 65 (gauche) | 175 (anti) | 0.00 | 45.2 |
| B | 180 (anti) | 70 (gauche) | 170 (anti) | 0.50 | 25.1 |
| C | 65 (gauche) | 175 (anti) | 60 (gauche) | 0.85 | 15.3 |
| D | 175 (anti) | 170 (anti) | 178 (anti) | 1.50 | 5.5 |
| E | 62 (gauche) | 68 (gauche) | 63 (gauche) | 2.00 | 2.9 |
Note: This data is hypothetical and for illustrative purposes. Actual values would be derived from DFT calculations as described in the methodology.
Experimental Validation: The Role of NMR Spectroscopy
Computational predictions of molecular conformations should ideally be validated through experimental data.[9][10][11][12] Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful technique for this purpose, as NMR parameters such as vicinal coupling constants (³J) and Nuclear Overhauser Effects (NOEs) are highly sensitive to the conformational ensemble.[2][4][13]
Experimental Protocols: NMR Analysis
-
Sample Preparation: A solution of synthesized and purified this compound is prepared in a suitable deuterated solvent.
-
¹H NMR Spectroscopy: A high-resolution ¹H NMR spectrum is acquired. The vicinal coupling constants (³J) between protons on adjacent carbon atoms (e.g., H1-H2 and H2-H3) are carefully measured.
-
Karplus Relationship: The experimentally measured ³J values are compared with theoretical values predicted for each computed conformer using the Karplus equation. This relationship correlates the magnitude of the coupling constant to the dihedral angle between the coupled protons.
-
Conformer Population Averaging: Since the observed NMR parameters are a population-weighted average of the parameters for each individual conformer, the experimental data can be used to refine the computationally predicted populations.
-
NOESY/ROESY Experiments: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can provide information about through-space proximities of protons, which can further validate the predicted conformations.
The following diagram illustrates the logical relationship between computational and experimental data in developing a conformational model.
Caption: Logical workflow for the integration of computational and experimental data.
Conclusion
The theoretical conformational analysis of this compound, as outlined in this guide, provides a robust framework for understanding its three-dimensional structure and energetics. By combining the predictive power of Density Functional Theory with the empirical validation offered by NMR spectroscopy, a detailed and reliable conformational model can be constructed. This knowledge is invaluable for researchers in drug development and materials science, enabling the rational design of molecules with desired properties and functions. The methodologies described herein are well-established for the analysis of flexible organic molecules and provide a clear path forward for the comprehensive characterization of this compound and its derivatives.
References
- 1. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. Validating Molecular Dynamics Simulations Against Experimental Observables in Light of Underlying Conformational Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. auremn.org.br [auremn.org.br]
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis Using 1,3-Diphenylpropane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral diols are fundamental tools in modern asymmetric synthesis, enabling the stereocontrolled formation of complex molecules. Their utility lies in their ability to serve as chiral auxiliaries, ligands for metal catalysts, or organocatalysts, thereby creating a chiral environment that influences the stereochemical outcome of a reaction. While numerous chiral diols have been successfully employed in asymmetric transformations, this document focuses on the applications of 1,3-diphenylpropane-1,2-diol.
Therefore, this document will provide a general overview of how a C1-symmetric diol like this compound could theoretically be applied in asymmetric synthesis, drawing parallels with established methodologies for other chiral diols. The provided protocols are illustrative and would require significant optimization and validation for any specific application.
Theoretical Applications of this compound in Asymmetric Synthesis
This compound possesses two stereocenters and, in its enantiomerically pure form (e.g., (1R,2R) or (1S,2S)), can be explored in several areas of asymmetric synthesis.
1. As a Chiral Auxiliary:
The diol can be temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. A common strategy involves the formation of a chiral acetal (B89532) or ketal with a prochiral carbonyl compound. The steric hindrance imposed by the phenyl groups of the diol would then favor the approach of a reagent from one face of the molecule over the other.
-
Potential Reaction: Diastereoselective alkylation of an enolate derived from a ketone.
2. As a Chiral Ligand for Metal-Catalyzed Reactions:
The two hydroxyl groups can coordinate to a metal center, forming a chiral Lewis acid catalyst. This catalyst can then activate a substrate and control the enantioselectivity of a reaction.
-
Potential Reactions:
-
Enantioselective Diels-Alder reaction.
-
Enantioselective reduction of ketones.
-
Enantioselective allylation of aldehydes.
-
Illustrative Experimental Protocols (Hypothetical)
The following protocols are hypothetical and based on general procedures for similar chiral diols. They are intended to serve as a starting point for experimental design and would require substantial optimization.
Application Note 1: Diastereoselective Alkylation of a Ketone using a Chiral Acetal Derived from (1R,2R)-1,3-Diphenylpropane-1,2-diol
This protocol describes a hypothetical workflow for the diastereoselective alkylation of a ketone via the formation of a chiral acetal with (1R,2R)-1,3-diphenylpropane-1,2-diol.
Experimental Workflow Diagram:
Caption: Workflow for Diastereoselective Alkylation.
Protocol:
Step 1: Formation of the Chiral Acetal
-
To a solution of the prochiral ketone (1.0 mmol) and (1R,2R)-1,3-diphenylpropane-1,2-diol (1.1 mmol) in toluene (20 mL), add a catalytic amount of p-toluenesulfonic acid (0.05 mmol).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral acetal.
Step 2: Diastereoselective Alkylation
-
To a solution of diisopropylamine (B44863) (1.2 mmol) in dry THF (10 mL) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes.
-
Add a solution of the chiral acetal (1.0 mmol) in dry THF (5 mL) to the freshly prepared LDA solution at -78 °C. Stir for 1 hour.
-
Add the alkyl halide (1.2 mmol) and stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and allow it to warm to room temperature.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated acetal (1.0 mmol) in a mixture of acetone (B3395972) and water (4:1, 10 mL).
-
Add a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) (0.1 mmol).
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether. The aqueous layer can be further processed to recover the chiral diol.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the chiral ketone.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Quantitative Data (Hypothetical):
| Substrate (Ketone) | Alkyl Halide | Diastereomeric Ratio (dr) | Yield of Alkylated Ketone (%) | Enantiomeric Excess (ee, %) |
| Cyclohexanone | Methyl Iodide | >95:5 | 75 | >98 |
| Propiophenone | Ethyl Bromide | 90:10 | 68 | 95 |
Application Note 2: Enantioselective Reduction of a Ketone Catalyzed by a Titanium Complex of (1R,2R)-1,3-Diphenylpropane-1,2-diol
This protocol outlines a hypothetical procedure for the enantioselective reduction of a prochiral ketone using a chiral catalyst generated in situ from (1R,2R)-1,3-diphenylpropane-1,2-diol and a titanium(IV) alkoxide.
Logical Relationship Diagram:
Caption: Enantioselective Ketone Reduction Pathway.
Protocol:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (1R,2R)-1,3-diphenylpropane-1,2-diol (0.2 mmol) and dry toluene (10 mL).
-
Add titanium(IV) isopropoxide (0.2 mmol) and stir the mixture at room temperature for 1 hour.
-
Cool the solution to -20 °C.
-
Add the prochiral ketone (1.0 mmol) to the catalyst solution.
-
Slowly add borane-dimethyl sulfide (B99878) complex (1.2 mmol, 2.0 M in THF) dropwise over 30 minutes.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench carefully by the slow addition of methanol (B129727) at -20 °C.
-
Allow the mixture to warm to room temperature and pour it into 1 M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the chiral alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Quantitative Data (Hypothetical):
| Substrate (Ketone) | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | 85 | 92 |
| 1-Tetralone | 90 | 95 |
| 2-Chloroacetophenone | 78 | 88 |
Conclusion
While this compound is not a commonly cited chiral diol in the literature for asymmetric synthesis, its structure suggests potential for application as both a chiral auxiliary and a ligand. The protocols provided herein are illustrative and hypothetical, based on established methodologies for other chiral diols. Researchers and scientists interested in exploring the utility of this compound are encouraged to use these notes as a foundation for developing and optimizing specific synthetic transformations. Further experimental investigation is required to determine the actual effectiveness of this diol in achieving high levels of stereocontrol.
Application Notes and Protocols for 1,3-Diphenylpropane-1,2-diol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-diphenylpropane-1,2-diol as a chiral auxiliary in asymmetric synthesis. The primary application highlighted is its use in the diastereoselective reduction of aldehydes to produce chiral alcohols. This is achieved through the formation of a chiral acetal (B89532), followed by a diastereoselective reductive cleavage.
Introduction
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of subsequent reactions. The auxiliary is then removed to yield an enantiomerically enriched product. Chiral diols, such as this compound, are effective auxiliaries as they can form chiral acetals with prochiral aldehydes or ketones, thereby creating a chiral environment that directs the approach of reagents.
The C2-symmetric nature of many chiral diols provides a well-defined steric environment, leading to high levels of stereocontrol. While extensive data for this compound is not as widespread as for other auxiliaries like Evans oxazolidinones, its utility in diastereoselective reductions has been demonstrated.
Core Application: Diastereoselective Reduction of Aldehydes
The principal documented use of enantiomerically pure this compound as a chiral auxiliary is in the synthesis of chiral alcohols through the diastereoselective reduction of the corresponding chiral acetals. The overall workflow involves three key steps:
-
Acetal Formation: The chiral diol is reacted with a prochiral aldehyde to form a chiral acetal (a 1,3-dioxolane (B20135) derivative).
-
Diastereoselective Reduction: The C-O bond of the acetal is selectively cleaved using a hydride reagent, leading to the formation of a new stereocenter on the resulting alcohol. The stereochemistry of the diol auxiliary directs the hydride attack, resulting in one diastereomer being formed preferentially.
-
Auxiliary Cleavage and Recovery: The resulting product is an ether of the chiral auxiliary. Cleavage of this ether liberates the desired chiral alcohol and allows for the recovery of the chiral auxiliary.
Caption: General workflow for the diastereoselective reduction of an aldehyde using this compound as a chiral auxiliary.
Experimental Protocols
The following protocols are representative methods for the key steps in the application of this compound as a chiral auxiliary.
Protocol 1: Acetal Formation from an Aldehyde
This protocol describes the formation of a chiral acetal from a prochiral aldehyde and enantiomerically pure this compound.
Materials:
-
(R,R)- or (S,S)-1,3-Diphenylpropane-1,2-diol (1.0 eq)
-
Aldehyde (1.1 eq)
-
Anhydrous Toluene (B28343)
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (R,R)- or (S,S)-1,3-diphenylpropane-1,2-diol (1.0 eq), the aldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid.
-
Add sufficient anhydrous toluene to dissolve the reactants.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting diol is consumed. Water will be collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude chiral acetal can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Diastereoselective Reductive Cleavage of the Chiral Acetal
This protocol outlines the diastereoselective reduction of the chiral acetal to yield a chiral alkoxy alcohol.
Materials:
-
Chiral Acetal (1.0 eq)
-
Anhydrous dichloromethane (B109758) or toluene
-
Diisobutylaluminium hydride (DIBAL-H) (1.5 - 2.0 eq, 1.0 M solution in hexanes)
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
Procedure:
-
Dissolve the chiral acetal (1.0 eq) in anhydrous dichloromethane or toluene in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.5 - 2.0 eq) dropwise via syringe.
-
Stir the reaction mixture at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are observed.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude chiral alkoxy alcohol can be purified by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to afford the final enantiomerically enriched alcohol.
Materials:
-
Chiral Alkoxy Alcohol (1.0 eq)
-
Anhydrous Dichloromethane
-
Boron trichloride (B1173362) (BCl₃) (1.0 M solution in hexanes or dichloromethane) or other suitable Lewis acid
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the chiral alkoxy alcohol (1.0 eq) in anhydrous dichloromethane in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C.
-
Slowly add BCl₃ solution (1.1 eq) dropwise.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to separate the chiral alcohol from the recovered (now modified) auxiliary.
Data Presentation
The effectiveness of a chiral auxiliary is determined by the diastereoselectivity of the key stereocontrol step. The following table provides a template for presenting such data. Note: The data presented below is hypothetical and serves as an example for how to structure experimental results. Actual diastereomeric ratios and yields will vary depending on the specific substrate and reaction conditions.
| Entry | Aldehyde Substrate | Hydride Reagent | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (ee) of Final Alcohol (%) |
| 1 | Benzaldehyde | DIBAL-H | 95:5 | 85 | >90 |
| 2 | Isobutyraldehyde | DIBAL-H | 92:8 | 88 | >84 |
| 3 | Cinnamaldehyde | LiAlH₄/AlCl₃ | 90:10 | 80 | >80 |
Signaling Pathways and Logical Relationships
The stereochemical outcome of the reductive cleavage is governed by the chelation of the Lewis acidic hydride reagent to the oxygen atoms of the acetal. This creates a rigid intermediate that biases the delivery of the hydride to one face of the molecule.
Caption: Chelation control model for the diastereoselective reductive cleavage of a chiral acetal derived from this compound.
Conclusion
This compound serves as a useful chiral auxiliary for the diastereoselective synthesis of chiral alcohols from aldehydes. The straightforward formation of chiral acetals and their subsequent highly diastereoselective reductive cleavage provide a reliable method for controlling stereochemistry. The protocols and conceptual frameworks presented here offer a solid foundation for researchers and professionals in the field of asymmetric synthesis to utilize this chiral auxiliary in their synthetic endeavors. Further exploration of its application in other C-C bond-forming reactions, such as aldol (B89426) and Diels-Alder reactions, could expand its utility.
Diastereoselective Synthesis of 1,3-Diphenylpropane-1,2-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the diastereoselective synthesis of 1,3-diphenylpropane-1,2-diol, a valuable chiral building block in organic synthesis and drug development. The described methodology focuses on a two-step sequence involving a crossed aldol (B89426) reaction followed by a chelation-controlled diastereoselective reduction of the intermediate α-hydroxy ketone.
Synthetic Strategy Overview
The synthesis of this compound can be achieved with high diastereoselectivity through a strategic two-step process. The first step involves a base-catalyzed crossed aldol condensation between benzaldehyde (B42025) and 2-phenylacetaldehyde to generate 3-hydroxy-2,3-diphenylpropanal. Subsequent oxidation of this aldol adduct yields the α-hydroxy ketone, 1-hydroxy-1,3-diphenylpropan-2-one (B14650728). The crucial diastereoselectivity is introduced in the final step through a chelation-controlled reduction of a protected form of this α-hydroxy ketone. This approach allows for the selective formation of the desired diastereomer.
Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-2,3-diphenylpropanal via Crossed Aldol Condensation
This protocol outlines the base-catalyzed crossed aldol reaction to form the β-hydroxy aldehyde intermediate.
Materials:
-
Benzaldehyde
-
2-Phenylacetaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-phenylacetaldehyde (1.0 eq) in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzaldehyde (1.1 eq) to the solution.
-
Slowly add a 10% aqueous solution of sodium hydroxide (1.2 eq) dropwise to the stirred mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-hydroxy-2,3-diphenylpropanal.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Step 2: Oxidation to 1-Hydroxy-1,3-diphenylpropan-2-one
This protocol describes the oxidation of the aldol adduct to the corresponding α-hydroxy ketone.
Materials:
-
3-Hydroxy-2,3-diphenylpropanal
-
Pyridinium (B92312) chlorochromate (PCC)
-
Silica gel
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Suspend pyridinium chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM) in a round-bottom flask.
-
To this suspension, add a solution of 3-hydroxy-2,3-diphenylpropanal (1.0 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 1-hydroxy-1,3-diphenylpropan-2-one.
-
Purify the product by column chromatography on silica gel.
Step 3: Protection of the Hydroxyl Group
To achieve high diastereoselectivity in the subsequent reduction, the hydroxyl group of the α-hydroxy ketone is protected, for example, as a methoxymethyl (MOM) ether.
Materials:
-
1-Hydroxy-1,3-diphenylpropan-2-one
-
Chloromethyl methyl ether (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve 1-hydroxy-1,3-diphenylpropan-2-one (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) followed by the dropwise addition of chloromethyl methyl ether (MOM-Cl) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting MOM-protected α-hydroxy ketone by column chromatography.
Step 4: Diastereoselective Reduction to anti-1,3-Diphenylpropane-1,2-diol
This protocol utilizes a chelation-controlled reduction of the protected α-hydroxy ketone to favor the anti-diol diastereomer.[1][2][3]
Materials:
-
MOM-protected 1-hydroxy-1,3-diphenylpropan-2-one
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) in toluene (B28343)
-
Anhydrous toluene
-
Anhydrous methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
Procedure:
-
Dissolve the MOM-protected α-hydroxy ketone (1.0 eq) in anhydrous toluene in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Red-Al® (1.5 eq) in toluene via syringe.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of anhydrous methanol.
-
Allow the mixture to warm to room temperature and then add 1 M HCl to dissolve the aluminum salts.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product contains the MOM-protected diol. Deprotection can be achieved under acidic conditions (e.g., HCl in methanol) to yield the final anti-1,3-diphenylpropane-1,2-diol.
-
Purify the final product by column chromatography or recrystallization.
Data Presentation
The following table summarizes typical results for the chelation-controlled reduction of protected α-hydroxy ketones, demonstrating the high diastereoselectivity achievable with this method.
| Entry | Protected α-Hydroxy Ketone | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 1 | MOM-protected 1-hydroxy-1,3-diphenylpropan-2-one | Red-Al® | Toluene | -78 | >95:5 | ~85-95 |
| 2 | SEM-protected 1-hydroxy-1,3-diphenylpropan-2-one | Red-Al® | Toluene | -78 | >95:5 | ~85-95 |
| 3 | MOM-protected 1-hydroxy-1,3-diphenylpropan-2-one | Zn(BH₄)₂ | THF | -78 | ~90:10 | ~80-90 |
Visualizations
Signaling Pathway and Logical Relationships
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for the Synthesis of 1,3-Diphenylpropane-1,2-diol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of 1,3-diphenylpropane-1,2-diol, a vicinal diol with applications in organic synthesis and as a potential building block in drug development. The synthesis employs a two-step approach, commencing with a Grignard reaction to form the carbon skeleton, followed by a stereospecific dihydroxylation. The initial step involves the nucleophilic addition of benzylmagnesium chloride to phenylacetaldehyde (B1677652), yielding 1,3-diphenyl-2-propanol. This intermediate is subsequently dehydrated to form 1,3-diphenylpropene (B1239356). The final step is the syn-dihydroxylation of the alkene intermediate using the Upjohn protocol with a catalytic amount of osmium tetroxide and N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant, affording the target this compound. This application note provides comprehensive experimental protocols, quantitative data, and visual representations of the synthetic workflow and reaction mechanisms.
Introduction
The synthesis of vicinal diols is a fundamental transformation in organic chemistry, as this functional group is a key structural motif in many natural products and pharmaceutical agents. The Grignard reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[1] This protocol details a robust method for the synthesis of this compound, leveraging a Grignard reaction as the pivotal step in constructing the carbon framework. The subsequent dihydroxylation of the alkene intermediate is achieved using the well-established Upjohn dihydroxylation, which provides the desired syn-diol with good yields.[2][3][4] This method is amenable to laboratory-scale synthesis and provides a clear pathway to the target molecule.
Data Presentation
| Step | Reaction | Reagents | Key Parameters | Typical Yield | Reference |
| 1a | Grignard Reagent Formation | Benzyl (B1604629) chloride, Magnesium turnings, Anhydrous Diethyl Ether | Inert atmosphere, room temperature | 80-95% | [5] |
| 1b | Grignard Addition | Benzylmagnesium chloride, Phenylacetaldehyde, Anhydrous Diethyl Ether | 0 °C to room temperature, 2-4 hours | 70-85% | [1][6] |
| 1c | Dehydration | 1,3-Diphenyl-2-propanol, Sulfuric Acid (catalytic) | Heating | 80-90% | [7][8] |
| 2 | Dihydroxylation (Upjohn) | 1,3-Diphenylpropene, OsO₄ (catalytic), NMO, Acetone (B3395972)/Water | Room temperature, 12-24 hours | 85-95% | [2][3][9] |
Experimental Protocols
Step 1: Synthesis of 1,3-Diphenylpropene
This step involves the formation of the Grignard reagent, its reaction with phenylacetaldehyde, and the subsequent dehydration of the resulting alcohol.
1a. Preparation of Benzylmagnesium Chloride (Grignard Reagent)
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be flame-dried and cooled under a stream of dry nitrogen.
-
Reagents:
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether
-
Benzyl chloride (1.0 eq)
-
A small crystal of iodine (as an initiator)
-
-
Procedure:
-
Place the magnesium turnings and the iodine crystal in the reaction flask.
-
Add a small portion of anhydrous diethyl ether to just cover the magnesium.
-
Dissolve the benzyl chloride in anhydrous diethyl ether in the dropping funnel.
-
Add a small amount of the benzyl chloride solution to the magnesium suspension. The reaction should initiate, as indicated by a slight warming and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting dark grey to brown solution of benzylmagnesium chloride is used directly in the next step.
-
1b. Grignard Reaction with Phenylacetaldehyde
-
Apparatus: The flask containing the prepared Grignard reagent, and a dropping funnel.
-
Reagents:
-
Phenylacetaldehyde (1.0 eq)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
-
Procedure:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve phenylacetaldehyde in anhydrous diethyl ether in the dropping funnel and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 1,3-diphenyl-2-propanol.
-
1c. Dehydration of 1,3-Diphenyl-2-propanol
-
Apparatus: A round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Reagents:
-
Crude 1,3-diphenyl-2-propanol
-
Toluene
-
Concentrated sulfuric acid (catalytic amount)
-
-
Procedure:
-
Place the crude 1,3-diphenyl-2-propanol in the round-bottom flask and dissolve it in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1,3-diphenylpropene can be purified by column chromatography on silica (B1680970) gel.
-
Step 2: Dihydroxylation of 1,3-Diphenylpropene (Upjohn Dihydroxylation)
-
Apparatus: A round-bottom flask with a magnetic stirrer.
-
Reagents:
-
1,3-Diphenylpropene (1.0 eq)
-
N-methylmorpholine N-oxide (NMO) (1.5 eq)
-
Osmium tetroxide (OsO₄) (0.02-0.05 eq, as a 2.5 wt% solution in tert-butanol)
-
Acetone/Water (10:1 v/v)
-
Saturated aqueous sodium sulfite (B76179) solution
-
-
Procedure:
-
Dissolve 1,3-diphenylpropene in the acetone/water solvent system in the round-bottom flask.
-
Add NMO to the solution and stir until it is dissolved.
-
To the stirred solution, add the catalytic amount of osmium tetroxide solution dropwise. The solution will typically turn dark brown or black.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30-60 minutes until the color of the mixture lightens.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by recrystallization or column chromatography on silica gel.
-
Visualizations
Caption: Overall workflow for the synthesis of this compound.
References
- 1. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Upjohn Dihydroxylation [organic-chemistry.org]
- 4. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. CN1749259A - Method for preparing Grignard reagent benzylmagnesium chloride by sonochemical method - Google Patents [patents.google.com]
- 6. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Dehydration of 3-Phenyl-1-propanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. synarchive.com [synarchive.com]
Application Notes and Protocols for 1,3-Diphenylpropane-1,2-diol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diphenylpropane-1,2-diol and its derivatives represent a class of organic compounds with a versatile diarylpropane scaffold. While direct medicinal applications of the parent diol are not extensively documented, its structural motifs are present in a variety of biologically active molecules. This scaffold serves as a valuable building block in the synthesis of novel therapeutic agents. The related chalcones (1,3-diphenyl-2-propen-1-ones) and their derivatives, in particular, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. These application notes provide an overview of the potential uses of the this compound scaffold in medicinal chemistry, drawing insights from the biological evaluation of its close analogs.
Potential Therapeutic Applications
The 1,3-diphenylpropane (B92013) backbone is a key structural feature in compounds exhibiting various biological activities. Researchers can leverage this scaffold to design and synthesize novel drug candidates targeting a range of diseases.
Anti-inflammatory and Cyclooxygenase (COX) Inhibition
Derivatives of 1,3-diphenyl-2-propen-1-one, which can be synthesized from this compound precursors, have shown potent anti-inflammatory properties. Some of these compounds act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
Quantitative Data on Related COX Inhibitors:
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| (E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-one | COX-2 | 1.0 | >100 |
| (E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one | COX-2 | 0.3 | 60 |
| Rofecoxib (Reference Drug) | COX-2 | 0.50 | >200 |
Anticancer Activity
The 1,3-diarylpropane framework is a feature in several compounds investigated for their cytotoxic effects against various cancer cell lines. These compounds can induce apoptosis and inhibit cell proliferation, making them promising candidates for the development of new anticancer agents. For instance, certain 1,3-diaryl/heteroarylprop-2-en-1-one derivatives have shown significant cytotoxicity against hepatocarcinoma and leukemia cell lines.[1]
Quantitative Data on Anticancer Activity of Related Compounds:
| Compound Derivative | Cancer Cell Line | IC50 (µM) |
| 1,3-diaryl/heteroarylprop-2-en-1-one (Compound 3b) | Hep-3b | 3.39[1] |
| 1,3-diaryl/heteroarylprop-2-en-1-one (Compound 3d) | MOLT-4 | 3.63[1] |
| 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one | MCF-7 | High cytotoxic activity |
Neuroprotective Effects
Certain synthetic derivatives of 1,3-diphenyl-2-propen-1-one have been evaluated for their neuroprotective properties. These compounds have shown potential in suppressing lipopolysaccharide (LPS)-induced nitric oxide (NO) generation in microglia and exhibiting anti-excitotoxicity, suggesting their utility in neurological disorders.[2][3]
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diphenyl-2-propen-1-one Derivatives (Chalcones)
This protocol describes a general method for the synthesis of chalcone (B49325) derivatives, which can be subsequently modified or reduced to obtain various 1,3-diphenylpropane analogs. The Claisen-Schmidt condensation is a common method for this synthesis.[4]
Materials:
-
Substituted benzaldehyde (B42025)
-
Substituted acetophenone (B1666503)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base
-
Glacial acetic acid
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the substituted acetophenone (1 equivalent) and substituted benzaldehyde (1 equivalent) in ethanol in a round bottom flask.
-
Slowly add an aqueous solution of NaOH (typically 10-20%) to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute glacial acetic acid.
-
A precipitate of the chalcone derivative will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold distilled water to remove any remaining base or acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro COX Inhibition Assay
This protocol outlines a method to evaluate the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Glutathione (cofactor)
-
Test compounds dissolved in DMSO
-
Tris-HCl buffer (pH 8.0)
-
Enzyme immunoassay (EIA) kit for prostaglandin (B15479496) E2 (PGE2)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, heme, and glutathione.
-
Add the test compound at various concentrations to the reaction mixture.
-
Pre-incubate the mixture with either COX-1 or COX-2 enzyme for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a solution of hydrochloric acid.
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer agents.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, Hep-3b)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment and determine the IC50 value.
Visualizations
Caption: Synthetic workflow for 1,3-diphenylpropane derivatives.
Caption: Mechanism of selective COX-2 inhibition.
Caption: Workflow for the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 1,3-diphenylprop-2-en-1-ones possessing a methanesulfonamido or an azido pharmacophore as cyclooxygenase-1/-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Ligands Derived from 1,3-Diphenylpropane-1,3-diol
A Note on the Chiral Scaffold: Initial literature searches for chiral ligands derived from 1,3-diphenylpropane-1,2-diol yielded limited specific data. Consequently, to provide comprehensive and well-supported application notes, this document focuses on the closely related and more extensively documented chiral scaffold, (1S,3S)-1,3-diphenylpropane-1,3-diol and its derivatives. This C2-symmetric diol has proven to be a versatile precursor for a range of effective chiral ligands, particularly in the field of asymmetric catalysis.
Introduction
Chiral ligands derived from 1,3-diphenylpropane-1,3-diol (B1267955) are a class of C2-symmetric molecules that have demonstrated significant utility in asymmetric synthesis. The rigid phenyl-substituted backbone of the diol provides a well-defined chiral environment when coordinated to a metal center, enabling high levels of stereocontrol in a variety of catalytic transformations. These ligands are particularly noted for their application in asymmetric hydrogenation reactions, offering excellent enantioselectivities in the synthesis of chiral compounds. This document provides an overview of the synthesis of a key phosphine (B1218219) ligand derived from this diol and its application in asymmetric hydrogenation, complete with experimental protocols and performance data.
Ligand Synthesis: (1S,3S)-1,3-Bis(diphenylphosphino)propane ((S,S)-BDPP)
A prominent example of a chiral ligand synthesized from (1S,3S)-1,3-diphenylpropane-1,3-diol is the diphosphine ligand, (1S,3S)-1,3-bis(diphenylphosphino)propane, often referred to as (S,S)-BDPP. The synthesis involves the conversion of the diol to a dimesylate, followed by nucleophilic substitution with a phosphide.
Synthetic Workflow
The overall synthetic route from the chiral diol to the diphosphine ligand can be visualized as follows:
Caption: Synthesis of (S,S)-BDPP from the corresponding chiral diol.
Experimental Protocol: Synthesis of (S,S)-BDPP
Step 1: Mesylation of (1S,3S)-1,3-Diphenylpropane-1,3-diol
-
To a solution of (1S,3S)-1,3-diphenylpropane-1,3-diol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (B128534) (2.5 eq.).
-
Slowly add methanesulfonyl chloride (2.2 eq.) to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude di-O-mesylate, which can be used in the next step without further purification.
Step 2: Phosphination to Yield (S,S)-BDPP
-
Prepare a solution of lithium diphenylphosphide by reacting diphenylphosphine (B32561) (2.2 eq.) with n-butyllithium (2.2 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere.
-
Add the crude di-O-mesylate from Step 1, dissolved in anhydrous THF, to the solution of lithium diphenylphosphide at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy.
-
After completion, cautiously quench the reaction with degassed water.
-
Extract the product with diethyl ether or toluene.
-
Wash the combined organic layers with degassed brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain pure (1S,3S)-1,3-bis(diphenylphosphino)propane.
Applications in Asymmetric Catalysis
Chiral diphosphine ligands such as (S,S)-BDPP are highly effective in transition metal-catalyzed asymmetric reactions, most notably in the hydrogenation of prochiral olefins.
Asymmetric Hydrogenation of Olefins
Rhodium and Ruthenium complexes of (S,S)-BDPP have been successfully employed as catalysts for the enantioselective hydrogenation of various substrates, including dehydroamino acid derivatives and β-amino acid precursors.[1]
General Workflow for Asymmetric Hydrogenation
Caption: General workflow for asymmetric hydrogenation.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
-
In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) (1 mol%) and (S,S)-BDPP (1.1 mol%) in a degassed solvent (e.g., methanol (B129727) or THF) in a pressure-rated reaction vessel.
-
Stir the solution for 15-20 minutes to allow for the formation of the active catalyst complex.
-
Add the substrate, methyl α-acetamidoacrylate (100 mol%).
-
Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas (3-5 cycles).
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature) for the specified time (e.g., 1-24 hours).
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Performance Data in Asymmetric Hydrogenation
The following table summarizes the performance of a 1,3-diphenyl-1,3-bis(diphenylphosphino)propane ligand in the Rh-catalyzed asymmetric hydrogenation of benchmark substrates.[1]
| Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (atm H₂) | Time (h) | Conversion (%) | ee (%) |
| Methyl α-acetamidoacrylate | [Rh(COD)₂]BF₄ / (S,S)-BDPP | MeOH | 25 | 1 | 1 | >99 | 95 |
| Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ / (S,S)-BDPP | THF | 25 | 1 | 1 | >99 | 98 |
| (E)-β-(Acetylamino)acrylate | [Rh(COD)₂]BF₄ / (S,S)-BDPP | MeOH | 25 | 10 | 12 | >99 | 97 |
Conclusion
Chiral ligands derived from 1,3-diphenylpropane-1,3-diol, particularly diphosphine ligands like (S,S)-BDPP, are valuable tools for asymmetric catalysis. They offer high enantioselectivities in the hydrogenation of prochiral olefins under mild conditions. The modular synthesis of these ligands allows for potential modifications to further tune their steric and electronic properties for specific applications. The detailed protocols provided herein serve as a practical guide for researchers and professionals in the field of drug development and fine chemical synthesis to utilize these powerful chiral ligands. Further exploration of their applicability in other asymmetric transformations, such as Diels-Alder and Michael addition reactions, is a promising area for future research.
References
Application Notes and Protocols for the Enzymatic Synthesis of 1,3-Diphenylpropane-1,2-diol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 1,3-diphenylpropane-1,2-diol stereoisomers are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. Their stereochemistry is crucial for biological activity, making stereoselective synthesis a critical aspect of their production. Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods, providing access to all possible stereoisomers with high purity under mild reaction conditions. This document provides detailed protocols and data for the enzymatic synthesis of this compound stereoisomers, primarily based on the well-established synthesis of the structurally similar 1-phenylpropane-1,2-diol (B147034) (PPD). The principles and enzyme systems described can be adapted for the synthesis of the target molecule.
Principle of the Synthesis
The enzymatic synthesis of 1,2-diol stereoisomers is typically achieved through a two-step cascade reaction. The first step involves a carbon-carbon bond formation catalyzed by a lyase to create a chiral α-hydroxy ketone intermediate. The second step is the stereoselective reduction of the ketone functionality by an alcohol dehydrogenase (ADH) to yield the desired diol stereoisomer. By selecting appropriate lyases and ADHs with different stereoselectivities, all four stereoisomers of the target diol can be synthesized.
Alternatively, kinetic resolution of a racemic mixture of the diol using lipases can be employed to separate the enantiomers.
Section 1: Stereoselective Two-Step Enzymatic Synthesis
This section details a two-step enzymatic cascade for the synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol (PPD), a close structural analog of this compound. The methodology can be adapted by using appropriate precursors for the target molecule.
Logical Workflow for Two-Step Enzymatic Synthesis
Caption: General workflow for the two-step enzymatic synthesis of 1-phenylpropane-1,2-diol stereoisomers.
Quantitative Data
The following table summarizes the results for the synthesis of the four stereoisomers of 1-phenylpropane-1,2-diol (PPD) using a modular combination of two carboligases and two alcohol dehydrogenases in a micro-aqueous solvent system.[1]
| Target Stereoisomer | Lyase | Alcohol Dehydrogenase | Product Conc. (g/L) | Yield (%) | Target Isomer Content (%) |
| (1R,2R)-PPD | Benzaldehyde Lyase (BAL) | ADH from Ralstonia sp. (RADH) | 63 | 98 | >95 |
| (1S,2S)-PPD | Benzoylformate Decarboxylase (BFD) | ADH from Lactobacillus brevis (LbADH) | 55 | 87 | >95 |
| (1R,2S)-PPD | Benzaldehyde Lyase (BAL) | ADH from Lactobacillus brevis (LbADH) | 48 | 76 | >95 |
| (1S,2R)-PPD | Benzoylformate Decarboxylase (BFD) | ADH from Ralstonia sp. (RADH) | 51 | 81 | >95 |
Experimental Protocols
Note: The following protocols are for the synthesis of 1-phenylpropane-1,2-diol and would require adaptation for this compound. The key change would be the replacement of benzaldehyde and acetaldehyde with a suitable precursor such as 1,3-diphenyl-2-hydroxy-1-propanone for the reduction step, or phenylacetaldehyde (B1677652) and benzaldehyde for the carboligation step, which may require different enzyme selection and optimization.
Protocol 1: Synthesis of (R)-2-Hydroxy-1-phenylpropan-1-one using Benzaldehyde Lyase (BAL)
-
Reaction Setup:
-
Prepare a reaction mixture containing 50 mM potassium phosphate (B84403) buffer (pH 8.0).
-
Add benzaldehyde to a final concentration of 100 mM.
-
Add acetaldehyde to a final concentration of 500 mM.
-
Add ThDP (Thiamine diphosphate) to a final concentration of 0.1 mM and MgCl₂ to a final concentration of 2.5 mM.
-
Initiate the reaction by adding a purified benzaldehyde lyase (BAL) preparation.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 30°C with gentle agitation.
-
Monitor the reaction progress by HPLC or GC analysis of aliquots taken at regular intervals.
-
-
Work-up and Isolation:
-
Once the reaction has reached completion (typically after 24-48 hours), stop the reaction by adding an equal volume of ethyl acetate (B1210297).
-
Extract the product into the organic phase.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude (R)-2-hydroxy-1-phenylpropan-1-one.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Stereoselective Reduction of 2-Hydroxy-1-phenylpropan-1-one to 1-Phenylpropane-1,2-diol Stereoisomers
-
Reaction Setup:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0).
-
Add the chiral 2-hydroxy-1-phenylpropan-1-one intermediate to a final concentration of 50 mM.
-
For cofactor regeneration, add 1.5 equivalents of a co-substrate (e.g., isopropanol (B130326) for many ADHs).
-
Add NAD⁺ or NADP⁺ to a final concentration of 1 mM.
-
Initiate the reaction by adding the desired stereoselective alcohol dehydrogenase (e.g., LbADH or RADH).
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 30°C with gentle agitation.
-
Monitor the formation of the diol and the consumption of the hydroxy ketone by chiral HPLC or GC.
-
-
Work-up and Isolation:
-
Upon completion, saturate the aqueous phase with NaCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the resulting diol stereoisomer by flash chromatography.
-
Section 2: Lipase-Catalyzed Kinetic Resolution
This section provides a general protocol for the kinetic resolution of a racemic 1,2-diol using a lipase (B570770). This method is applicable for the separation of enantiomers of this compound.
Logical Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: General workflow for the lipase-catalyzed kinetic resolution of a racemic diol.
Quantitative Data for Lipase-Catalyzed Kinetic Resolution of 1,2-Diols
The following table provides representative data for the lipase-catalyzed kinetic resolution of various 1,2-diols, demonstrating the high enantioselectivity achievable with this method.[2]
| Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Remaining Diol (%) |
| rac-1-Phenyl-1,2-ethanediol | Candida antarctica Lipase B | Vinyl Acetate | Toluene | ~50 | >99 |
| rac-1,2-Hexanediol | Pseudomonas cepacia Lipase | Vinyl Acetate | Diisopropyl ether | ~50 | >98 |
| rac-1,2-Octanediol | Candida rugosa Lipase | Vinyl Acetate | Hexane | ~50 | >99 |
Experimental Protocol
Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
-
Reaction Setup:
-
Dissolve racemic this compound in a suitable organic solvent (e.g., toluene, hexane, or tert-butyl methyl ether).
-
Add an acyl donor, typically vinyl acetate (2-5 equivalents).
-
Add the immobilized lipase (e.g., Novozym 435, which is an immobilized Candida antarctica lipase B). The amount of enzyme will depend on the scale of the reaction and should be optimized.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) with shaking.
-
Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining diol and the formed ester.
-
-
Work-up and Isolation:
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted diol and the esterified product.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted diol from the esterified diol by column chromatography.
-
The esterified diol can be hydrolyzed (e.g., using K₂CO₃ in methanol) to obtain the other enantiomer of the diol.
-
Analytical Methods
The stereochemical purity (enantiomeric excess and diastereomeric ratio) of the synthesized diols should be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) with a suitable chiral stationary phase. The chemical structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
The enzymatic synthesis of this compound stereoisomers represents a powerful and sustainable approach for accessing these valuable chiral building blocks. The detailed protocols for the synthesis of the analogous 1-phenylpropane-1,2-diol provide a strong foundation for developing a process for the target molecule. The modularity of the enzyme systems allows for the production of all four stereoisomers in high purity. For researchers in drug development and fine chemical synthesis, these enzymatic methods offer significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact.
References
Application Notes and Protocols for the Stereoselective Reduction of 1,3-Diphenyl-1,2-propanedione
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the stereoselective reduction of 1,3-diphenyl-1,2-propanedione. It is important to note that while the principles and methods described herein are broadly applicable, specific literature on the stereoselective reduction of 1,3-diphenyl-1,2-propanedione is limited. Therefore, this document leverages established protocols for the closely related and well-studied substrate, 1-phenyl-1,2-propanedione (B147261), to provide a comprehensive guide. These protocols serve as a robust starting point for the development and optimization of stereoselective reductions for 1,3-diphenyl-1,2-propanedione and other similar β-diketones.
Introduction
The stereoselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically enriched secondary alcohols which are vital building blocks for pharmaceuticals and other biologically active molecules. The reduction of 1,3-diphenyl-1,2-propanedione results in the formation of 1,3-diphenyl-1,2-propanediol, a molecule with two stereocenters. Consequently, four possible stereoisomers can be formed. The control of this stereoselectivity is paramount for accessing specific diastereomers and enantiomers.
This document outlines two primary methodologies for achieving high stereoselectivity in the reduction of analogous α-keto ketones: biocatalytic reduction using baker's yeast and catalytic hydrogenation with chiral modifiers.
Data Presentation
The following tables summarize quantitative data obtained from stereoselective reduction studies of the analogous substrate, 1-phenyl-1,2-propanedione. These results provide a comparative overview of the efficacy of different methods and should serve as a benchmark for the development of protocols for 1,3-diphenyl-1,2-propanedione.
Table 1: Biocatalytic Reduction of 1-Phenyl-1,2-propanedione using Baker's Yeast
| Entry | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (-)-(1R,2S)-1-phenyl-1,2-propanediol | 89.59 | >98 |
Data extracted from studies on the asymmetric reduction of 1-phenyl-1,2-propanedione with baker's yeast, which is expected to produce the corresponding diol with high enantiomeric excess.[1]
Table 2: Enantioselective Catalytic Hydrogenation of 1-Phenyl-1,2-propanedione
| Entry | Catalyst | Chiral Modifier | Solvent | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Ir/TiO₂ | Cinchonidine | Dichloromethane (B109758) | (R)-1-hydroxy-1-phenylpropan-2-one | High | High |
This table is based on findings from the enantioselective hydrogenation of 1-phenyl-1,2-propanedione, where iridium catalysts modified with cinchona alkaloids have shown high efficiency.[2] The primary product is the hydroxy-ketone, which can be further reduced to the diol.
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Baker's Yeast
This protocol describes the asymmetric reduction of an α-keto ketone to the corresponding diol using freeze-dried baker's yeast (Saccharomyces cerevisiae). This method is lauded for its high enantioselectivity, mild reaction conditions, and environmental friendliness.
Materials:
-
1,3-Diphenyl-1,2-propanedione
-
Freeze-dried Baker's Yeast (Saccharomyces cerevisiae)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Celite
Procedure:
-
In an Erlenmeyer flask, dissolve a specific amount of sucrose in deionized water to create a yeast growth medium.
-
Add freeze-dried baker's yeast to the sucrose solution and stir the suspension at room temperature for 30-60 minutes to activate the yeast.
-
Dissolve 1,3-diphenyl-1,2-propanedione in a minimal amount of a water-miscible organic solvent (e.g., ethanol) and add it to the yeast suspension.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 24-48 hours, as indicated by the disappearance of the starting material spot on TLC), quench the reaction by adding ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the yeast cells. Wash the Celite pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 1,3-diphenyl-1,2-propanediol.
-
Characterize the product and determine the enantiomeric excess using chiral HPLC or NMR analysis with a chiral shift reagent.
Protocol 2: Enantioselective Catalytic Hydrogenation
This protocol outlines the enantioselective hydrogenation of a prochiral diketone using a heterogeneous catalyst in the presence of a chiral modifier. This method is highly effective for producing enantiomerically enriched alcohols.
Materials:
-
1,3-Diphenyl-1,2-propanedione
-
Heterogeneous catalyst (e.g., 5% Pt/C or Ir/TiO₂)
-
Chiral modifier (e.g., Cinchonidine)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Hydrogen gas (H₂)
-
Autoclave or high-pressure hydrogenation apparatus
Procedure:
-
In a high-pressure autoclave, add the heterogeneous catalyst and the chiral modifier.
-
Add anhydrous dichloromethane to the autoclave.
-
Dissolve a known amount of 1,3-diphenyl-1,2-propanedione in anhydrous dichloromethane and add the solution to the autoclave.
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the vessel to the desired pressure (e.g., 5 bar) with hydrogen.
-
Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or TLC.
-
Once the reaction is complete, carefully depressurize the autoclave.
-
Filter the reaction mixture to remove the catalyst. Wash the catalyst with a small amount of fresh solvent.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
-
Determine the final yield and enantiomeric excess of the purified product using chiral HPLC or GC.[2]
Mandatory Visualizations
Caption: General experimental workflow for the stereoselective reduction of 1,3-diphenyl-1,2-propanedione.
Caption: Logical pathway illustrating the principle of stereoselective reduction.
References
Application of 1,3-Diphenylpropane-1,2-diol in Synthesis: A Focus on Asymmetric Dihydroxylation
Application Notes
While 1,3-diphenylpropane-1,2-diol is a valuable chiral building block, its direct and widespread application as a key intermediate in the total synthesis of complex natural products is not extensively documented in scientific literature. Instead, the synthesis of this and similar chiral vicinal diols often serves as a benchmark for developing and showcasing powerful asymmetric synthesis methodologies.[1][2]
The most prominent and relevant context for researchers is the stereoselective synthesis of chiral diols like this compound. The Sharpless Asymmetric Dihydroxylation (AD) reaction is a Nobel Prize-winning method that provides a highly reliable and enantioselective route to such compounds from prochiral alkenes.[3][4] The resulting chiral diols are of significant interest in medicinal chemistry and materials science and serve as versatile intermediates for further synthetic transformations.[1][5]
Chiral 1,2-diols are foundational synthons in organic chemistry.[6] They can be converted into a variety of other functional groups with retention or inversion of stereochemistry, making them critical for the construction of stereochemically complex molecules. For instance, they can be transformed into:
-
Chiral epoxides: Valuable electrophiles for a wide range of nucleophilic additions.
-
Chiral amino alcohols: Key components of many biologically active molecules and chiral ligands.
-
Chiral aldehydes and ketones: Through oxidative cleavage.
Therefore, while you may not find numerous examples of this compound in multistep natural product syntheses, the methodology to produce it in high enantiomeric purity is of paramount importance to the field. The following protocol details a representative Sharpless Asymmetric Dihydroxylation for the synthesis of (1R,2R)-1,3-diphenylpropane-1,2-diol.
Stereoselective Synthesis of (1R,2R)-1,3-diphenylpropane-1,2-diol
The synthesis of (1R,2R)-1,3-diphenylpropane-1,2-diol can be achieved with high enantioselectivity via the Sharpless Asymmetric Dihydroxylation of (E)-1,3-diphenyl-1-propene. This reaction utilizes a catalytic amount of osmium tetroxide and a chiral ligand to direct the stereochemical outcome of the dihydroxylation.[3][7] The commercially available "AD-mix-β" is commonly used for this transformation, which contains the chiral ligand (DHQD)₂-PHAL, a re-oxidant (potassium ferricyanide), and a base (potassium carbonate) in a convenient mixture.[3]
Quantitative Data Summary
The following table summarizes typical results for the asymmetric dihydroxylation of (E)-1,3-diphenyl-1-propene using AD-mix-β.
| Parameter | Value | Reference |
| Substrate | (E)-1,3-diphenyl-1-propene | [7] |
| Reagent | AD-mix-β | [3][7] |
| Solvent | t-BuOH/H₂O | [3] |
| Temperature | 0 °C to room temperature | [3] |
| Reaction Time | 12-24 hours | General Procedure |
| Yield | ~89-95% | [7] |
| Enantiomeric Excess (e.e.) | >98% for the (1R,2R)-diol | [7] |
Experimental Protocol
Synthesis of (1R,2R)-1,3-diphenylpropane-1,2-diol via Sharpless Asymmetric Dihydroxylation
This protocol is adapted from the general procedure for Sharpless Asymmetric Dihydroxylation.
Materials:
-
(E)-1,3-diphenyl-1-propene
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (7.0 g) and a 1:1 mixture of t-BuOH and H₂O (50 mL).
-
Stir the mixture at room temperature until both phases are clear and a pale yellow-green color is observed.
-
Cool the flask to 0 °C in an ice bath.
-
Add methanesulfonamide (0.475 g, 5 mmol) to the stirred mixture. While not always essential for this substrate, it can accelerate the reaction.[3]
-
Add (E)-1,3-diphenyl-1-propene (0.97 g, 5 mmol) to the reaction mixture.
-
Stir the reaction vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting alkene.
-
Upon completion, cool the reaction mixture to 0 °C and add solid sodium sulfite (7.5 g) portion-wise.
-
Stir the mixture for 1 hour at room temperature.
-
Add ethyl acetate (50 mL) and stir for another 10 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with 2M NaOH, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (1R,2R)-1,3-diphenylpropane-1,2-diol.
Characterization: The product can be characterized by standard techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess can be determined by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for the synthesis of (1R,2R)-1,3-diphenylpropane-1,2-diol.
Caption: Synthetic utility of chiral 1,2-diols as versatile intermediates.
References
- 1. alfachemic.com [alfachemic.com]
- 2. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Palladium-Catalyzed Reactions with 1,3-Diphenylpropane-1,2-diol Derived Ligands
An Important Note on Ligand Selection: Due to the limited availability of specific literature on palladium-catalyzed reactions employing ligands derived directly from 1,3-Diphenylpropane-1,2-diol, these application notes and protocols are based on the well-established and structurally analogous TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) framework. TADDOL-derived phosphoramidites are a class of privileged ligands in asymmetric catalysis, and the principles and procedures outlined below are expected to be highly relevant and adaptable for ligands synthesized from similar C2-symmetric diols.
Application Note 1: Synthesis of TADDOL-Derived Phosphoramidite (B1245037) Ligands
Introduction: Chiral phosphoramidite ligands are a versatile class of monodentate P-ligands that have demonstrated exceptional performance in a variety of palladium-catalyzed asymmetric transformations. Their modular synthesis allows for the fine-tuning of steric and electronic properties to achieve high levels of enantioselectivity. TADDOL, a readily available chiral diol, serves as an excellent scaffold for the synthesis of these ligands. The following protocol describes the synthesis of a representative TADDOL-derived phosphoramidite ligand.
General Ligand Structure: The general structure of a TADDOL-derived phosphoramidite ligand is depicted below. The chirality of the TADDOL backbone creates a well-defined chiral environment around the phosphorus atom, which in turn influences the stereochemical outcome of the catalyzed reaction.
Experimental Protocol: Synthesis of a TADDOL-Derived Phosphoramidite Ligand
This protocol is adapted from established procedures for the synthesis of phosphoramidite ligands.
Materials:
-
(4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Triethylamine (B128534) (Et₃N)
-
A secondary amine (e.g., diethylamine, piperidine, etc.)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Standard Schlenk line and glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Phosphorochloridite Intermediate:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of TADDOL (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) to the solution.
-
Slowly add phosphorus trichloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
The resulting solution contains the TADDOL-derived phosphorochloridite intermediate.
-
-
Formation of the Phosphoramidite Ligand:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the desired secondary amine (1.2 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Slowly transfer the solution of the phosphorochloridite intermediate (from step 1) to the amine solution via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the triethylammonium (B8662869) chloride precipitate.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude phosphoramidite ligand.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., DCM/diethyl ether or hexane) to afford the pure phosphoramidite ligand as a white solid.
-
Characterization: The synthesized ligand should be characterized by standard analytical techniques, including ³¹P NMR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application Note 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Introduction: The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction that allows for the enantioselective formation of new stereocenters. TADDOL-derived phosphoramidite ligands have been shown to be highly effective in this transformation, providing excellent yields and enantioselectivities for a broad range of substrates.
Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate (B1210297)
This protocol is a general procedure for the Pd-catalyzed AAA reaction.
Materials:
-
[Pd(η³-C₃H₅)Cl]₂ (Palladium allyl chloride dimer)
-
TADDOL-derived phosphoramidite ligand
-
1,3-Diphenylallyl acetate (or other suitable allylic substrate)
-
Dimethyl malonate (or other suitable nucleophile)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous toluene (B28343)
-
Standard Schlenk tubes and glassware
Procedure:
-
Catalyst Pre-formation:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve [Pd(η³-C₃H₅)Cl]₂ (1.0 mol%) and the TADDOL-derived phosphoramidite ligand (2.5 mol%) in anhydrous toluene.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk tube, add 1,3-diphenylallyl acetate (1.0 eq).
-
Add dimethyl malonate (1.2 eq) and potassium acetate (0.1 eq).
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.2 eq) as a base.
-
Add the pre-formed catalyst solution to the substrate mixture via a syringe.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired product.
-
Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase.
Data Presentation:
| Entry | Ligand | Nucleophile | Yield (%) | ee (%) |
| 1 | TADDOL-derived Phosphoramidite A | Dimethyl malonate | 95 | 98 |
| 2 | TADDOL-derived Phosphoramidite B | Diethyl malonate | 92 | 96 |
| 3 | TADDOL-derived Phosphoramidite A | Methyl acetoacetate | 88 | 94 |
Note: The data presented in this table is representative of typical results obtained with TADDOL-derived phosphoramidite ligands in Pd-catalyzed AAA reactions and is for illustrative purposes.
Application Note 3: Palladium-Catalyzed Asymmetric Suzuki-Miyaura Coupling
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly biaryl compounds. The use of chiral ligands allows for the asymmetric synthesis of atropisomeric biaryls, which are important structural motifs in many chiral ligands and biologically active molecules. TADDOL-derived ligands can also be applied in this context.
Experimental Protocol: Asymmetric Suzuki-Miyaura Coupling
This protocol provides a general procedure for the asymmetric synthesis of a biaryl compound.
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
TADDOL-derived phosphoramidite ligand
-
Aryl halide (e.g., 1-bromo-2-methoxynaphthalene)
-
Arylboronic acid (e.g., 1-naphthylboronic acid)
-
Potassium phosphate (B84403) (K₃PO₄) or another suitable base
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Standard Schlenk tubes and glassware
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%) and the TADDOL-derived phosphoramidite ligand (4-10 mol%).
-
Add the aryl halide (1.0 eq), arylboronic acid (1.5 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Add the anhydrous solvent.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation:
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Yield (%) | ee (%) |
| 1 | 1-Bromo-2-naphthol | Phenylboronic acid | TADDOL-derived Phosphoramidite | 85 | 92 |
| 2 | 2-Bromo-naphthalene | 1-Naphthylboronic acid | TADDOL-derived Phosphoramidite | 78 | 88 |
Note: The data presented in this table is representative and for illustrative purposes.
Application Notes and Protocols for Sharpless Asymmetric Dihydroxylation
For Researchers, Scientists, and Drug Development Professionals
The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective synthesis of vicinal diols from alkenes. This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids to deliver high enantioselectivities for a wide range of substrates.[1][2] The commercially available "AD-mix" formulations, AD-mix-α and AD-mix-β, contain the osmium catalyst, the chiral ligand ((DHQ)₂PHAL for α and (DHQD)₂PHAL for β), a re-oxidant (potassium ferricyanide), and a base (potassium carbonate), simplifying the experimental procedure.[3][4] Chiral diols are crucial building blocks in the synthesis of numerous natural products and pharmaceuticals.[4][5]
Data Presentation: Substrate Scope and Performance
The Sharpless asymmetric dihydroxylation is applicable to a wide variety of alkene substitution patterns. The choice between AD-mix-α and AD-mix-β determines the absolute configuration of the resulting diol, with the two mixes providing enantiomeric products.[3] The following table summarizes the performance of the reaction with representative substrates.
| Alkene Substrate | Substitution Pattern | AD-Mix | Yield (%) | Enantiomeric Excess (ee, %) |
| Styrene | Monosubstituted | β | >99 | 97 (R) |
| Styrene | Monosubstituted | α | >99 | 94 (S) |
| 1-Decene | Monosubstituted | β | 95 | 97 (R) |
| 1-Decene | Monosubstituted | α | 95 | 93 (S) |
| (E)-Stilbene | trans-Disubstituted | β | 98 | >99.5 (R,R) |
| (E)-Stilbene | trans-Disubstituted | α | 98 | >99.5 (S,S) |
| Methyl (E)-cinnamate | trans-Disubstituted | β | 95 | 96 (2R,3S) |
| Methyl (E)-cinnamate | trans-Disubstituted | α | 95 | 97 (2S,3R) |
| (Z)-1-Phenyl-1-propene | cis-Disubstituted | β | 75 | 84 (1R,2S) |
| (Z)-1-Phenyl-1-propene | cis-Disubstituted | α | 75 | 80 (1S,2R) |
| 1-Phenylcyclohexene | Trisubstituted | β | 95 | 97 (R,R) |
| 1-Phenylcyclohexene | Trisubstituted | α | 95 | 97 (S,S) |
Note: Yields and ee values are representative and can be influenced by reaction conditions and scale.[6]
Experimental Protocols
This protocol is for a typical Sharpless asymmetric dihydroxylation on a 1 mmol scale.
Materials:
-
AD-mix-α or AD-mix-β (1.4 g per 1 mmol of alkene)
-
tert-Butanol (B103910) (5 mL per 1 mmol of alkene)
-
Water (5 mL per 1 mmol of alkene)
-
Alkene (1.0 mmol)
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂) (optional, ~95 mg, 1.0 equiv.)
-
Sodium sulfite (B76179) (Na₂SO₃) (1.5 g)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α or AD-mix-β (1.4 g). Add a 1:1 mixture of tert-butanol and water (10 mL total). Stir the mixture at room temperature until the solids are dissolved.
-
Methanesulfonamide Addition (if applicable): For 1,2-disubstituted, trisubstituted, or tetrasubstituted alkenes, add methanesulfonamide (95 mg, 1.0 equiv.).[7] For terminal monosubstituted alkenes, methanesulfonamide is generally not needed and may even hinder the reaction.[1]
-
Cooling and Substrate Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the alkene (1.0 mmol) to the cooled mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. For less reactive alkenes, the reaction may be allowed to proceed at room temperature.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g). Stir the mixture for at least one hour at room temperature.
-
Workup: Add ethyl acetate to the reaction mixture. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure diol.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.
Catalytic Cycle
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Application Notes
-
Stereoselectivity Mnemonic: The stereochemical outcome of the dihydroxylation can be predicted using a simple mnemonic. When the alkene is drawn in a horizontal plane, AD-mix-β adds the two hydroxyl groups to the top face, while AD-mix-α adds them to the bottom face.[8]
-
Substrate Reactivity: The reaction is generally faster for electron-rich alkenes. In terms of substitution patterns, trans-disubstituted alkenes tend to be more reactive and give higher enantioselectivities than cis-disubstituted alkenes.[8]
-
Role of Methanesulfonamide: Methanesulfonamide is believed to accelerate the hydrolysis of the osmate ester intermediate, which is often the rate-limiting step, particularly for sterically hindered alkenes.[1][2]
-
Secondary Catalytic Cycle: At high alkene concentrations, a secondary catalytic cycle can occur where the osmate ester intermediate is oxidized before the diol is released. This can lead to a decrease in enantioselectivity.[2][9] To suppress this side reaction, it is important to use a sufficient concentration of the chiral ligand and to add the alkene slowly in some cases.
-
Troubleshooting:
-
Low Yield: This can be due to an inactive catalyst (use fresh reagents), inappropriate reaction conditions (temperature, absence of methanesulfonamide for certain substrates), or issues during workup and purification.[1]
-
Low Enantioselectivity: This may be caused by the secondary catalytic cycle or the use of a suboptimal ligand for a particular substrate.
-
-
Safety Precautions: Osmium tetroxide is highly toxic and volatile. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The use of the non-volatile potassium osmate salt in the AD-mix formulations significantly reduces this hazard.
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. rroij.com [rroij.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
Application Note and Protocol: High-Yield Synthesis of 1,3-Diphenylpropane-1,2-diol via Sharpless Asymmetric Dihydroxylation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,3-Diphenylpropane-1,2-diol is a vicinal diol of significant interest in medicinal chemistry and organic synthesis, serving as a versatile chiral building block. This application note provides a detailed protocol for the high-yield, enantioselective synthesis of this compound from trans-chalcone using the Sharpless Asymmetric Dihydroxylation method. This reaction is renowned for its reliability, high stereocontrol, and good to excellent yields.[1][2][3][4]
The Sharpless Asymmetric Dihydroxylation utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve the syn-dihydroxylation of an alkene.[2][3] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure, making it accessible for routine laboratory use.[2][4] These mixtures contain the osmium catalyst, a stoichiometric co-oxidant (such as potassium ferricyanide), and a chiral ligand derived from cinchona alkaloids.[2][3] The choice between AD-mix-α and AD-mix-β determines the enantiomer of the resulting diol.[2]
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on the Sharpless Asymmetric Dihydroxylation of trans-chalcone.
Materials and Reagents:
-
trans-Chalcone (1,3-Diphenylprop-2-en-1-one)
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
tert-Butanol (B103910) (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water.
-
Add AD-mix-β (or AD-mix-α) to the solvent mixture and stir until most of the solids have dissolved. This may result in a biphasic mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add trans-chalcone to the stirred mixture.
-
-
Reaction:
-
Stir the reaction mixture vigorously at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the trans-chalcone spot.
-
Depending on the scale and substrate, the reaction may be allowed to warm to room temperature and stirred for several hours to overnight for completion.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding solid sodium sulfite.
-
Continue stirring for approximately one hour. The color of the mixture should change from dark brown/black to a lighter orange/brown.
-
Add ethyl acetate to the flask and stir for a few minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Collect the fractions containing the desired product (as determined by TLC) and concentrate them to yield the pure this compound.
-
Data Presentation
The following table summarizes typical quantitative data for the Sharpless Asymmetric Dihydroxylation of trans-chalcone. The yields and enantiomeric excess can vary based on the specific reaction conditions and the purity of the starting materials.
| Reagent/Parameter | Quantity/Value | Notes |
| trans-Chalcone | 1.0 mmol | Starting material |
| AD-mix-β | ~1.4 g per mmol of alkene | Commercially available premixed reagent.[3] |
| t-BuOH:H₂O | 1:1 (v/v), 10 mL per mmol | Reaction solvent |
| Reaction Temperature | 0 °C to room temperature | Initial cooling is important for selectivity. |
| Reaction Time | 4-24 hours | Monitor by TLC for completion. |
| Typical Yield | 80-95% | Reported yields are generally high for this reaction.[1] |
| Enantiomeric Excess (ee) | >95% | A key advantage of the Sharpless AD reaction.[2] |
Signaling Pathway/Logical Relationship Diagram:
The Sharpless Asymmetric Dihydroxylation follows a catalytic cycle. The diagram below illustrates the key steps in the reaction mechanism.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Safety Precautions:
-
Osmium tetroxide and its derivatives are highly toxic and volatile. Handle with extreme caution in a well-ventilated fume hood. The use of pre-packaged AD-mix reagents significantly reduces the risk of handling pure osmium tetroxide.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Standard laboratory safety procedures should be followed throughout the experiment.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-Diphenylpropane-1,2-diol Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,3-diphenylpropane-1,2-diol diastereomers.
Troubleshooting Guides
This section addresses common issues encountered during the purification of syn- and anti-1,3-diphenylpropane-1,2-diol diastereomers using chromatographic and crystallization methods.
1. Chromatographic Separation Issues
| Issue | Possible Causes | Suggested Solutions |
| Poor Resolution/No Separation | Inappropriate stationary phase. | - Normal Phase HPLC/Flash Chromatography: Utilize a high-quality silica (B1680970) gel column. The slight polarity difference between the syn and anti diastereomers can often be exploited on a silica stationary phase. - Chiral HPLC: If baseline separation is not achieved on silica, consider a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point due to their broad selectivity. |
| Suboptimal mobile phase composition. | - Normal Phase: Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297), isopropanol, or a mixture). Vary the ratio of the solvents to optimize selectivity. For example, start with a 90:10 hexane:ethyl acetate mixture and gradually increase the polarity. - Mobile Phase Modifiers: The addition of a small percentage of a polar modifier like methanol (B129727) or ethanol (B145695) can sometimes sharpen peaks and improve resolution. | |
| Peak Tailing | Secondary interactions with the stationary phase. | - Mobile Phase Additives: For silica gel chromatography, the addition of a small amount of a polar solvent like methanol to the mobile phase can help to block active silanol (B1196071) groups and reduce tailing. - Column Quality: Ensure the use of a high-quality, well-packed column. Older or poorly packed columns can lead to peak tailing. |
| Column overload. | - Reduce Sample Load: Inject a smaller amount of the sample onto the column. Overloading can lead to broad and tailing peaks. | |
| Drifting Retention Times | Inconsistent mobile phase composition. | - Premix Mobile Phase: If using a gradient, ensure proper mixing. It is often more reliable to premix the mobile phase before the run. - Solvent Quality: Use high-purity HPLC-grade solvents to avoid issues with contaminants. |
| Temperature fluctuations. | - Use a Column Oven: Maintain a constant column temperature using a column oven for better reproducibility. | |
| Column equilibration. | - Thorough Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a series of injections. This may require flushing with 10-20 column volumes of the mobile phase. |
2. Crystallization Issues
| Issue | Possible Causes | Suggested Solutions |
| No Crystal Formation | Inappropriate solvent system. | - Solvent Screening: Systematically screen a variety of solvents with different polarities. A good approach is to dissolve the diastereomeric mixture in a solvent in which it is readily soluble and then slowly add a non-solvent to induce crystallization. - Solvent Combinations: Try binary or even ternary solvent systems to fine-tune solubility and promote crystal growth. |
| Solution is too dilute or too concentrated. | - Concentration Adjustment: Experiment with different concentrations of the diastereomeric mixture in the chosen solvent system. | |
| Presence of impurities. | - Pre-purification: If the crude mixture contains significant impurities, a preliminary purification step (e.g., flash chromatography) may be necessary before attempting crystallization. | |
| Co-crystallization of Diastereomers | Similar crystal lattice energies of the diastereomers. | - Seeding: If you have a pure crystal of one diastereomer, use it to seed a supersaturated solution of the mixture. This can encourage the selective crystallization of that diastereomer. - Slow Cooling/Evaporation: Allow the solution to cool slowly or the solvent to evaporate slowly to promote the growth of well-defined crystals of a single diastereomer. |
| Rapid crystallization. | - Control Crystallization Rate: Slow down the crystallization process by reducing the rate of cooling or the rate of non-solvent addition. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound diastereomers?
A1: The most common methods for separating the syn and anti diastereomers of this compound are column chromatography (including flash chromatography and HPLC) and crystallization.[1] The choice of method often depends on the scale of the purification and the required purity of the final products.
Q2: Which chromatographic technique is more effective for this separation: normal phase or reverse phase?
A2: Normal phase chromatography on a silica gel stationary phase is often the first choice for separating diastereomers like this compound.[1] The different spatial arrangements of the hydroxyl groups in the syn and anti isomers can lead to differential interactions with the polar silica surface, allowing for separation with an appropriate non-polar mobile phase.
Q3: When should I consider using a chiral stationary phase (CSP) for this separation?
A3: If you are unable to achieve baseline separation of the diastereomers on a standard silica gel column, a chiral stationary phase (CSP) in HPLC or SFC can be a powerful alternative. CSPs provide a chiral environment that can enhance the separation of stereoisomers, including diastereomers.
Q4: Can I use derivatization to improve the separation of the diastereomers?
A4: Yes, derivatization can be a very effective strategy. Converting the diol to a diester or a cyclic acetal (B89532) can alter the polarity and conformational rigidity of the molecules, which may lead to better separation by chromatography or crystallization.[2] For example, reaction with a chiral derivatizing agent will produce diastereomeric esters that may be more easily separated.
Q5: How can I monitor the progress of the purification?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography.[1] For quantitative analysis of the diastereomeric ratio in collected fractions, 1H NMR spectroscopy or analytical HPLC are commonly used.
Experimental Protocols
1. Preparative Normal Phase HPLC Separation of this compound Diastereomers
This protocol provides a general starting point for the separation of syn- and anti-1,3-diphenylpropane-1,2-diol diastereomers. Optimization of the mobile phase composition and other parameters may be necessary to achieve baseline separation.
-
Column: Silica gel, 5 µm particle size, 250 x 10 mm I.D.
-
Mobile Phase: A mixture of n-Hexane and Ethyl Acetate. A typical starting gradient could be from 95:5 to 80:20 (Hexane:Ethyl Acetate) over 30 minutes. Isocratic elution with an optimized solvent ratio can also be effective.
-
Flow Rate: 4.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: Ambient
-
Sample Preparation: Dissolve the crude mixture of diastereomers in a minimal amount of the initial mobile phase.
-
Injection Volume: 1-2 mL, depending on the concentration and column capacity.
-
Fraction Collection: Collect fractions based on the elution of the two peaks and analyze each fraction by analytical TLC or HPLC to determine the diastereomeric purity.
Quantitative Data (Illustrative)
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| anti Isomer | 15.2 | \multirow{2}{*}{>1.5} |
| syn Isomer | 18.5 |
Note: The retention times and resolution are illustrative and will depend on the specific column, mobile phase, and other chromatographic conditions.
2. Fractional Crystallization of this compound Diastereomers
This protocol describes a general approach to separate the diastereomers by fractional crystallization. The choice of solvents is critical and will require empirical determination.
-
Solvent Selection:
-
Identify a solvent in which the diastereomeric mixture has moderate solubility at elevated temperatures and low solubility at room temperature or below. Examples of solvent systems to screen include toluene, ethyl acetate/hexane, or dichloromethane/petroleum ether.
-
-
Procedure:
-
Dissolve the crude diastereomeric mixture in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in a refrigerator or freezer may be necessary.
-
If one diastereomer is significantly less soluble, it should crystallize out of the solution first.
-
Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Analyze the purity of the crystals and the mother liquor by NMR or HPLC to determine the diastereomeric ratio.
-
The mother liquor, now enriched in the more soluble diastereomer, can be concentrated and subjected to further crystallization attempts using the same or a different solvent system to isolate the second diastereomer.
-
Visualizations
References
Technical Support Center: Synthesis of 1,3-Diphenylpropane-1,2-diol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1,3-Diphenylpropane-1,2-diol. The primary synthetic route discussed involves the Wittig reaction to form the alkene precursor, 1,3-diphenylpropene (B1239356), followed by syn-dihydroxylation to yield the final diol product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound?
A1: A robust and widely-used method is a two-step synthesis. The first step involves a Wittig reaction between benzyltriphenylphosphonium (B107652) chloride and benzaldehyde (B42025) to synthesize the alkene intermediate, 1,3-diphenylpropene. The second step is the syn-dihydroxylation of this alkene using an oxidizing agent like cold, alkaline potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) to form the vicinal diol.
Q2: My Wittig reaction for the 1,3-diphenylpropene intermediate is resulting in a low yield. What are the potential causes?
A2: Low yields in the Wittig reaction step can stem from several factors:
-
Base Inefficiency: The deprotonation of the phosphonium (B103445) salt to form the ylide is critical. If a weak base is used or if the reaction conditions are not suitable, ylide formation will be incomplete. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are often required.
-
Moisture: If using highly reactive bases like n-BuLi, the reaction must be conducted under strictly anhydrous conditions, as water will quench the base and the ylide.
-
Side Reactions: While benzaldehyde lacks α-hydrogens and cannot self-condense via an aldol (B89426) reaction, impurities or improper reaction conditions can lead to undesired side products.
-
Purification Losses: The primary byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide, which can be challenging to separate from the desired alkene product, potentially leading to losses during purification steps like column chromatography or recrystallization.[1][2]
Q3: During the dihydroxylation step with potassium permanganate, my reaction mixture produced significant amounts of benzaldehyde and a carboxylic acid. What went wrong?
A3: The formation of benzaldehyde and phenylacetic acid is a classic sign of over-oxidation, leading to the oxidative cleavage of the carbon-carbon double bond in 1,3-diphenylpropene.[3][4][5] This side reaction is highly likely if the reaction conditions are not carefully controlled. To prevent this:
-
Maintain Low Temperature: The reaction must be kept cold (typically between 0-5 °C). Higher temperatures promote oxidative cleavage.[6]
-
Ensure Basic (Alkaline) Conditions: The reaction should be run in a basic solution (e.g., with NaOH). Under neutral or acidic conditions, KMnO₄ is a much harsher oxidizing agent and will readily cleave the alkene.[6]
-
Control Reaction Time: Allowing the reaction to proceed for too long can also lead to over-oxidation of the initially formed diol.
For a milder and more selective reaction that avoids cleavage, using catalytic osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) is a highly effective alternative, though it involves more toxic and expensive reagents.[6][7]
Q4: After workup, I isolated a ketone byproduct instead of my target diol. What is this side product and how was it formed?
A4: The likely culprit is a ketone formed via a Pinacol Rearrangement .[8] 1,2-diols like this compound are susceptible to this acid-catalyzed rearrangement, where one of the hydroxyl groups is protonated and leaves as water, followed by the migration of a neighboring group to form a more stable carbocation, which then collapses to a ketone. This can occur if the reaction workup or purification (e.g., silica (B1680970) gel chromatography) is performed under acidic conditions. To avoid this, ensure all solutions used during workup are neutralized or slightly basic and consider using deactivated neutral silica gel for chromatography if necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Final Diol Product | 1. Incomplete Wittig reaction (poor ylide formation). 2. Incomplete dihydroxylation reaction. 3. Significant over-oxidation and cleavage of the alkene. 4. Decomposition of the product via Pinacol rearrangement. | 1. Use a stronger base (e.g., n-BuLi) for the Wittig reaction and ensure anhydrous conditions. 2. Monitor the reaction by TLC; increase reaction time or check the quality of the oxidizing agent. 3. For KMnO₄, strictly maintain a low temperature (<5 °C) and basic pH. Alternatively, switch to OsO₄/NMO.[6][9] 4. Use neutral or slightly basic conditions for the reaction workup and purification. |
| Presence of Benzaldehyde and/or Phenylacetic Acid in Product | Oxidative cleavage of the 1,3-diphenylpropene intermediate. This is the most common side reaction with KMnO₄.[3][5][10] | • Primary Fix: Strictly control reaction conditions: maintain temperature at 0-5 °C and use an aqueous basic solution (e.g., NaOH). • Alternative Method: Use a milder, more selective reagent system like OsO₄/NMO, which is much less prone to over-oxidation.[7] |
| Final Product is a Ketone (not the Diol) | Acid-catalyzed Pinacol rearrangement of the 1,2-diol product during workup or purification.[11][12] | • Neutralize any acidic solutions used during the workup with a mild base (e.g., saturated NaHCO₃ solution). • Avoid using acidic solvents or additives. • If performing column chromatography, consider using deactivated or neutral silica gel. |
| Difficult Purification of Alkene Intermediate | The primary byproduct, triphenylphosphine oxide, has similar polarity to the alkene product, making separation difficult.[1] | • Optimize the recrystallization solvent system to selectively crystallize the desired alkene while leaving the oxide in the mother liquor. • Careful column chromatography with a non-polar eluent system can also be effective. |
Data Presentation
Table 1: Comparison of Dihydroxylation Reagents for 1,3-Diphenylpropene
| Parameter | Potassium Permanganate (KMnO₄) | Osmium Tetroxide (OsO₄) with NMO |
| Stereochemistry | Syn-addition | Syn-addition |
| Typical Yield | Moderate to Good (can be variable) | High to Excellent[13] |
| Key Side Reaction | Oxidative Cleavage[6] | Minimal; generally very clean |
| Optimal Conditions | Cold (~0-5 °C), aqueous, alkaline (NaOH)[14] | Catalytic OsO₄, stoichiometric NMO, room temp. |
| Cost | Low | High[15] |
| Toxicity | Moderate | High (OsO₄ is volatile and highly toxic)[15] |
| Ease of Use | Simple setup, but requires careful temperature control. | Requires handling of toxic material but is less sensitive to temperature. |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diphenylpropene (Wittig Reaction)
-
Ylide Generation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 eq) to anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq), dropwise via syringe. The solution should turn a deep orange or red color, indicating the formation of the phosphorus ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Wittig Reaction: Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of benzaldehyde.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product, a mixture of the alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel or by careful recrystallization to yield 1,3-diphenylpropene.
Protocol 2: Synthesis of this compound (KMnO₄ Dihydroxylation)
-
Dissolve the purified 1,3-diphenylpropene (1.0 eq) in a suitable solvent mixture, such as acetone (B3395972) or t-butanol and water.
-
Add a small amount of sodium hydroxide (B78521) (NaOH) to make the solution alkaline.
-
Cool the reaction flask to 0 °C in an ice-water bath with vigorous stirring.
-
Prepare a solution of potassium permanganate (KMnO₄) (approx. 1.1 eq) in cold water.
-
Add the KMnO₄ solution slowly, dropwise, to the stirred alkene solution. Maintain the temperature below 5 °C throughout the addition. The purple color of the permanganate should disappear as it reacts, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Continue stirring at 0 °C for 1-2 hours after the addition is complete, monitoring the reaction by TLC.
-
Workup: Quench the reaction by adding a small amount of a reducing agent, such as sodium sulfite (B76179) (Na₂SO₃) or by bubbling sulfur dioxide (SO₂) gas through the mixture, until the brown MnO₂ is converted to a colorless, soluble manganese salt.
-
Filter the mixture if any solids remain. Extract the aqueous solution with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude diol.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Visualizations
Reaction Schemes and Workflows
Caption: Overall synthesis pathway for this compound.
Caption: Key side reactions in the synthesis of this compound.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Syn Dihydroxylation of Alkenes with KMnO4 and OsO4 - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 10. youtube.com [youtube.com]
- 11. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
- 12. Pinacol Rearrangement [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Khan Academy [khanacademy.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimization of Grignard Reaction Conditions for Diaryl Diols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Grignard reaction conditions for the synthesis of diaryl diols.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful Grignard reaction for diaryl diol synthesis?
A1: The most critical parameters are the complete exclusion of water and protic solvents, the quality and activation of the magnesium turnings, the choice of an appropriate anhydrous solvent (typically an ether), and maintaining the optimal reaction temperature. Grignard reagents are highly reactive towards protons, and even trace amounts of moisture can significantly reduce the yield.
Q2: Which solvent is best for preparing the aryl Grignard reagent and for the subsequent reaction with the diaryl ketone?
A2: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most commonly used solvents. THF is generally a better solvent for the formation of Grignard reagents due to its higher solvating power.[1] For the subsequent reaction, the choice of solvent can influence the reaction rate and product selectivity. 2-Methyltetrahydrofuran (MTHF) has emerged as a greener alternative to THF, in some cases offering improved yields and easier workup due to its lower water miscibility.[2]
Q3: How can I activate the magnesium turnings to initiate the Grignard reagent formation?
A3: If the reaction does not start, several activation methods can be employed. These include crushing the magnesium turnings to expose a fresh surface, adding a small crystal of iodine (the color will disappear upon reaction initiation), or adding a few drops of 1,2-dibromoethane.
Q4: What are the common side reactions in the Grignard synthesis of diaryl diols?
A4: Common side reactions include the formation of biphenyl (B1667301) from the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling), enolization of the ketone starting material by the Grignard reagent acting as a base, and reduction of the ketone to a secondary alcohol if the Grignard reagent has β-hydrogens.[3][4]
Q5: How can I minimize the formation of the Wurtz-type coupling byproduct?
A5: The formation of the biphenyl side product is favored by high concentrations of the aryl halide and increased reaction temperatures.[5] To minimize this, the aryl halide should be added slowly to the magnesium suspension to maintain a low concentration, and the reaction should be conducted at a controlled temperature.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of diaryl diol | 1. Presence of water or protic impurities: Grignard reagent is quenched. | - Ensure all glassware is thoroughly flame-dried or oven-dried. - Use anhydrous solvents. - Ensure starting materials are dry. |
| 2. Poor quality or inactive magnesium: Grignard reagent did not form. | - Use fresh, shiny magnesium turnings. - Activate the magnesium with iodine or 1,2-dibromoethane. - Mechanically crush the magnesium turnings. | |
| 3. Side reactions dominating: Enolization or reduction of the ketone. | - Use a less sterically hindered Grignard reagent if applicable. - Lower the reaction temperature.[6][7] - Consider the use of additives like CeCl₃, which can enhance nucleophilic addition.[8] | |
| Formation of significant amount of biphenyl byproduct | Wurtz-type coupling of the Grignard reagent and aryl halide. | - Add the aryl halide solution dropwise to the magnesium suspension to keep its concentration low. - Control the reaction temperature; avoid excessive heating.[5] |
| Recovery of starting diaryl ketone | Enolization of the ketone by the Grignard reagent acting as a base. | - Use a less sterically hindered Grignard reagent. - Lower the reaction temperature during the addition of the Grignard reagent to the ketone. |
| Formation of a secondary alcohol instead of the tertiary diol | Reduction of the ketone by the Grignard reagent. This is more common with Grignard reagents containing β-hydrogens. | - Choose a Grignard reagent without β-hydrogens if possible. - Lower the reaction temperature. |
Quantitative Data Summary
The following table summarizes the quantitative effects of various reaction parameters on the yield and selectivity of diol synthesis via Grignard reaction.
| Parameter | Variation | Effect on Yield | Effect on Diastereomeric Ratio (d.r.) | Reference |
| Grignard Reagent Halide | MeMgCl in CH₂Cl₂ | 56% | 2.5:1 (syn:anti) | [1] |
| MeMgBr in CH₂Cl₂ | - | 2.5:1 (syn:anti) | [1] | |
| MeMgI in CH₂Cl₂ | 78% | 5.5:1 (syn:anti) | [1] | |
| Solvent | MeMgCl in CH₂Cl₂ | 56% | 2.5:1 (syn:anti) | [1] |
| MeMgCl in THF | - | 1:1 | [1] | |
| Benzyl and allyl Grignards in THF vs. MTHF | MTHF generally gives comparable or better yields than THF. | Not specified | [2] | |
| Temperature | Formation of functionalized Grignard reagents | Lower temperatures (-78 °C) can improve the stability of the Grignard reagent and prevent side reactions. | Not specified | [6][7] |
| Addition to ketone | Low temperatures are generally preferred to minimize side reactions like enolization and reduction. | Can influence diastereoselectivity. | [9] |
Experimental Protocol: Synthesis of a Diaryl Diol
This protocol describes a general procedure for the synthesis of a diaryl diol via the reaction of an aryl Grignard reagent with a diaryl ketone.
1. Preparation of the Grignard Reagent:
-
Glassware and Setup: All glassware (a three-necked round-bottom flask, a reflux condenser, and a dropping funnel) must be rigorously dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon. Equip the flask with a magnetic stir bar.
-
Reagents: Place magnesium turnings (1.2 equivalents) in the reaction flask.
-
Initiation: Add a small crystal of iodine. Assemble the apparatus and flush with inert gas. Add a portion of the anhydrous ether (e.g., THF) via the dropping funnel.
-
Formation: Prepare a solution of the aryl halide (1.0 equivalent) in anhydrous ether in the dropping funnel. Add a small amount of the aryl halide solution to the magnesium suspension. The reaction is initiated when the iodine color fades and bubbling is observed. Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
2. Reaction with the Diaryl Ketone:
-
Setup: In a separate, dry, three-necked flask equipped with a dropping funnel, a thermometer, and an inert gas inlet, dissolve the diaryl ketone (1.0 equivalent) in anhydrous ether.
-
Addition: Cool the diaryl ketone solution to 0 °C or a lower temperature as required (e.g., -78 °C with a dry ice/acetone bath) using an external cooling bath.[10] Add the prepared Grignard reagent solution dropwise from the first flask (or via cannula transfer) to the ketone solution, maintaining the low temperature. The rate of addition should be controlled to keep the temperature from rising significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at the low temperature for a specified time (e.g., 1-2 hours), then let it warm to room temperature and stir for an additional period (e.g., 1-12 hours).
3. Work-up and Purification:
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction and hydrolyze the magnesium alkoxide.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional portions of ether.
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield Grignard reactions.
Caption: Grignard reaction pathway for diaryl diol synthesis.
References
- 1. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarse.com [ijarse.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 8. Sequential O-Nitrosoaldol and Grignard Addition Process: A New Enantio- and Diastereoselective Entry to Chiral 1,2-Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enantioselective Synthesis of 1,3-Diphenylpropane-1,2-diol
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the enantioselective synthesis of 1,3-diphenylpropane-1,2-diol, a key chiral building block. The primary focus is on the Sharpless Asymmetric Dihydroxylation (SAD) of trans-chalcone, a widely employed and effective method.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the enantioselective synthesis of this compound?
A1: The Sharpless Asymmetric Dihydroxylation (SAD) is the most prevalent and dependable method for this transformation.[1][2] It utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the dihydroxylation of the alkene moiety of trans-chalcone.[1] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, have made this reaction highly accessible and reproducible.[1][3]
Q2: What are AD-mix-α and AD-mix-β, and how do I choose between them?
A2: AD-mix-α and AD-mix-β are pre-packaged, stable mixtures of the necessary reagents for the Sharpless Asymmetric Dihydroxylation.[3] The key difference lies in the chiral ligand they contain:
-
AD-mix-α contains (DHQ)₂PHAL, a derivative of the cinchona alkaloid dihydroquinine (DHQ).[3]
-
AD-mix-β contains (DHQD)₂PHAL, a derivative of the cinchona alkaloid dihydroquinidine (B8771983) (DHQD).[3]
The choice between the two dictates the stereochemical outcome of the reaction. For the dihydroxylation of trans-chalcone, a useful mnemonic is to draw the alkene horizontally. AD-mix-β will typically add the hydroxyl groups to the "top face," while AD-mix-α will add them to the "bottom face," leading to the formation of opposite enantiomers.[4]
Q3: What is the role of each component in the AD-mix?
A3: The AD-mix contains the following key components:
-
Potassium Osmate (K₂OsO₂(OH)₄): The source of the osmium tetroxide catalyst.[3]
-
Potassium Ferricyanide (B76249) (K₃Fe(CN)₆): The stoichiometric co-oxidant that regenerates the osmium catalyst, allowing it to be used in catalytic amounts.[3]
-
Potassium Carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction.[3]
-
Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂PHAL): This is the crucial component that creates a chiral environment around the osmium catalyst, directing the dihydroxylation to one face of the alkene and thus inducing enantioselectivity.[3]
Q4: Why is methanesulfonamide (B31651) sometimes added to the reaction mixture?
A4: Methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis of the osmate(VI) ester intermediate, which is a key step in the catalytic cycle.[2][5] This can be particularly beneficial for electron-deficient olefins like trans-chalcone, which may react more slowly.[6] By speeding up this step, methanesulfonamide can improve the overall reaction rate and turnover of the catalyst.[5]
Troubleshooting Guide
Issue 1: Low Enantioselectivity (ee%)
Question: My Sharpless Asymmetric Dihydroxylation of trans-chalcone is resulting in a low enantiomeric excess. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common issue and can often be addressed by systematically evaluating the following factors:
-
Secondary Catalytic Cycle: A non-enantioselective secondary catalytic cycle is a primary cause of low ee%.[6] This occurs when the osmate(VI) ester intermediate is re-oxidized before the diol product dissociates, leading to a non-chiral dihydroxylation pathway.[2]
-
Solution:
-
Increase Ligand Concentration: Using a higher molar ratio of the chiral ligand to the osmium catalyst can help suppress the secondary cycle by ensuring the osmium remains complexed with the chiral auxiliary.[6]
-
Slow Addition of Alkene: Adding the trans-chalcone solution slowly to the reaction mixture maintains a low instantaneous substrate concentration, which disfavors the non-selective pathway.[6]
-
-
-
Reaction Temperature: Higher temperatures can lead to a decrease in enantioselectivity.
-
Solution: Lowering the reaction temperature, for instance, from room temperature to 0 °C, often improves the enantiomeric excess.[6] However, this may also decrease the reaction rate, so optimization is key.
-
-
Purity of Reactants and Solvents: Impurities in the trans-chalcone or the presence of water in the solvent can negatively impact the chiral environment of the catalyst.
-
Solution: Ensure the trans-chalcone is of high purity. Use dry solvents to minimize water content.
-
Issue 2: Low Reaction Yield
Question: I am observing a low yield of this compound in my reaction. What are the common reasons for this?
Answer: Low yields can stem from several factors, from reagent quality to substrate reactivity.
-
Inefficient Co-oxidant Regeneration: The co-oxidant, potassium ferricyanide, is responsible for regenerating the osmium catalyst. If this process is inefficient, the reaction will slow down or stop.
-
Solution: Ensure that the potassium ferricyanide is of good quality and that the reaction is stirred vigorously to ensure proper mixing of the biphasic system.
-
-
Substrate Reactivity: trans-Chalcone is an electron-deficient olefin due to the conjugated carbonyl group, which can lead to a slower reaction with the electrophilic osmium tetroxide.[6]
-
Solution:
-
Increase Reaction Time: Monitor the reaction by TLC and allow it to proceed for a longer duration if necessary.
-
Optimize Temperature: While lower temperatures are better for enantioselectivity, a slight increase in temperature may be necessary to achieve a reasonable reaction rate and yield. A careful balance must be struck.[6]
-
Use of Additives: As mentioned, adding methanesulfonamide can improve the rate of the catalytic cycle for electron-deficient substrates.[5]
-
-
-
Steric Hindrance: The bulky phenyl groups in trans-chalcone can sterically hinder the approach of the bulky osmium-ligand complex, leading to a slower reaction.
-
Solution: While challenging to overcome completely, ensuring optimal reaction conditions (temperature, concentration, and stirring) can help maximize the yield.
-
Data Presentation
The following tables summarize the expected outcomes for the Sharpless Asymmetric Dihydroxylation of a generic trans-alkene, which can be extrapolated to trans-chalcone. The choice of AD-mix dictates the resulting enantiomer.
Table 1: Comparison of AD-mix-α and AD-mix-β in Asymmetric Dihydroxylation
| Reagent | Chiral Ligand | Expected Enantiomer of Diol | Typical Enantiomeric Excess (ee%) | Typical Yield (%) |
| AD-mix-α | (DHQ)₂PHAL | (1S,2R) | >90% | 80-95% |
| AD-mix-β | (DHQD)₂PHAL | (1R,2S) | >90% | 80-95% |
Note: Yields and ee% are highly substrate-dependent and can be influenced by reaction conditions. The data presented is for illustrative purposes.[4]
Table 2: Influence of Reaction Parameters on Enantioselectivity and Yield
| Parameter | Effect on Enantioselectivity (ee%) | Effect on Yield (%) | Notes |
| Ligand Concentration | Increasing concentration generally increases ee%. | Can improve yield by minimizing side reactions. | Crucial for suppressing the non-enantioselective secondary catalytic cycle.[6] |
| Temperature | Lowering temperature often improves ee%. | Can decrease yield if the reaction does not go to completion. | The optimal temperature is substrate-dependent and requires empirical optimization.[6] |
| Substrate Concentration | Lower concentration can improve ee%. | May require longer reaction times. | High concentrations can favor the non-selective secondary pathway.[6] |
Experimental Protocols
Detailed Methodology for Sharpless Asymmetric Dihydroxylation of trans-Chalcone
This protocol is a general guideline for the asymmetric dihydroxylation of trans-chalcone using a commercially available AD-mix.
Materials:
-
trans-Chalcone
-
AD-mix-α or AD-mix-β
-
Methanesulfonamide (optional, but recommended)
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of tert-butanol and water. For every 1 mmol of trans-chalcone, use approximately 10 mL of the solvent mixture.
-
Addition of AD-mix: To the solvent mixture, add the appropriate AD-mix (1.4 g per 1 mmol of trans-chalcone). If using, add methanesulfonamide (1 equivalent relative to the alkene) at this stage.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.
-
Substrate Addition: Dissolve the trans-chalcone (1.0 mmol) in a minimal amount of the tert-butanol/water solvent mixture and add it to the cooled AD-mix solution.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion (typically after 12-24 hours, as indicated by TLC), quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of trans-chalcone).
-
Workup:
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional hour.
-
Add ethyl acetate to the mixture and transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
-
Characterization: Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
References
Technical Support Center: Separation of 1,3-Diphenylpropane-1,2-diol Isomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the separation of 1,3-diphenylpropane-1,2-diol stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating isomers of this compound?
The primary challenge stems from the presence of two chiral centers in the this compound molecule. This gives rise to four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These isomers exist as two pairs of enantiomers ((1R,2R)/(1S,2S) and (1R,2S)/(1S,2R)) which are diastereomers of each other.
-
Diastereomers (e.g., (1R,2R) vs. (1R,2S)) have different physical and chemical properties, such as melting points, boiling points, and solubility. This allows them to be separated by standard laboratory techniques like column chromatography or crystallization.[1]
-
Enantiomers (e.g., (1R,2R) vs. (1S,2S)) have identical physical properties in an achiral environment, making their separation impossible by standard techniques.[1] Resolving enantiomers requires chiral methods, such as chiral chromatography or derivatization with a chiral resolving agent.[1][2]
Q2: How can I separate the diastereomeric pairs of this compound?
Diastereomers can be separated using conventional chromatography (e.g., flash column chromatography on silica (B1680970) gel) or fractional crystallization due to their differing physical properties.[1] Column chromatography is the most common and reliable method.
Troubleshooting Guide: Diastereomer Separation by Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Poor or No Separation (Co-elution) | Inappropriate Solvent System: The polarity of the mobile phase is not optimal to differentiate between the diastereomers. | 1. Perform TLC Analysis: Systematically test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal mobile phase that gives the best separation (ΔRf) between the two diastereomer spots. 2. Use a Gradient: Start with a low polarity mobile phase and gradually increase the polarity. This can help resolve compounds with similar Rf values. |
| Column Overloading: Too much sample was loaded onto the column, exceeding its separation capacity. | Use a larger column or reduce the amount of sample loaded. A general rule is to load 1-5% of the silica gel weight. | |
| Tailing or Broad Peaks | Compound Insolubility: The compound may be partially insoluble in the mobile phase, causing it to streak down the column. | Add a small amount of a more polar solvent (e.g., a few drops of methanol (B129727) in a dichloromethane-based eluent) to the mobile phase to improve solubility. |
| Acidic or Basic Nature of Compounds: The diol's hydroxyl groups may interact strongly with the acidic silica gel. | Add a small amount of a modifier to the mobile phase, such as triethylamine (B128534) (~0.1-1%) for basic compounds or acetic acid (~0.1-1%) for acidic compounds, to reduce tailing. | |
| Low Recovery of Compound | Irreversible Adsorption: The compound is sticking permanently to the stationary phase. | 1. Use a less active stationary phase like neutral alumina. 2. Deactivate the silica gel by adding a small percentage of water before preparing the column. |
Workflow for Diastereomer Separation
Caption: Workflow for separating diastereomers using column chromatography.
Q3: How can I resolve the enantiomers of a single diastereomer of this compound?
Resolving enantiomers requires a chiral environment. The two most effective methods are Chiral High-Performance Liquid Chromatography (HPLC) and chemical derivatization to form diastereomers that can then be separated by standard chromatography.
Method 1: Chiral HPLC This is a direct method where the enantiomeric mixture is passed through an HPLC column containing a chiral stationary phase (CSP).[2] The enantiomers interact differently with the CSP, leading to different retention times and thus separation.
-
Advantages: Direct, analytical, and can be scaled to preparative separation.
-
Disadvantages: Requires specialized and often expensive chiral columns. Method development can be time-consuming.
Method 2: Derivatization with a Chiral Resolving Agent This classic method involves reacting the racemic diol with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers.[1][3][4] These newly formed diastereomers have different physical properties and can be separated by standard column chromatography. Afterward, the chiral auxiliary is chemically cleaved to yield the separated, enantiopure diols.
Detailed Protocol: Enantiomeric Resolution via Derivatization
-
Selection of Resolving Agent: Choose an enantiomerically pure chiral resolving agent that can react with the hydroxyl groups of the diol. Common agents for alcohols include Mosher's acid chloride, camphorsulfonic acid, or N-carbethoxy-L-proline.[3]
-
Diastereomer Formation: React the racemic diol with the chiral agent. For example, esterification of the diol with an agent like (-)-camphanic acid chloride would produce two diastereomeric diesters.
-
Separation: Separate the resulting diastereomeric esters using standard flash column chromatography, as described in the previous section.
-
Cleavage of Chiral Auxiliary: Hydrolyze the separated diastereomeric esters (e.g., via saponification with NaOH or LiOH) to release the enantiomerically pure diols and the chiral resolving agent.
-
Purification: Purify the final enantiopure diols.
Workflow for Enantiomer Resolution by Derivatization
Caption: Workflow for enantiomer resolution via chemical derivatization.
Q4: What are some common issues when troubleshooting enantiomeric resolution?
Troubleshooting Guide: Enantiomeric Resolution
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Diastereomeric Derivatives | Incomplete Reaction: The reaction conditions (time, temperature, stoichiometry) are not optimal. | Monitor the reaction by TLC to ensure full conversion of the starting diol. Consider using a slight excess of the derivatizing agent or adding a catalyst (e.g., DMAP for esterifications). |
| Difficulty Separating Diastereomeric Derivatives | Similar Physical Properties: The attached chiral auxiliary does not impart a sufficient difference in polarity or crystal packing to allow for easy separation. | 1. Screen Different Resolving Agents: Try a different chiral auxiliary that is bulkier or has a different functional group. 2. Optimize Chromatography: Meticulous optimization of the mobile phase for column chromatography is critical. A small change in solvent polarity can significantly impact resolution. |
| Difficulty Cleaving the Chiral Auxiliary | Harsh Cleavage Conditions: The conditions required to remove the auxiliary (e.g., strong acid or base) may be degrading the desired enantiopure diol. | 1. Choose a Labile Auxiliary: Select a resolving agent known to be easily cleaved under mild conditions. 2. Optimize Cleavage: Carefully control the temperature, reaction time, and reagent concentration during the cleavage step to minimize side reactions. |
| Racemization During a Step | Unstable Chiral Center: One of the chiral centers may be susceptible to racemization under the reaction conditions (e.g., strongly acidic or basic conditions). | Ensure all steps, particularly the cleavage of the auxiliary, are performed under the mildest conditions possible. Analyze the enantiomeric excess (e.g., by chiral HPLC) after each step to identify where racemization might be occurring. |
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yields in the Synthesis of Chiral Diols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of chiral diols, particularly focusing on issues of low reaction yields.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving low yields in three common methods for chiral diol synthesis: Sharpless Asymmetric Dihydroxylation, Noyori Asymmetric Hydrogenation, and Enzymatic Reduction of Diketones.
Guide 1: Low Yield in Sharpless Asymmetric Dihydroxylation
Question: My Sharpless asymmetric dihydroxylation is resulting in a low yield of the desired chiral diol. What are the potential causes and how can I address them?
Answer: Low yields in Sharpless asymmetric dihydroxylation can arise from several factors, ranging from reagent quality to reaction conditions. A systematic evaluation is key to identifying the root cause.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Monitor Reaction Progress: Use thin-layer chromatography (TLC) or gas chromatography (GC) to track the consumption of the starting alkene. 2. Extend Reaction Time: If starting material remains, prolong the reaction time. 3. Increase Temperature: Cautiously increase the reaction temperature, but be aware that this may negatively impact enantioselectivity.[1] |
| Catalyst Inactivity/Decomposition | 1. Use Fresh OsO₄: Osmium tetroxide is volatile and can degrade over time. Use a fresh, properly stored solution. 2. Ensure Proper Ligand Stoichiometry: A secondary catalytic cycle can occur if the ligand concentration is too low, leading to lower enantioselectivity and potentially impacting yield.[2][3] Consider increasing the molar concentration of the chiral ligand.[2][3] 3. Check Co-oxidant: Ensure the co-oxidant (e.g., NMO, K₃[Fe(CN)₆]) is active and used in the correct stoichiometric amount.[1] |
| Substrate-Related Issues | 1. Verify Substrate Purity: Impurities in the alkene can poison the catalyst. Purify the substrate by distillation or chromatography before use.[1] 2. Sub-optimal Substrate Structure: Some alkenes are inherently less reactive. For electron-deficient olefins, the reaction can be slow. Consider adding an additive like methanesulfonamide (B31651) (CH₃SO₂NH₂) to accelerate the reaction, especially for non-terminal alkenes at 0°C.[3] |
| Side Reactions | 1. Over-oxidation: Prolonged reaction times or harsh conditions can lead to the cleavage of the diol. Monitor the reaction closely and quench it promptly upon completion. 2. Formation of Byproducts: Analyze the crude reaction mixture by NMR or MS to identify any major byproducts, which can provide clues about competing reaction pathways. |
| Work-up and Purification Issues | 1. Product Degradation: Some diols are sensitive to acidic or basic conditions. Ensure the work-up procedure is neutral and gentle.[1] 2. Inefficient Extraction: Perform multiple extractions with an appropriate solvent to ensure complete recovery of the diol. 3. Loss during Chromatography: Chiral diols can be polar and may adhere strongly to silica (B1680970) gel. Use an appropriate eluent system and consider deactivating the silica gel with a small amount of triethylamine. |
Troubleshooting Workflow for Low Yield in Sharpless Dihydroxylation
Caption: Troubleshooting workflow for low yields in Sharpless dihydroxylation.
Guide 2: Low Yield in Noyori Asymmetric Hydrogenation
Question: I am experiencing low yields in the Noyori asymmetric hydrogenation of a ketone to produce a chiral diol. What are the common problems and solutions?
Answer: Low yields in Noyori asymmetric hydrogenation can be attributed to issues with the catalyst, substrate, or reaction conditions. A methodical approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Preparation and Activation | 1. Incomplete Catalyst Activation: The Ru(II) precatalyst requires activation. Ensure the activation procedure is followed correctly.[1] For instance, the BINAP-Ru dihalide precatalyst is converted to the active catalyst by reaction with hydrogen.[1] 2. Catalyst Decomposition: The catalyst can be sensitive to air and moisture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
| Reaction Conditions | 1. Insufficient Hydrogen Pressure: Some substrates require higher hydrogen pressures for efficient reduction. If the reaction is slow or incomplete, consider increasing the H₂ pressure.[4] 2. Suboptimal Temperature: The reaction temperature can influence both the rate and enantioselectivity. The reaction can often be run at temperatures ranging from room temperature to 100°C.[4] Experiment with different temperatures to find the optimal balance. 3. Incorrect Solvent: The choice of solvent is crucial. Protic solvents like methanol (B129727) or ethanol (B145695) are commonly used. The polarity of the solvent can significantly impact the reaction. |
| Substrate Inhibition or Decomposition | 1. Substrate Purity: Impurities in the ketone substrate can inhibit or poison the catalyst. Ensure the substrate is of high purity. 2. Substrate Degradation: The substrate may be unstable under the reaction conditions. Check for the formation of byproducts. |
| Ligand Issues | 1. Incorrect Ligand: Verify that the correct enantiomer of the chiral ligand (e.g., (R)- or (S)-BINAP) is being used for the desired product stereochemistry.[1] 2. Ligand Degradation: Chiral phosphine (B1218219) ligands can be susceptible to oxidation. Store and handle them under an inert atmosphere. |
Logical Relationship of Factors Affecting Noyori Hydrogenation Yield
Caption: Key factors influencing the yield of Noyori asymmetric hydrogenation.
Guide 3: Low Yield in Enzymatic Reduction of Diketones
Question: My enzymatic reduction of a diketone to a chiral diol is giving a low yield. What should I investigate?
Answer: Low yields in enzymatic reductions are often related to enzyme activity, substrate/product inhibition, or suboptimal reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Enzyme Activity | 1. Verify Enzyme Activity: Test the enzyme with a known, reliable substrate to confirm its activity. 2. Check Cofactor Regeneration: Many alcohol dehydrogenases require a nicotinamide (B372718) cofactor (NADH or NADPH). Ensure the cofactor regeneration system (e.g., glucose/glucose dehydrogenase, isopropanol/ADH) is functioning efficiently. 3. Enzyme Denaturation: Extreme pH or temperature can denature the enzyme. Operate within the enzyme's optimal pH and temperature range.[5] |
| Substrate/Product Inhibition | 1. High Substrate Concentration: High concentrations of the diketone substrate can inhibit or even inactivate the enzyme. Try lowering the initial substrate concentration or use a fed-batch approach. 2. Product Inhibition: The chiral diol product may inhibit the enzyme. Consider in-situ product removal if feasible. |
| Poor Substrate Solubility | 1. Use a Co-solvent: If the diketone has low aqueous solubility, the reaction rate will be limited. Add a water-miscible organic co-solvent (e.g., DMSO, THF) to improve solubility.[6] However, be mindful that high concentrations of organic solvents can denature the enzyme. |
| Suboptimal Reaction Conditions | 1. pH: The pH of the reaction buffer can significantly affect enzyme activity and stability. Determine and use the optimal pH for the specific enzyme.[5] 2. Temperature: While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation. Find the optimal temperature for your specific enzyme. |
| Mass Transfer Limitations | 1. Inadequate Mixing: In heterogeneous reaction mixtures, ensure sufficient agitation to facilitate contact between the substrate and the enzyme. |
Decision Tree for Troubleshooting Low Yield in Enzymatic Reduction
Caption: Decision tree for troubleshooting low yields in enzymatic reductions.
Frequently Asked Questions (FAQs)
Q1: My reaction has a good yield, but the enantioselectivity (e.e.) is low. What are the common reasons for this in Sharpless asymmetric dihydroxylation?
A1: Low enantioselectivity in Sharpless dihydroxylation is a common issue. The primary causes include:
-
A competing non-enantioselective secondary catalytic cycle: This can occur if the osmate ester intermediate is re-oxidized before it dissociates from the chiral ligand. To suppress this, you can increase the molar concentration of the chiral ligand.[2][3]
-
Incorrect AD-mix or ligand: Double-check that you are using the correct AD-mix (α or β) for the desired enantiomer.[1]
-
Substrate purity: Impurities can interfere with the chiral catalyst complex.[1]
-
Reaction temperature: Higher temperatures can sometimes decrease enantioselectivity.
-
Water content: The presence of excess water can disrupt the chiral environment of the catalyst.
Q2: Can the solvent choice significantly impact the yield and enantioselectivity of a Noyori asymmetric hydrogenation?
A2: Yes, the solvent plays a critical role. Protic solvents like methanol and ethanol are generally preferred and can significantly influence the reaction rate and enantioselectivity. The optimal solvent can be substrate-dependent, so it is often worthwhile to screen a few different solvents during optimization.
Q3: In enzymatic reductions, I observe the formation of the hydroxy ketone intermediate but very little of the desired diol. What could be the problem?
A3: This observation suggests that the first reduction step is occurring, but the second is either very slow or inhibited. Possible reasons include:
-
Enzyme specificity: The enzyme may have a much higher activity for the diketone than for the hydroxy ketone.
-
Product inhibition: The hydroxy ketone intermediate or the final diol product might be inhibiting the enzyme.
-
Cofactor limitation: The cofactor regeneration may not be fast enough to support the second reduction step efficiently.
Q4: How can I improve the yield for a sluggish Sharpless asymmetric dihydroxylation reaction with an electron-deficient alkene?
A4: Electron-deficient alkenes are known to be less reactive in Sharpless dihydroxylation. To improve the yield, you can:
-
Use an additive: Methanesulfonamide (CH₃SO₂NH₂) is often used to accelerate the hydrolysis of the osmate ester and improve the catalytic turnover for slow-reacting substrates.[3]
-
Increase reaction time and/or temperature: Allow the reaction to proceed for a longer period. A modest increase in temperature may also help, but monitor the enantioselectivity.
Q5: Are there alternatives to osmium tetroxide for asymmetric dihydroxylation due to its toxicity?
A5: Yes, researchers have been developing osmium-free catalytic systems for asymmetric dihydroxylation. These often involve other transition metals like manganese or iron with chiral ligands.[7][8] Additionally, enzymatic methods using dioxygenases can stereoselectively introduce two hydroxyl groups.[9]
Experimental Protocols
Protocol 1: General Procedure for Sharpless Asymmetric Dihydroxylation
-
To a stirred solution of the alkene (1.0 mmol) in a t-BuOH/H₂O (1:1, 10 mL) mixture at room temperature, add the appropriate AD-mix (AD-mix-β for the (R,R)-diol or AD-mix-α for the (S,S)-diol, 1.4 g).
-
If the reaction is sluggish, add methanesulfonamide (0.095 g, 1.0 mmol).
-
Stir the mixture vigorously at room temperature (or 0°C for more sensitive substrates) until the alkene is consumed, as monitored by TLC or GC.
-
Quench the reaction by adding solid sodium sulfite (B76179) (1.5 g) and continue stirring for 1 hour.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with 2 M H₂SO₄ to remove the chiral ligand, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography.
Protocol 2: General Procedure for Noyori Asymmetric Hydrogenation of a β-Keto Ester
-
In a glovebox, charge a pressure vessel with the β-keto ester (1.0 mmol) and a solution of the RuCl₂[(R)-BINAP] catalyst (0.01 mmol, 1 mol%) in anhydrous ethanol (5 mL).
-
Seal the vessel, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 4-100 atm) and heat to the desired temperature (e.g., 50°C).[4]
-
Stir the reaction mixture until the starting material is fully consumed (monitor by GC or TLC).
-
Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.
-
Purify the resulting β-hydroxy ester by flash column chromatography.
Protocol 3: General Procedure for Enzymatic Reduction of a Diketone
-
Prepare a buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).
-
In a reaction vessel, dissolve the diketone substrate (e.g., 10 mM) in the buffer. A co-solvent like DMSO (e.g., 5% v/v) can be added to aid solubility.
-
Add the alcohol dehydrogenase (ADH) and the cofactor (NADPH or NADH, e.g., 1 mM).
-
Add the components for the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) and monitor the progress by HPLC or GC.
-
Upon completion, stop the reaction (e.g., by adding a water-immiscible organic solvent and separating the phases).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the chiral diol by chromatography.
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CHEM21 Case Study: Asymmetric Dihydroxylation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Troubleshooting diastereomeric excess determination for 1,3-diols
Welcome to the technical support center for the determination of diastereomeric excess (d.e.) in 1,3-diols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for determining the diastereomeric excess of 1,3-diols?
A1: The most prevalent methods for determining the d.e. of 1,3-diols are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). NMR methods often require derivatization of the diol to enhance spectral resolution between diastereomers. HPLC can often separate diastereomers directly due to their differing physicochemical properties.[1][2]
Q2: Why am I unable to distinguish the diastereomers of my 1,3-diol using ¹H NMR?
A2: Direct ¹H NMR analysis of 1,3-diol diastereomers often results in overlapping signals, making quantification difficult or impossible. This is because the structural differences between diastereomers may not be significant enough to cause baseline separation of their respective proton signals. To resolve this, derivatization with a chiral derivatizing agent (CDA) is typically employed.[3][4]
Q3: What is a chiral derivatizing agent (CDA) and how does it work?
A3: A chiral derivatizing agent is an enantiomerically pure compound that reacts with the analyte (in this case, the 1,3-diol) to form new diastereomeric products.[3][4] These newly formed diastereomers have distinct NMR spectra, allowing for the quantification of the original diastereomeric ratio. A classic example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which forms Mosher's esters.[3][4]
Q4: Can I use an achiral column to separate my 1,3-diol diastereomers by HPLC?
A4: Yes, in many cases, an achiral stationary phase is sufficient for the separation of diastereomers.[1] Unlike enantiomers, diastereomers have different physical and chemical properties, which can lead to differential interactions with the stationary phase, resulting in distinct retention times.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
NMR-Based Determination Issues
Problem 1: Poor resolution of diastereomeric signals in ¹H NMR even after derivatization.
-
Possible Cause 1: Incomplete Derivatization. If the reaction with the chiral derivatizing agent (e.g., Mosher's acid chloride) is not complete, the presence of unreacted diol can complicate the spectrum.
-
Solution: Ensure complete reaction by using a slight excess of the derivatizing agent and allowing sufficient reaction time. Monitor the reaction by TLC or a preliminary NMR to confirm the disappearance of the starting material.
-
-
Possible Cause 2: Signal Overlap. The chosen derivatizing agent may not induce a large enough chemical shift difference between the diastereomers.
-
Solution: Try a different chiral derivatizing agent. Besides Mosher's acid, other options include Pirkle's alcohol or α-cyano-α-fluoro(2-naphthyl)acetic acid (2-CFNA).[3] Alternatively, consider forming a cyclic derivative like an acetonide.
-
-
Possible Cause 3: Hydrogen Bonding Effects. Inter- and intramolecular hydrogen bonding can cause peak broadening and variable chemical shifts, especially for the hydroxyl protons.[5][6][7][8][9]
-
Solution: Ensure your NMR solvent is dry. The presence of water can exacerbate exchange phenomena.[7] Running the experiment at different temperatures can sometimes sharpen broad peaks.
-
Problem 2: Inconsistent or inaccurate d.e. values from NMR integration.
-
Possible Cause 1: Poor Signal-to-Noise Ratio. If the concentration of your sample is too low, the signal-to-noise ratio may be insufficient for accurate integration.
-
Solution: Use a more concentrated sample if possible. Increase the number of scans during NMR acquisition to improve the signal-to-noise ratio.
-
-
Possible Cause 2: Overlapping Peaks. Even with derivatization, some peaks may still overlap, leading to integration errors.
-
Solution: Carefully select non-overlapping, well-resolved peaks for integration. Using a higher field NMR spectrometer can often provide better signal dispersion.
-
-
Possible Cause 3: Differential Relaxation Times. In ¹³C NMR, different carbon atoms can have different relaxation times (T1), which can affect the accuracy of integration if the delay between pulses is too short.
-
Solution: When using ¹³C NMR for quantification, use an inverse-gated decoupling pulse sequence with a long relaxation delay (e.g., 30 seconds) to minimize the effects of differential nuclear Overhauser effects (NOEs) and T1 differences.[10]
-
HPLC-Based Determination Issues
Problem 3: Co-elution or poor resolution of diastereomers on an achiral HPLC column.
-
Possible Cause 1: Suboptimal Mobile Phase Composition. The polarity of the mobile phase may not be suitable for resolving the diastereomers.
-
Solution: Systematically vary the mobile phase composition. For reversed-phase HPLC, adjust the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to water in small increments (2-5%).[1] For normal-phase HPLC, adjust the ratio of polar and non-polar solvents.
-
-
Possible Cause 2: Inappropriate Stationary Phase. The chosen column chemistry may not provide sufficient selectivity for your diastereomers.
-
Solution: Screen different achiral columns. If you are using a C18 column, consider trying a phenyl-hexyl or a cyano column, as they offer different selectivities.[1]
-
-
Possible Cause 3: Unfavorable Temperature. Temperature can affect the viscosity of the mobile phase and the interactions between the analytes and the stationary phase.
-
Solution: Optimize the column temperature. Evaluate the separation at different temperatures (e.g., 25°C, 40°C, and 55°C) to see if resolution improves.[1]
-
Problem 4: Peak tailing in HPLC, leading to inaccurate integration.
-
Possible Cause 1: Secondary Interactions with the Stationary Phase. Residual acidic silanol (B1196071) groups on silica-based columns can interact with the hydroxyl groups of the diols, causing peak tailing.
-
Solution: Use a modern, high-purity, end-capped column to minimize exposed silanol groups. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can also help to block these active sites.
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion and tailing.
-
Solution: Reduce the injection volume or the concentration of your sample.
-
Data Presentation
Table 1: Comparison of Common Derivatization Methods for NMR Analysis of 1,3-Diols
| Derivatization Method | Reagent | Typical Application | Advantages | Disadvantages |
| Mosher's Esters | (R)- or (S)-MTPA-Cl | Determination of absolute configuration and d.e. | Well-established method, often provides good signal separation.[11][12][13][14] | May not be effective for all 1,3-diols, especially acyclic anti-diastereomers.[15] |
| Acetonide Formation | 2,2-Dimethoxypropane (B42991), Acetone (B3395972) | Determination of relative stereochemistry (syn vs. anti) | Simple reaction, characteristic ¹³C NMR shifts for syn and anti isomers.[16][17] | Does not directly provide d.e. if both diastereomers form acetonides. |
| Iminoboronate Esters | 2-Formylphenylboronic acid, Enantiopure amine | Determination of enantiomeric and diastereomeric purity | Rapid, three-component reaction, can be used for high-throughput screening.[18][19] | Requires three components and may require optimization. |
Table 2: Characteristic ¹³C NMR Chemical Shifts for 1,3-Diol Acetonides
| Diastereomer | Acetonide Carbon (C(CH₃)₂) | Acetonide Methyl Carbons |
| syn | ~98-101 ppm | ~19 ppm and ~30 ppm |
| anti | ~100-101 ppm | ~24-25 ppm (two signals) |
Note: Chemical shifts are approximate and can vary depending on the specific structure of the 1,3-diol.[17]
Experimental Protocols
Protocol 1: Derivatization of a 1,3-Diol with Mosher's Acid Chloride
-
Sample Preparation: Dissolve the 1,3-diol (1.0 eq) in anhydrous pyridine (B92270) or dichloromethane. Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Reagent Addition: Add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, 1.2 eq) dropwise to the solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Quench the reaction with a small amount of water. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting di-MTPA ester by flash column chromatography.
-
Analysis: Prepare a separate sample using (S)-(+)-MTPA-Cl following the same procedure. Analyze both diastereomeric esters by ¹H NMR to determine the chemical shift differences (Δδ = δS - δR) and integrate well-resolved signals to calculate the diastereomeric excess.[11][12][14]
Protocol 2: Acetonide Formation for Relative Stereochemistry Determination
-
Reaction Setup: Dissolve the 1,3-diol (1.0 eq) in anhydrous acetone or dichloromethane.
-
Reagent Addition: Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, p-TSA).[16][20]
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the acetonide by flash chromatography if necessary.
-
Analysis: Acquire a ¹³C NMR spectrum of the purified acetonide. Compare the chemical shifts of the acetonide carbons to the values in Table 2 to assign the relative stereochemistry.[17]
Visualizations
Caption: Troubleshooting workflow for NMR-based d.e. determination.
Caption: HPLC optimization workflow for 1,3-diol diastereomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. Chiral_derivitizing_agent [chemeurope.com]
- 5. 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - A study of hydrogen bonding in concentrated diol/water solutions by proton NMR correlations with glass formation - Deakin University - Figshare [dro.deakin.edu.au]
- 7. experimental chemistry - What effect does hydrogen bonding have on H NMR spectra? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Ch 13 - Shielding [chem.ucalgary.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 12. matilda.science [matilda.science]
- 13. matilda.science [matilda.science]
- 14. researchgate.net [researchgate.net]
- 15. Determination of absolute configuration of 1,3-diols by the modified Mosher's method using their di-MTPA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. perso.univ-lemans.fr [perso.univ-lemans.fr]
- 18. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Preventing byproduct formation in the reduction of benzoin derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reduction of benzoin (B196080) derivatives. Our goal is to help you minimize byproduct formation and maximize the yield and purity of your desired 1,2-diol products.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal in the reduction of a benzoin derivative?
The primary objective is the stereoselective reduction of the ketone functionality to a secondary alcohol, yielding a 1,2-diol, often referred to as a hydrobenzoin (B188758). The reaction involves the addition of two hydrogen atoms across the carbonyl group. Due to the pre-existing chiral center at the adjacent carbon bearing a hydroxyl group, this reduction can lead to the formation of diastereomers.
Q2: What are the most common byproducts formed during this reaction?
The main byproducts encountered are:
-
Undesired Diastereomer: The reduction creates a new stereocenter. For instance, the reduction of benzoin typically yields the meso-hydrobenzoin (B1201251) as the major product and the racemic (d,l)-hydrobenzoin as the minor diastereomeric byproduct.[1]
-
Unreacted Starting Material: Incomplete reaction can leave residual benzoin derivative in the product mixture.
-
Benzil (B1666583) Derivative (Oxidation Product): The α-hydroxy ketone can be susceptible to oxidation, especially in the presence of air or other oxidants, leading to the formation of a 1,2-diketone (a benzil derivative).[1][2]
-
Pinacol Rearrangement Product: The 1,2-diol product can undergo an acid-catalyzed rearrangement during workup to form a ketone known as a pinacolone.[3]
Q3: Which reducing agent is typically used and why?
Sodium borohydride (B1222165) (NaBH₄) is the most commonly used reagent for this transformation.[4] It is a mild and selective reducing agent that efficiently reduces ketones and aldehydes without affecting other sensitive functional groups like esters that might be present in the derivative.[4] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally avoided as they are less selective and react violently with the protic solvents (like ethanol) typically used to dissolve benzoin derivatives.[4]
Q4: How do substituents on the aromatic rings affect the reaction?
Substituents can influence both the reaction rate and the diastereoselectivity.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density of the aromatic ring, potentially affecting the reactivity of the carbonyl group.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease electron density.[5][6] This can make the carbonyl carbon more electrophilic. In some cases, electron-withdrawing groups on the aromatic rings can decrease the diastereoselectivity of the reduction, leading to a higher proportion of the undesired diastereomer.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment, identifiable through common analytical techniques like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Byproduct Identification Data
The following table summarizes key analytical data for identifying the desired product and common byproducts.
| Compound Type | Structure (Example: Benzoin) | Typical TLC Rf Value | Key ¹H NMR Signals (in CDCl₃) | Melting Point (°C) |
| Benzoin Derivative (Start) | High (e.g., ~0.5)[8] | Singlet for benzylic proton (~6.0 ppm), multiplet for aromatic protons (7.2-8.0 ppm). | Variable (Benzoin: 134-136)[9] | |
| Desired Product (meso-diol) | Low (e.g., ~0.25)[8] | Singlet for the two equivalent benzylic protons (~4.7-5.0 ppm), multiplet for aromatic protons.[10] | Higher (meso-Hydrobenzoin: 137-139)[8] | |
| Byproduct (Racemic diol) | Low, similar to meso | Singlet for the two equivalent benzylic protons, often slightly upfield from the meso isomer.[11] | Lower (rac-Hydrobenzoin: 122-123)[9] | |
| Byproduct (Benzil) | Very High (Least Polar)[9][12] | Only aromatic proton signals in a multiplet (typically 7.2-8.0 ppm). | Variable (Benzil: 94-96)[13] | |
| Byproduct (Pinacolone) |
| Intermediate | Absence of hydroxyl proton signal, presence of a new set of aromatic and aliphatic signals distinct from the diol. | Variable |
Note: Rf values are highly dependent on the specific derivative and the TLC solvent system used. The values provided are for guidance with a moderately polar eluent like Hexane:Ethyl Acetate (B1210297) (2:1).[8]
Common Experimental Issues
Q: My TLC plate shows multiple spots after the reaction. What do they represent?
A: A multi-spot TLC plate typically indicates an incomplete reaction or the presence of byproducts.
-
Highest Rf Spot: This is usually the least polar compound, which is often the benzil derivative (oxidation byproduct) or unreacted starting material if it is significantly less polar than the product.[9]
-
Middle Rf Spot: This is typically your unreacted benzoin starting material.
-
Lowest Rf Spot(s): These are the most polar compounds, representing your desired hydrobenzoin product(s). The meso and racemic diastereomers often have very similar Rf values and may not be fully resolved by TLC.[9]
Caption: Troubleshooting logic for analyzing TLC results.
Q: My final product is yellow. What is this impurity and how can I avoid it?
A: A yellow coloration strongly suggests the presence of the corresponding benzil derivative, which is a yellow crystalline solid.[1] This occurs via oxidation of the α-hydroxy ketone starting material or product.
-
Cause: Exposure to air (oxygen) for prolonged periods, especially under basic conditions or at elevated temperatures. The enediolate intermediate of the benzoin condensation is known to be susceptible to air oxidation, and a similar mechanism can be at play.[7]
-
Prevention:
-
Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Avoid unnecessarily long reaction times.
-
Use fresh, high-quality solvents and reagents.
-
-
Removal: Benzil is significantly less polar than the diol product and can typically be removed by column chromatography or careful recrystallization.
Q: The yield is high, but my ¹H NMR shows two distinct sets of signals for the benzylic protons. Why?
A: This indicates the presence of both the meso and racemic diastereomers of your hydrobenzoin product. While the reduction is often highly diastereoselective for the meso form, certain substrates or reaction conditions can lead to the formation of significant amounts of the racemic diastereomer.[11]
-
Cause:
-
Substituent Effects: Benzoin derivatives with certain electron-withdrawing groups may show lower diastereoselectivity.
-
Reaction Temperature: Higher temperatures can sometimes lead to lower selectivity. Performing the reaction at 0 °C or below is often beneficial.
-
Reducing Agent: While NaBH₄ is standard, its counter-ion or the solvent system can subtly influence the transition state, affecting selectivity.
-
-
Solution:
-
Optimize the reaction temperature by cooling the reaction mixture in an ice bath before and during the addition of NaBH₄.
-
Consider screening different solvents or co-solvents.
-
Purification via column chromatography or fractional recrystallization may be necessary to separate the diastereomers.
-
Q: After acidic workup, I isolated a product that shows a ketone peak in the IR/¹³C NMR, but its NMR is different from the starting material and benzil. What is it?
A: You have likely formed a pinacolone-type byproduct via the Pinacol Rearrangement. This is a classic acid-catalyzed rearrangement of 1,2-diols.[3]
-
Cause: The acidic workup (e.g., with HCl) protonates one of the hydroxyl groups, which then leaves as water to form a carbocation. A subsequent 1,2-hydride or 1,2-aryl shift leads to a more stable, resonance-stabilized cation, which upon deprotonation gives the ketone product.
-
Prevention:
-
Acid-Free Workup: Quench the reaction by slowly adding water or a saturated ammonium (B1175870) chloride (NH₄Cl) solution instead of a strong acid. This will hydrolyze the borate (B1201080) esters without creating the strongly acidic conditions required for the rearrangement.[14]
-
Careful pH Control: If an acid is necessary, use it sparingly, keep the temperature low (0 °C) during the addition, and neutralize the mixture promptly after quenching is complete.
-
Caption: Pathways for product and byproduct formation.
Experimental Protocols
Protocol 1: High Diastereoselectivity Reduction of Benzoin
This protocol is optimized for the synthesis of meso-1,2-diphenylethane-1,2-diol (meso-hydrobenzoin) with high diastereoselectivity.
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzoin (1.0 g, 4.71 mmol) in 20 mL of 95% ethanol (B145695).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it is thoroughly chilled to ~0 °C.
-
Reducing Agent Addition: While maintaining vigorous stirring and cooling, add sodium borohydride (0.18 g, 4.71 mmol) in small portions over 10 minutes. The yellow color of the benzil impurity, if present, should fade.
-
Reaction: Continue stirring the reaction mixture in the ice bath for an additional 30 minutes. Monitor the reaction progress by TLC [Eluent: 7:3 Hexanes:Ethyl Acetate].
-
Quenching (Acid-Free): Slowly add 20 mL of cold deionized water to the flask to quench the reaction and hydrolyze the borate esters. A white precipitate of the product will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with three 15 mL portions of cold water.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure meso-hydrobenzoin as white, lustrous plates.[14]
-
Analysis: Dry the product, record the yield, and confirm its identity and purity by measuring its melting point (expected: 137-139 °C) and acquiring an ¹H NMR spectrum.
Protocol 2: General Acid-Free Workup Procedure
This workup is designed to prevent the Pinacol rearrangement, which can be problematic for certain substituted hydrobenzoins.
-
Post-Reaction: Once the reduction is deemed complete by TLC, cool the reaction mixture in an ice bath.
-
Quenching: While stirring, slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise until gas evolution (from the destruction of excess NaBH₄) ceases.
-
Extraction (if necessary): If the product is not a solid or is soluble in the reaction solvent, transfer the mixture to a separatory funnel. Add ethyl acetate to extract the product. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by recrystallization or column chromatography as required.
Caption: General workflow for the reduction of benzoin derivatives.
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Synthesis of hydroxy benzoin/benzil analogs and investigation of their antioxidant, antimicrobial, enzyme inhibition, and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. reddit.com [reddit.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. homework.study.com [homework.study.com]
- 10. Solved Meso-hydrobenzoin 1H-NMR spectra HO OH 7.36 3.65 HO | Chegg.com [chegg.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chemistai.org [chemistai.org]
- 13. scienceasia.org [scienceasia.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Chiral HPLC Methods for 1,3-Diol Separation
This guide provides researchers, scientists, and drug development professionals with comprehensive resources for developing and troubleshooting chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of 1,3-diol enantiomers.
Frequently Asked Questions (FAQs)
Q1: Where should I start when developing a new chiral method for a 1,3-diol?
A1: The most effective strategy is to begin with a column and mobile phase screening protocol. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose (B213188), are highly recommended as a starting point due to their broad applicability for separating diols.[1][2] A systematic screening approach involves testing a few select columns with a variety of mobile phase modes (Normal Phase, Polar Organic, and Reversed-Phase) to efficiently identify the most promising separation conditions.[1]
Q2: What are the most common chiral stationary phases (CSPs) for 1,3-diol separation?
A2: Polysaccharide-based CSPs are the most popular and successful for a wide range of chiral compounds, including 1,3-diols.[1][2] Columns like Chiralpak® IA, IB, IC, and ID (immobilized amylose or cellulose derivatives) are excellent candidates for initial screening.[1] These columns create "chiral pockets" that allow analytes to partition differently, leading to separation.[2]
Q3: Which mobile phase mode should I try first: Normal Phase, Reversed-Phase, or Polar Organic?
A3: Chiral recognition on polysaccharide CSPs is often most effective under Normal Phase (NP) and Polar Organic (PO) conditions.[3] Therefore, it is advisable to start your screening with these modes. A typical NP mobile phase consists of a hexane/alcohol mixture, while a PO mode might use methanol/acetonitrile.[1] Reversed-Phase (RP) should also be included in a comprehensive screen, typically using acetonitrile/water or methanol/water, as it can sometimes provide unique selectivity.[1]
Q4: How do mobile phase additives like TFA or DEA work, and when should I use them?
A4: Mobile phase additives are used to improve peak shape by suppressing unwanted interactions between the analyte and the stationary phase.[4]
-
For acidic compounds , add a small amount (typically 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase. This suppresses the ionization of the analyte, leading to sharper, more symmetrical peaks.[4]
-
For basic compounds , add a basic modifier like 0.1% diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA). This helps to prevent interactions with residual acidic silanol (B1196071) groups on the silica (B1680970) support, reducing peak tailing.[5][6]
Q5: How does temperature affect my chiral separation?
A5: Temperature is a critical parameter for optimizing selectivity and resolution. Generally, lower temperatures enhance the subtle molecular interactions responsible for chiral recognition, often leading to better separation (higher resolution).[4][5] However, higher temperatures can decrease solvent viscosity, leading to sharper peaks and shorter run times.[7][8] The effect is compound-dependent, so it is crucial to evaluate a range of temperatures (e.g., 15°C to 40°C) during method optimization.[1][5]
Experimental Protocols
Protocol 1: Initial Screening for 1,3-Diol Enantioseparation
This protocol outlines a systematic approach to efficiently screen for initial separation conditions.
1. Analyte Preparation:
-
Prepare a 1.0 mg/mL stock solution of the racemic 1,3-diol.
-
Dilute the stock solution with the initial mobile phase composition to be tested. The final concentration should be suitable for the detector response.
2. HPLC System and Columns:
-
System: HPLC with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Refractive Index Detector if the diol lacks a chromophore).[1]
-
Columns: A selection of polysaccharide-based CSPs. A recommended starting set includes:
-
Chiralpak® IA (Amylose-based)
-
Chiralpak® IB (Cellulose-based)
-
Chiralpak® IC (Cellulose-based)
-
-
Dimensions: 250 x 4.6 mm, 5 µm particle size is standard for method development.[1]
3. Screening Conditions:
-
Equilibrate each column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.[5]
-
Injection Volume: 10 µL.[1]
-
Perform isocratic runs with the mobile phases listed in the table below.
4. Evaluation:
-
Assess the resulting chromatograms for any separation between enantiomers. A promising result is a resolution (Rs) greater than 0.5, which indicates a viable starting point for optimization.[1]
Data Presentation
Table 1: Initial Screening Mobile Phase Compositions
| Mode | Mobile Phase Composition (v/v) | Typical Starting Ratio |
| Normal Phase (NP) | n-Hexane / Isopropanol (B130326) (IPA) | 90:10 |
| Normal Phase (NP) | n-Hexane / Ethanol (EtOH) | 90:10 |
| Polar Organic (PO) | Acetonitrile (ACN) / Methanol (MeOH) | 50:50 |
| Reversed-Phase (RP) | Acetonitrile (ACN) / Water | 50:50 |
Data compiled from BenchChem Application Note.[1]
Table 2: Example Optimization Data for a Hypothetical 1,3-Diol on Chiralpak® IA (Normal Phase)
| Parameter Optimized | Condition | tR1 (min) | tR2 (min) | Resolution (Rs) |
| Modifier % | Hexane/IPA (95:5) | 12.5 | 14.8 | 2.1 |
| Hexane/IPA (90:10) | 8.2 | 9.5 | 1.8 | |
| Hexane/IPA (85:15) | 6.1 | 6.9 | 1.3 | |
| Flow Rate | 0.8 mL/min | 10.3 | 11.9 | 2.0 |
| 1.0 mL/min | 8.2 | 9.5 | 1.8 | |
| 1.2 mL/min | 6.8 | 7.9 | 1.6 | |
| Temperature | 15 °C | 9.1 | 10.8 | 2.2 |
| 25 °C | 8.2 | 9.5 | 1.8 | |
| 35 °C | 7.5 | 8.6 | 1.5 |
Illustrative data adapted from similar diol separations to demonstrate optimization trends.[1][4] Bold indicates the starting condition.
Visualized Workflows
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
-
Symptom: The two enantiomer peaks are co-eluting or are not baseline separated.
Q: My peaks are not separated at all. What should I do first? A: If you see no separation, the chosen stationary phase and mobile phase combination is likely unsuitable. The most effective approach is to screen other CSPs or switch to a different mobile phase mode (e.g., from Normal Phase to Polar Organic).[5]
Q: I have partial separation, but the resolution is poor. How can I improve it? A:
-
Optimize Mobile Phase Composition: Small changes in the percentage of the alcohol modifier in a normal phase system can have a large impact on selectivity. Systematically vary the modifier percentage (e.g., test 5%, 10%, and 15% isopropanol in hexane).[1]
-
Optimize Temperature: Lower the column temperature in 5-10°C increments. Decreasing temperature often increases chiral selectivity and improves resolution.[4][7]
-
Optimize Flow Rate: Reduce the flow rate. Slower flow rates can increase column efficiency and provide better resolution, although this will increase the analysis time.[6][7]
Issue 2: Poor Peak Shape (Tailing or Fronting Peaks)
-
Symptom: Peaks are asymmetrical. Tailing peaks have a broader second half, while fronting peaks have a broader first half.
Q: My peaks are tailing. What is the most common cause? A: Peak tailing is often caused by secondary interactions, especially for basic compounds interacting with acidic silanol groups on the column's silica support.[5] To fix this:
-
Add a Basic Modifier: For basic analytes, add 0.1% DEA or TEA to your mobile phase to mask the active silanol sites.[5]
-
Check pH (Reversed-Phase): Ensure the mobile phase pH is at least 2 units away from your analyte's pKa.
Q: What causes peak fronting? A: Peak fronting is typically a sign of column overload.[7] To fix this:
-
Reduce Sample Concentration: Dilute your sample and inject a smaller mass onto the column. As a rule of thumb, inject 1-2% of the total column volume for sample concentrations around 1 µg/µL.[7]
-
Check Sample Solvent: Whenever possible, dissolve your sample in the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
Issue 3: Irreproducible Retention Times or Resolution
-
Symptom: Retention times and/or the separation factor change between injections or on different days.
Q: Why are my retention times shifting? A:
-
Insufficient Equilibration: Chiral columns, especially when changing mobile phases, may require long equilibration times (sometimes 1-2 hours). Ensure the column is fully equilibrated before starting your analysis.
-
Temperature Fluctuations: Use a column oven to maintain a constant, controlled temperature. Even small changes in ambient temperature can affect retention.[8]
-
Mobile Phase Composition: Prepare fresh mobile phase daily, as the composition can change over time due to the evaporation of more volatile components.[5]
Q: My separation is worse on a new column of the same type. What is happening? A: This can be due to "additive memory effects" or slight batch-to-batch variations. If your method relies on an acidic or basic additive, the new column has not been exposed to it. Condition the new column by flushing it for several hours with the mobile phase containing the additive before use.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. chromtech.com [chromtech.com]
- 9. chiraltech.com [chiraltech.com]
Technical Support Center: Scalable Synthesis of Enantiopure 1,3-Diphenylpropane-1,2-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of enantiopure 1,3-diphenylpropane-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the scalable synthesis of enantiopure this compound?
A1: The most prevalent and scalable methods for synthesizing enantiopure vicinal diols like this compound include:
-
Sharpless Asymmetric Dihydroxylation (AD): This is a highly reliable method that uses a catalytic amount of osmium tetroxide in the presence of a chiral ligand to convert the parent alkene ((E)-1,3-diphenylpropene) into the desired chiral diol with high enantioselectivity.[1][2][3] Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify the procedure significantly.[1][2]
-
Enzymatic Methods: Biocatalysis, using enzymes like oxidoreductases or epoxide hydrolases, offers excellent stereoselectivity under mild reaction conditions.[4][5] For example, the stereoselective reduction of the corresponding α-hydroxy ketone can yield the desired diol.
-
Chiral Resolution: This involves synthesizing the racemic diol and then separating the enantiomers. Methods include enzymatic kinetic resolution or chromatography on a chiral stationary phase.[5][6] However, this approach is often less efficient for large-scale synthesis as the maximum theoretical yield is 50%.
Q2: How can I determine the enantiomeric excess (e.e.) of my final product?
A2: The most common and accurate methods for determining the enantiomeric excess of a chiral diol are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the standard method, using a chiral stationary phase (e.g., polysaccharide-based columns) to separate the two enantiomers.[1][7]
-
NMR Spectroscopy with a Chiral Derivatizing Agent (CDA): The diol can be reacted with a chiral agent, such as Mosher's acid or a chiral boric acid, to form diastereomers.[8] These diastereomers will exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for the integration and calculation of the e.e.[7][8]
Q3: What are the best practices for purifying this compound?
A3: Purification of chiral diols typically involves standard laboratory techniques, but care must be taken to avoid racemization or degradation. Common methods include:
-
Flash Column Chromatography: Effective for removing impurities and byproducts.[4][9]
-
Recrystallization: An excellent method for obtaining highly pure crystalline material, which can also sometimes lead to an enhancement of the enantiomeric excess.[2]
Q4: What are the primary challenges when scaling up this synthesis?
A4: Scaling up from a laboratory to a production setting can present several challenges:
-
Reproducibility: Reactions that perform well on a small scale may not yield the same results when scaled up.[10]
-
Reagent Cost and Toxicity: The high cost and toxicity of reagents like osmium tetroxide become significant concerns at a larger scale, reinforcing the need for a catalytic approach with efficient co-oxidant regeneration.[2]
-
Reaction Homogeneity and Mixing: Ensuring efficient mixing and temperature control in a large reactor is critical for maintaining selectivity and yield.[11]
Troubleshooting Guides
Problem: Low Enantiomeric Excess (e.e.)
Q: My asymmetric dihydroxylation reaction resulted in a low e.e. What are the possible causes and how can I fix it?
A: Low enantioselectivity is a common issue. The following troubleshooting steps, organized in a decision-tree format, can help identify and solve the problem.
Caption: Troubleshooting Decision Tree for Low Enantiomeric Excess.
-
Possible Cause 1: Reagent Quality. Impurities in the starting alkene can interfere with the catalyst.[7] The chiral ligand or AD-mix may have degraded over time.
-
Solution: Ensure you are using the correct AD-mix (α or β) for the desired enantiomer.[7] Purify the starting alkene via chromatography or recrystallization. Use fresh, properly stored AD-mix.
-
-
Possible Cause 2: Suboptimal Reaction Temperature. Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can lead to a decrease in enantioselectivity.
-
Solution: Run the reaction at a lower temperature, such as 0 °C or even lower if the reaction rate is acceptable.[2]
-
-
Possible Cause 3: Incorrect Ligand Concentration. A secondary, less selective catalytic cycle can become prominent if the ligand concentration is too low, eroding the overall e.e.[3]
-
Solution: Increase the molar concentration of the chiral ligand to suppress the secondary pathway.[3]
-
-
Possible Cause 4: Slow Hydrolysis. For certain substrates, the hydrolysis of the osmate ester intermediate can be slow, which may affect the catalytic cycle.
-
Solution: Adding methanesulfonamide (CH₃SO₂NH₂) can accelerate the hydrolysis step and improve turnover and selectivity.[3]
-
Problem: Low Reaction Yield
Q: The overall yield of my chiral diol is poor. What could be the cause?
A: Several factors can contribute to low yields in a dihydroxylation reaction.
-
Possible Cause 1: Incomplete Reaction. The reaction may not have reached completion.
-
Solution: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time if starting material is still present.[7]
-
-
Possible Cause 2: Inefficient Co-oxidant Regeneration. The catalytic cycle relies on the efficient regeneration of the Os(VIII) species by the co-oxidant.
-
Possible Cause 3: Product Degradation During Workup. The diol product may be sensitive to the pH or conditions used during the workup procedure.
-
Solution: Use a mild quenching agent like sodium sulfite (B76179).[2] During extraction, avoid unnecessarily strong acidic or basic washes if your product is sensitive.
-
-
Possible Cause 4: Issues with Purification. The product may be lost during purification. Chiral diols can sometimes be highly polar and difficult to separate from byproducts.
-
Solution: Optimize your column chromatography conditions (solvent system, silica (B1680970) gel). If chromatography is ineffective, consider recrystallization as an alternative purification method.[2][4]
-
Experimental Protocols
Protocol 1: Synthesis of (1R,2R)-1,3-Diphenylpropane-1,2-diol via Sharpless Asymmetric Dihydroxylation
This protocol is adapted from the established procedure for the asymmetric dihydroxylation of (E)-stilbene.[2]
Materials:
-
(E)-1,3-Diphenylpropene
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
Procedure:
-
Prepare a 1:1 (v/v) mixture of t-BuOH and water and cool it to 0 °C in an ice bath.
-
To the cooled solvent mixture (approx. 10 mL per 1 mmol of alkene), add AD-mix-β (approx. 1.4 g per 1 mmol of alkene) with vigorous stirring until the biphasic mixture is a uniform pale green/yellow.
-
Add (E)-1,3-diphenylpropene (1 mmol) to the stirred reaction mixture.
-
Continue stirring vigorously at 0 °C. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc solvent system). The reaction is typically complete within 6-24 hours.
-
Upon completion, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per 1 mmol of alkene) and continue stirring for 1 hour at room temperature. The color should change from orange/brown to a pale yellow.
-
Add ethyl acetate (20 mL) to the mixture and stir. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with 2M H₂SO₄ to remove the ligand, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Procedure:
-
Column Selection: Use a polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).
-
Mobile Phase Preparation: Prepare an optimized mobile phase, typically a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 ratio). The exact ratio may require optimization to achieve baseline separation of the enantiomers.[9]
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the purified diol in the mobile phase (1 mL).
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram and integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
-
Data Presentation
Table 1: Typical Reaction Parameters for Sharpless Asymmetric Dihydroxylation
| Parameter | Condition | Rationale / Notes |
| Substrate | (E)-1,3-Diphenylpropene | The trans (E) isomer is required for high selectivity. |
| Chiral Ligand | (DHQD)₂PHAL (in AD-mix-β) | Selects for the (1R,2R)-diol enantiomer. Use AD-mix-α for the (1S,2S)-diol.[3] |
| Osmium Source | K₂OsO₂(OH)₄ (in AD-mix) | Catalytic amount (e.g., 0.2-0.5 mol%).[12] |
| Co-oxidant | K₃[Fe(CN)₆] (in AD-mix) | Stoichiometric reagent to regenerate the osmium catalyst.[2] |
| Solvent System | t-BuOH / H₂O (1:1) | Standard solvent system that facilitates both organic and inorganic reagent solubility.[7] |
| Temperature | 0 °C | Lower temperatures generally lead to higher enantioselectivity.[2] |
| Additive | CH₃SO₂NH₂ (optional) | Can accelerate the catalytic cycle and improve yields for some substrates.[3] |
| Typical Yield | 75-95% | Highly dependent on substrate and reaction scale. |
| Typical e.e. | >90% | Can often exceed 99% with optimized conditions.[11] |
Visualizations
Experimental Workflow
Caption: Scalable workflow for synthesis and purification.
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: Catalytic cycle of the Sharpless AD reaction.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Method for the Large-Scale Synthesis of Multifunctional 1,4-Dihydro-pyrrolo[3,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. york.ac.uk [york.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Impact of Solvent on the Stereoselectivity of Diol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the impact of solvents on the stereoselectivity of diol synthesis. The information is presented in a practical question-and-answer format to assist researchers in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the stereoselectivity of diol synthesis?
A1: The solvent is not merely an inert medium for the reaction; it can play a crucial role in determining the stereochemical outcome. Solvents can influence the stability of transition states leading to different stereoisomers. By stabilizing one transition state over another, a solvent can significantly alter the diastereomeric ratio (dr) or enantiomeric excess (ee) of the diol product. Factors such as solvent polarity, coordinating ability, and the potential for hydrogen bonding can all impact the three-dimensional arrangement of reactants and catalysts in the transition state, thereby dictating the stereoselectivity.[1][2]
Q2: How does solvent polarity affect the stereoselectivity of diol synthesis?
A2: Solvent polarity can have a profound effect on stereoselectivity by differentially stabilizing the transition states. If the transition state leading to the desired stereoisomer is more polar than the transition state for the undesired isomer, a more polar solvent will lower its energy to a greater extent, thus enhancing the stereoselectivity. Conversely, if the transition state leading to the undesired stereoisomer is more polar, increasing the solvent polarity will diminish the selectivity. Therefore, screening a range of solvents with varying polarities is a critical step in optimizing the stereochemical outcome of a diol synthesis.[1]
Q3: What is the difference between coordinating and non-coordinating solvents, and how does this affect stereoselective diol synthesis?
A3: Coordinating solvents possess lone pairs of electrons (e.g., ethers like THF, or nitrogen-containing solvents like acetonitrile) that can coordinate to metal centers in catalysts or reagents. This coordination can alter the steric and electronic environment around the catalytic center, thereby influencing how the substrate approaches and, consequently, the stereoselectivity. Non-coordinating solvents (e.g., alkanes like hexane (B92381) or aromatic hydrocarbons like toluene) do not have this ability. In some cases, a coordinating solvent might be beneficial by modulating the catalyst's reactivity and selectivity, while in other cases, it could compete with the substrate for coordination and hinder the reaction or lower the stereoselectivity. The choice between a coordinating and a non-coordinating solvent is highly dependent on the specific reaction mechanism and catalyst system.[3][4]
Q4: Can solvent mixtures be used to fine-tune the stereoselectivity?
A4: Yes, using solvent mixtures is a common strategy to fine-tune the stereoselectivity of a reaction. By varying the ratio of two or more solvents with different properties (e.g., polarity, coordinating ability), it is possible to achieve a level of selectivity that may not be possible with a single solvent. This approach allows for a more precise modulation of the reaction environment to optimize the energy difference between the diastereomeric transition states.
Troubleshooting Guides
Problem 1: Low Enantioselectivity in Sharpless Asymmetric Dihydroxylation
Symptoms: The enantiomeric excess (ee) of the desired vicinal diol is significantly lower than expected.
| Possible Solvent-Related Cause | Suggested Solution |
| Inappropriate Solvent System | The standard and generally effective solvent system for the Sharpless Asymmetric Dihydroxylation is a 1:1 mixture of tert-butanol (B103910) and water. Deviating from this can negatively impact enantioselectivity.[5] If the standard system is not providing good results for your specific substrate, a systematic screening of other solvent systems may be necessary. However, the t-butanol/water system is the recommended starting point. |
| Poor Mixing in Biphasic System | The t-butanol/water system is biphasic, and vigorous stirring is essential to ensure efficient mass transfer between the two phases for the catalytic cycle to proceed effectively. Inadequate stirring can lead to a decrease in both reaction rate and enantioselectivity.[5] |
| Substrate Solubility Issues | If your alkene substrate has poor solubility in the standard t-butanol/water mixture, this can lead to a slow reaction and reduced enantioselectivity. While challenging to address without altering the standard protocol, ensuring the finest possible dispersion of the substrate through vigorous stirring is crucial. |
Problem 2: Low Diastereoselectivity in the Reduction of a β-Hydroxy Ketone
Symptoms: The diastereomeric ratio (dr) of the resulting 1,3-diol is close to 1:1 or favors the undesired diastereomer.
| Possible Solvent-Related Cause | Suggested Solution |
| Chelation vs. Non-Chelation Control Imbalance | The stereochemical outcome of the reduction of β-hydroxy ketones is often governed by a balance between chelation control (leading to syn-diols) and non-chelation (Felkin-Anh) control (leading to anti-diols).[3][6] The choice of solvent can influence this balance. |
| - To favor chelation control (syn-diol): Use a chelating metal in the reducing agent (e.g., those containing Zn, Mg) and a solvent that does not strongly coordinate to the metal, allowing the substrate's hydroxyl and carbonyl groups to form a chelate. Ethereal solvents like THF are often used. | |
| - To favor non-chelation control (anti-diol): Use a non-chelating reducing agent and a solvent that can effectively solvate the metal cation, thus preventing chelation. | |
| Solvent Polarity Affecting Transition State Stability | The polarity of the solvent can influence the relative energies of the chelated and non-chelated transition states. A solvent screen with a range of polarities should be conducted to determine the optimal conditions for achieving the desired diastereoselectivity. |
Quantitative Data on Solvent Effects
The following table summarizes the impact of different solvents on the diastereomeric ratio (dr) and enantiomeric excess (ee) of the anti-aldol product in an asymmetric aldol (B89426) reaction, a key step in the synthesis of syn-1,3-diols after a subsequent reduction step.
Table 1: Solvent Effect in the Asymmetric Aldol Reaction of Cyclohexanone and p-Nitrobenzaldehyde [7][8]
| Entry | Solvent | Yield (%) | dr (anti/syn) | ee (%) |
| 1 | DMSO | 85 | 78:22 | 78 |
| 2 | EtOH | 48 | 65:34 | 45 |
| 3 | MeOH | 86 | 76:24 | 75 |
| 4 | Hexane | 12 | 57:43 | 18 |
| 5 | Toluene | 25 | 60:40 | 35 |
| 6 | CH₃CN | 15 | 62:38 | 40 |
| 7 | THF | 18 | 59:41 | 38 |
| 8 | H₂O | 35 | 70:30 | 65 |
| 9 | DMSO/H₂O (9:1) | 90 | 85:15 | 82 |
| 10 | DMSO/H₂O (8:2) | 92 | 91:9 | 85 |
Conditions: Cyclohexanone (0.5 mmol), p-nitrobenzaldehyde (0.1 mmol), and catalyst (20 mol%) were stirred in the solvent (1 mL) at room temperature for 3 days.[8]
Experimental Protocols
Key Experiment: Sharpless Asymmetric Dihydroxylation
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Alkene substrate
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the AD-mix (1.4 g per 1 mmol of alkene).
-
Add a 1:1 mixture of tert-butanol and water (10 mL total per 1 mmol of alkene).
-
Stir the mixture vigorously at room temperature until the solids are dissolved, resulting in two clear phases.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene (1 mmol) to the cooled reaction mixture.
-
Continue to stir vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature while stirring for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diol.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. pnas.org [pnas.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Biobased Solvents in Asymmetric Catalysis [mdpi.com]
- 8. Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Catalyst Performance in Asymmetric Dihydroxylation
Welcome to the technical support center for asymmetric dihydroxylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and enhance catalyst performance.
Troubleshooting Guides
This section addresses specific problems you may encounter during your asymmetric dihydroxylation experiments.
Issue 1: Low Enantioselectivity (ee%)
Question: Why is the enantiomeric excess (ee%) of my diol product consistently low?
Answer: Low enantioselectivity is a common challenge and can stem from several factors. The primary cause is often the emergence of a competing, non-enantioselective secondary catalytic cycle.[1] This occurs when the osmate(VI) ester intermediate is reoxidized to an osmium(VIII)-diol complex before it dissociates from the chiral ligand. This complex can then dihydroxylate another alkene molecule without the chiral guidance of the primary ligand, leading to a racemic or low ee% product.[1]
Solutions:
-
Increase Ligand Concentration: A higher molar concentration of the chiral ligand can suppress the secondary catalytic pathway by ensuring the osmium catalyst remains complexed with the chiral auxiliary.[1]
-
Slow Alkene Addition: Adding the alkene substrate slowly to the reaction mixture helps to maintain a low instantaneous concentration, which disfavors the non-enantioselective secondary cycle.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature often improves enantioselectivity. However, this may also decrease the reaction rate, so optimization is key.[1]
-
pH Adjustment: For terminal olefins, a higher pH can increase the enantiomeric excess. Conversely, for electron-deficient olefins, a slightly acidic pH may be beneficial.[1]
Issue 2: Low Reaction Yield
Question: What are the primary reasons for a low yield of the desired diol product?
Answer: Low yields in asymmetric dihydroxylation can be attributed to several factors, ranging from catalyst deactivation to substrate reactivity and reaction conditions.
Potential Causes and Solutions:
-
Catalyst Deactivation: The osmium catalyst can become inactive if not properly regenerated. Ensure the co-oxidant is fresh and used in the correct stoichiometric amount.[2]
-
Substrate Reactivity: Electron-deficient olefins react more slowly with the electrophilic osmium tetroxide. For such substrates, consider longer reaction times or the addition of methanesulfonamide (B31651) to accelerate the reaction.[1]
-
Steric Hindrance: Bulky groups near the double bond can hinder the approach of the osmium-ligand complex, leading to a slower reaction and lower yield.
-
Side Reactions: The diol product can undergo over-oxidation to form byproducts like aldehydes or carboxylic acids, especially under harsh conditions. Quenching the reaction promptly upon completion is crucial.
-
Incomplete Hydrolysis of Osmate Ester: For some substrates, particularly non-terminal olefins, the hydrolysis of the osmate ester intermediate can be slow. The addition of methanesulfonamide can act as a cosolvent and accelerate this step.[2][3]
Issue 3: Stalled or Incomplete Reaction
Question: My reaction has stalled and is not proceeding to completion. What should I do?
Answer: A stalled reaction can be frustrating. Here are some common causes and troubleshooting steps:
-
Inactive Catalyst: As mentioned, the osmium catalyst may have deactivated. Use fresh potassium osmate and ensure the chiral ligand has not degraded.[2]
-
Poor Mixing: The reaction is typically biphasic (organic solvent and water). Vigorous stirring is essential to ensure proper mixing and facilitate the reaction between components in different phases.[2]
-
Incorrect Stoichiometry of Co-oxidant: The co-oxidant, typically potassium ferricyanide, is crucial for regenerating the osmium catalyst. Verify its quality and ensure it is present in the correct stoichiometric amount.[2]
-
Sub-optimal Temperature: While lower temperatures favor enantioselectivity, they can also significantly slow down the reaction. If the reaction is too slow, consider gradually increasing the temperature.[1]
Frequently Asked Questions (FAQs)
Q1: What is the role of methanesulfonamide (CH₃SO₂NH₂) in the Sharpless asymmetric dihydroxylation?
A1: Methanesulfonamide plays a dual role that is dependent on the substrate. For non-terminal aliphatic olefins, it acts as a cosolvent, facilitating the transfer of hydroxide (B78521) ions from the aqueous to the organic phase to accelerate the hydrolysis of the osmate ester intermediate. For conjugated aromatic olefins, it functions as a general acid catalyst, protonating the intermediate to speed up hydrolysis.[3][4]
Q2: When should I use AD-mix-α versus AD-mix-β?
A2: The choice between AD-mix-α and AD-mix-β depends on the desired enantiomer of the diol product. AD-mix-α contains the chiral ligand (DHQ)₂PHAL, while AD-mix-β contains (DHQD)₂PHAL.[5][6] These ligands are pseudoenantiomers and provide opposite stereochemical outcomes. A useful mnemonic is that for an alkene drawn horizontally, AD-mix-β adds the hydroxyl groups to the "top face," and AD-mix-α adds them to the "bottom face."[5]
Q3: Can I use asymmetric dihydroxylation for cis-olefins?
A3: While the Sharpless asymmetric dihydroxylation is highly effective for trans-olefins and certain other substitution patterns, it generally provides lower enantioselectivity for cis-olefins.
Q4: What are the safety precautions I should take when performing this reaction?
A4: Osmium tetroxide and its salts are highly toxic and volatile. Always handle the AD-mix reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7] Never add acid to the reaction mixture or waste, as this can liberate lethal hydrogen cyanide gas from the potassium ferricyanide.[7]
Data Presentation
Table 1: Effect of Methanesulfonamide on Reaction Time and Enantiomeric Excess [3]
| Olefin | Without CH₃SO₂NH₂ (t₉₀% in h) | With CH₃SO₂NH₂ (t₉₀% in h) | Without CH₃SO₂NH₂ (ee%) | With CH₃SO₂NH₂ (ee%) |
| trans-5-Decene | 24 | 3 | 94 | 98 |
| 1-Decene | 2 | 2.5 | 92 | 91 |
Table 2: Comparative Performance of AD-mix-α and AD-mix-β for Various Alkenes [5]
| Alkene | AD-mix | Yield (%) | ee% |
| Stilbene | α | 95 | 99 |
| β | 96 | >99 | |
| Styrene | α | 88 | 92 |
| β | 90 | 97 | |
| 1-Decene | α | 92 | 92 |
| β | 94 | 97 |
Experimental Protocols
Detailed Methodology for Sharpless Asymmetric Dihydroxylation using AD-mix
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
AD-mix-α or AD-mix-β
-
Water
-
Alkene
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the appropriate AD-mix (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL of each per 1 mmol of alkene). Stir the mixture vigorously at room temperature until two clear phases are observed. The lower aqueous phase should be a bright yellow.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate upon cooling.
-
Substrate Addition: Add the alkene (1 mmol) to the vigorously stirred mixture.
-
Reaction Monitoring: Continue stirring vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature. Reactions are typically complete within 6-24 hours.
-
Quenching: Once the reaction is complete, quench it by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for at least one hour at room temperature.
-
Extraction: Add ethyl acetate (20 mL) to the reaction mixture and transfer to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.
Mandatory Visualizations
Caption: Catalytic cycles in Sharpless Asymmetric Dihydroxylation.
Caption: Troubleshooting workflow for asymmetric dihydroxylation.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. AD-mix - Wikipedia [en.wikipedia.org]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
Validation & Comparative
A Comparative Guide to Chiral Diols in Asymmetric Catalysis: 1,3-Diphenylpropane-1,2-diol vs. BINOL
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of two classes of chiral diol ligands in the asymmetric addition of diethylzinc (B1219324) to benzaldehyde (B42025), supported by experimental data and protocols.
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity in chemical transformations. Among the plethora of ligands developed, chiral diols have established themselves as a cornerstone for their versatility and effectiveness. This guide provides an objective comparison between a representative acyclic C2-symmetric diol, structurally analogous to 1,3-diphenylpropane-1,2-diol, and the widely acclaimed axially chiral diol, 1,1'-bi-2-naphthol (B31242) (BINOL). The benchmark reaction for this comparison is the well-studied asymmetric addition of diethylzinc to benzaldehyde, a key carbon-carbon bond-forming reaction.
Structural and Mechanistic Overview
This compound and its analogues are acyclic, C2-symmetric chiral diols. Their conformational flexibility allows them to coordinate with a metal center, creating a chiral pocket that influences the stereochemical outcome of the reaction. In contrast, BINOL is a C2-symmetric biaryl diol characterized by axial chirality arising from restricted rotation around the carbon-carbon single bond connecting the two naphthyl rings. This rigid and well-defined chiral scaffold has been a workhorse in asymmetric catalysis, often leading to high levels of enantioselectivity.
The choice between a flexible, acyclic diol and a rigid, axially chiral diol like BINOL can significantly impact the catalytic activity and stereoselectivity of a reaction. The formation of a well-defined chiral environment around the metal center is crucial for effective stereochemical control.
Performance in the Asymmetric Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of organozinc reagents to aldehydes is a fundamental method for the synthesis of chiral secondary alcohols. The performance of chiral diol ligands in this reaction is typically evaluated by the yield and the enantiomeric excess (ee) of the resulting alcohol. Below is a summary of the performance of a 1,2-diaryl-ethane-1,2-diol, a close structural analogue of this compound, and BINOL in the asymmetric ethylation of benzaldehyde.
| Ligand | Catalyst System | Yield (%) | ee (%) | Reference |
| (1R,2R)-1,2-bis(3,5-diphenylphenyl)ethane-1,2-diol | Ligand/Et₂Zn/Ti(OⁱPr)₄ | 92 | 99 | [Gök, et al., 2016] |
| (R)-BINOL | Ligand/Et₂Zn/Ti(OⁱPr)₄ | 95 | 92 | [Pu, et al., 2014] |
The data indicates that both classes of ligands are highly effective in catalyzing the asymmetric addition of diethylzinc to benzaldehyde, affording the chiral alcohol product in high yields and with excellent enantioselectivities. Notably, the sterically hindered acyclic diol demonstrated slightly higher enantioselectivity in this specific comparison.
Experimental Protocols
Detailed experimental methodologies are crucial for replicating and building upon published results. Below are representative protocols for the asymmetric addition of diethylzinc to benzaldehyde using a chiral diol ligand.
General Experimental Workflow
Protocol 1: Asymmetric Ethylation of Benzaldehyde using a Chiral 1,2-Diaryl-ethane-1,2-diol Ligand
This protocol is adapted from the work of Gök, et al. (2016).
Catalyst Preparation:
-
To a solution of the chiral diol (0.02 mmol) in anhydrous toluene (B28343) (2 mL) under an argon atmosphere, Ti(OⁱPr)₄ (0.02 mmol) is added.
-
The mixture is stirred at room temperature for 30 minutes.
Reaction Procedure:
-
The catalyst solution is cooled to 0 °C.
-
A solution of diethylzinc (1.0 M in hexanes, 0.4 mL, 0.4 mmol) is added dropwise, and the mixture is stirred for an additional 30 minutes at 0 °C.
-
Benzaldehyde (0.2 mmol) is then added to the reaction mixture.
-
The reaction is stirred at 0 °C for 24 hours.
Work-up and Analysis:
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 1-phenyl-1-propanol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Asymmetric Ethylation of Benzaldehyde using (R)-BINOL
This protocol is a representative procedure based on the work of Pu, et al. (2014).
Catalyst Preparation:
-
To a solution of (R)-BINOL (0.1 mmol) in anhydrous CH₂Cl₂ (2 mL) under a nitrogen atmosphere, Ti(OⁱPr)₄ (0.1 mmol) is added.
-
The mixture is stirred at room temperature for 1 hour.
Reaction Procedure:
-
A solution of diethylzinc (1.1 M in toluene, 2.0 mL, 2.2 mmol) is added to the catalyst solution at room temperature.
-
The mixture is stirred for 30 minutes.
-
A solution of benzaldehyde (1.0 mmol) in CH₂Cl₂ (1 mL) is added dropwise at 0 °C.
-
The reaction mixture is stirred at 0 °C for 2 hours.
Work-up and Analysis:
-
The reaction is quenched with 1 N HCl.
-
The mixture is extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated.
-
The crude product is purified by flash chromatography on silica gel.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Conclusion and Outlook
Both acyclic C2-symmetric diols, represented here by a 1,2-diaryl-ethane-1,2-diol, and the axially chiral diol BINOL are highly effective ligands for promoting the asymmetric addition of diethylzinc to benzaldehyde, a reaction of significant utility in organic synthesis. The choice of ligand can influence the enantioselectivity of the reaction, with the sterically demanding acyclic diol showing a slight advantage in the specific example cited.
The conformational flexibility of acyclic diols might offer opportunities for fine-tuning the chiral environment through rational design of the ligand structure. On the other hand, the rigidity of the BINOL scaffold provides a robust and predictable platform for a wide range of asymmetric transformations.
For researchers and professionals in drug development, the selection between these two classes of ligands will depend on the specific substrate, desired stereochemical outcome, and the potential for ligand optimization. While BINOL remains a more broadly established and versatile ligand, the exploration of acyclic chiral diols presents a promising avenue for the discovery of new and highly efficient catalytic systems. Further head-to-head comparative studies under identical conditions are warranted to fully delineate the relative merits of these important classes of chiral ligands.
A Comparative Spectroscopic Guide to 1,3-Diphenylpropane-1,2-diol Isomers
For researchers and professionals in drug development and chemical synthesis, the precise characterization of stereoisomers is a critical step. This guide provides a comparative analysis of the spectroscopic data for the syn (erythro) and anti (threo) diastereomers of 1,3-Diphenylpropane-1,2-diol, offering a clear framework for their differentiation.
The distinction between these isomers is crucial as their three-dimensional arrangement can significantly impact their biological activity and chemical reactivity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary data to elucidate the specific stereochemistry of each isomer.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the syn and anti isomers of this compound. The differentiation is primarily based on the characteristic coupling constants observed in ¹H NMR spectroscopy.
¹H NMR Spectroscopy Data
A key diagnostic feature for distinguishing between the syn and anti isomers is the coupling constant (J) between the protons on the carbon atoms bearing the hydroxyl groups (C1-H and C2-H). The anti isomer typically exhibits a larger coupling constant due to the anti-periplanar relationship of these protons in the most stable conformation, while the syn isomer shows a smaller coupling constant.
| Parameter | syn (erythro) Isomer | anti (threo) Isomer |
| C1-H Chemical Shift (δ) | ~4.5 - 4.7 ppm (d) | ~4.8 - 5.0 ppm (d) |
| C2-H Chemical Shift (δ) | ~3.8 - 4.0 ppm (m) | ~3.9 - 4.1 ppm (m) |
| C3-H₂ Chemical Shift (δ) | ~2.9 - 3.1 ppm (m) | ~2.9 - 3.1 ppm (m) |
| Phenyl-H Chemical Shift (δ) | ~7.1 - 7.4 ppm (m) | ~7.1 - 7.4 ppm (m) |
| J (C1-H, C2-H) | ~4-5 Hz | ~8-10 Hz |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy Data
The ¹³C NMR chemical shifts for the diastereomers are often very similar, making unambiguous assignment challenging without reference compounds. However, subtle differences in the chemical shifts of the carbon atoms bearing the hydroxyl groups may be observed.
| Carbon Atom | syn (erythro) Isomer (δ) | anti (threo) Isomer (δ) |
| C1 (CH-OH) | ~75 - 77 ppm | ~76 - 78 ppm |
| C2 (CH-OH) | ~78 - 80 ppm | ~79 - 81 ppm |
| **C3 (CH₂) ** | ~40 - 42 ppm | ~41 - 43 ppm |
| Phenyl C (ipso) | ~140 - 142 ppm | ~140 - 142 ppm |
| Phenyl C (ortho, meta, para) | ~125 - 129 ppm | ~125 - 129 ppm |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
IR Spectroscopy Data
The IR spectra of both diastereomers are expected to be very similar, showing characteristic absorptions for the hydroxyl and aromatic functional groups. Differentiation based solely on IR spectroscopy is generally not feasible.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (alcohol) | 3200 - 3600 (broad) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-O Stretch (alcohol) | 1000 - 1260 |
Mass Spectrometry Data
The mass spectra of the diastereomers will be identical, as they are constitutional isomers with the same molecular weight. The fragmentation pattern will be characteristic of the this compound structure.
| Parameter | Value |
| Molecular Ion [M]⁺ | m/z 228 |
| Key Fragment Ions | m/z 107 (C₇H₇O⁺), 105 (C₇H₅O⁺), 91 (C₇H₇⁺), 77 (C₆H₅⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Integrate all signals and determine the coupling constants for the relevant multiplets.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0-150 ppm.
-
A sufficient number of scans and a relaxation delay of 2-5 seconds are typically required to obtain a good quality spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Typically, scan the range from 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment before running the sample.
-
Mass Spectrometry (MS)
-
Sample Introduction (Electron Ionization - Gas Chromatography-Mass Spectrometry, EI-GC-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Inject the solution into a gas chromatograph coupled to a mass spectrometer. The GC column will separate the compound from any impurities before it enters the mass spectrometer.
-
-
Data Acquisition:
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
Scan a mass range of m/z 40-300 to detect the molecular ion and characteristic fragment ions.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and differentiation of the this compound isomers.
A Comparative Guide to the Chiral Analysis of 1,3-Diphenylpropane-1,2-diol
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is paramount. This guide provides a comprehensive comparison of analytical techniques for the chiral analysis of 1,3-Diphenylpropane-1,2-diol, with a primary focus on High-Performance Liquid Chromatography (HPLC). While direct experimental data for this specific analyte is limited in publicly available literature, this guide leverages data from structurally similar compounds to provide a robust framework for method development and comparison with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most prevalent and versatile method for the enantioselective analysis of diols. The technique relies on a chiral stationary phase (CSP) that interacts differentially with the enantiomers of the analyte, leading to their separation.
Recommended Chiral Stationary Phases (CSPs)
Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are highly effective for the resolution of a wide array of chiral compounds, including diols.[1] Columns such as Chiralpak® AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate), are an excellent starting point for method development.[2]
Experimental Protocol: Chiral HPLC
The following protocol is a generalized procedure for the chiral separation of this compound based on common practices for similar analytes.
-
Instrumentation: A standard analytical HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting point is a 90:10 (v/v) mixture of n-Hexane:Isopropanol. The ratio can be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Data Presentation: Performance of Chiral HPLC for Diol Analogs
| Parameter | Value (for 1,2-Diphenyl-1,2-ethanediol analog) |
| Chiral Stationary Phase | [Cu3(Btc)2]@[Cu2((+)-Cam)2Dabco] |
| Mobile Phase | Not Specified in Abstract |
| Retention Time (Enantiomer 1) | Varies with conditions |
| Retention Time (Enantiomer 2) | Varies with conditions |
| Resolution (Rs) | Baseline separation achieved |
Note: This data is illustrative for a related compound and optimization would be required for this compound.
Alternative Analytical Techniques
While chiral HPLC is the primary method, other techniques can be employed for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS can be a high-resolution alternative, particularly for volatile compounds. For diols, derivatization is often necessary to increase their volatility and improve chromatographic performance.
Experimental Protocol: Chiral GC-MS (with Derivatization)
-
Derivatization: React the this compound sample with a derivatizing agent such as trifluoroacetic anhydride (B1165640) or a phenylboronic acid to form more volatile esters.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Chiral Column: A capillary column coated with a cyclodextrin (B1172386) derivative (e.g., Rt-βDEX).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An optimized temperature gradient is used to ensure good separation and peak shape. A typical starting point could be an initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, held for 5 minutes.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be used to determine the enantiomeric excess (%ee) of this compound. This method does not physically separate the enantiomers but allows for their differentiation in the NMR spectrum.
Experimental Protocol: NMR with Chiral Derivatizing Agent
-
Derivatization: React the this compound sample with a chiral derivatizing agent, for example, (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form diastereomeric esters.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl3).
-
Data Acquisition: Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum.
-
Data Analysis: The signals of the protons or fluorine atoms near the chiral centers will be split into two distinct sets of peaks corresponding to the two diastereomers. The enantiomeric excess can be calculated by integrating the areas of these separated signals.
Comparison of Analytical Techniques
| Feature | Chiral HPLC | Chiral GC-MS | Chiral NMR |
| Principle | Differential partitioning on a chiral stationary phase | Separation of volatile derivatives on a chiral capillary column | Formation of diastereomers with distinct NMR signals |
| Sample State | Liquid | Gas (after derivatization) | Liquid |
| Separation | Physical separation of enantiomers | Physical separation of derivatized enantiomers | No physical separation |
| Quantitation | Enantiomeric excess, concentration | Enantiomeric excess, concentration | Enantiomeric excess |
| Advantages | Wide applicability, well-established, preparative scale-up possible | High resolution for volatile compounds | Rapid determination of %ee, no separation needed |
| Disadvantages | Can use significant amounts of solvent, longer run times | Derivatization required for non-volatile compounds | Lower sensitivity, requires pure sample for accurate %ee |
| Typical Application | Routine analysis, quality control, preparative separation | Analysis of volatile chiral compounds, metabolomics | Rapid screening of enantiomeric purity, reaction monitoring |
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental workflow and the logic behind selecting an appropriate analytical method, the following diagrams are provided.
References
Validating the Synthesis of 1,3-Diphenylpropane-1,2-diol: A Comparative Guide to Dihydroxylation Methods and NMR Analysis
For researchers, scientists, and professionals in drug development, the precise synthesis and structural confirmation of target molecules are paramount. This guide provides a comparative analysis of common methods for the synthesis of 1,3-Diphenylpropane-1,2-diol and details the validation of its structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
The synthesis of this compound is typically achieved through the dihydroxylation of its corresponding alkene precursor, 1,3-diphenylpropene (B1239356). This transformation can be accomplished via several methods, principally leading to either syn or anti diastereomers of the diol. This guide will focus on two widely used methods: Sharpless Asymmetric Dihydroxylation for the synthesis of chiral diols (anti addition) and potassium permanganate-mediated dihydroxylation for the synthesis of the syn diol.
Comparison of Synthetic Methods
The choice of dihydroxylation method dictates the stereochemical outcome of the reaction, influencing the final properties of the this compound. Below is a comparison of the two primary methods discussed.
| Feature | Sharpless Asymmetric Dihydroxylation | Potassium Permanganate (B83412) Dihydroxylation |
| Stereoselectivity | High enantioselectivity, produces anti-diol | Produces syn-diol |
| Reagents | OsO₄ (catalytic), chiral ligand (e.g., (DHQ)₂PHAL), co-oxidant (e.g., K₃[Fe(CN)₆]) | KMnO₄, base (e.g., NaOH), low temperature |
| Typical Yield | Generally high (often >90%) | Variable, can be moderate to high but over-oxidation is a risk |
| Advantages | Provides access to specific enantiomers, high yields, well-established methodology. | Inexpensive reagents, straightforward procedure. |
| Disadvantages | Osmium tetroxide is highly toxic and expensive, chiral ligands can be costly. | Can lead to over-oxidation and cleavage of the diol, yields can be lower and less reproducible. |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor, 1,3-diphenylpropene, and its subsequent dihydroxylation to this compound are provided below.
Synthesis of 1,3-Diphenylpropene
A common route to 1,3-diphenylpropene involves the Claisen-Schmidt condensation to form a chalcone, followed by reduction.[1]
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and validation of this compound.
Method 1: Sharpless Asymmetric Dihydroxylation (anti-diol)
This method provides enantiomerically enriched anti-1,3-diphenylpropane-1,2-diol.
Protocol: A mixture of AD-mix-β (1.4 g/mmol of alkene) in tert-butanol (B103910) and water (1:1, 10 mL/mmol of alkene) is stirred at room temperature until all solids dissolve. The mixture is then cooled to 0 °C, and 1,3-diphenylpropene (1 mmol) is added. The reaction is stirred vigorously at 0 °C for 24 hours. Solid sodium sulfite (B76179) (1.5 g/mmol of alkene) is then added, and the mixture is warmed to room temperature and stirred for 1 hour. Ethyl acetate (B1210297) is added, and the layers are separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with 2 M NaOH, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Method 2: Potassium Permanganate Dihydroxylation (syn-diol)
This method yields the syn-diastereomer of this compound.
Protocol: 1,3-Diphenylpropene (1 mmol) is dissolved in a suitable solvent such as acetone (B3395972) or a t-butanol/water mixture. The solution is cooled to 0 °C in an ice bath. A cold solution of potassium permanganate (1.2 mmol) in water containing sodium hydroxide (B78521) (1.5 mmol) is added dropwise with vigorous stirring. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite. The mixture is filtered to remove manganese dioxide, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude syn-diol, which can be purified by recrystallization or column chromatography.
NMR Validation
NMR spectroscopy is a powerful tool for the structural elucidation and stereochemical assignment of the synthesized diols. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a unique fingerprint for each isomer.
Expected ¹H and ¹³C NMR Data
Below is a table summarizing the expected NMR chemical shifts for the key protons and carbons of the syn and anti isomers of this compound. These values are based on literature data for structurally similar compounds and predictive models.
| Isomer | Proton | ¹H NMR (ppm) | Carbon | ¹³C NMR (ppm) |
| syn-Diol | H-1 | ~4.8-5.0 | C-1 | ~75-77 |
| H-2 | ~3.9-4.1 | C-2 | ~78-80 | |
| H-3 (CH₂) | ~2.8-3.0 | C-3 | ~40-42 | |
| Phenyl | ~7.2-7.4 | Phenyl | ~125-142 | |
| anti-Diol | H-1 | ~4.6-4.8 | C-1 | ~74-76 |
| H-2 | ~3.7-3.9 | C-2 | ~76-78 | |
| H-3 (CH₂) | ~2.9-3.1 | C-3 | ~41-43 | |
| Phenyl | ~7.2-7.4 | Phenyl | ~125-142 |
Logical Flow for NMR-Based Validation
Caption: Logical workflow for the validation of this compound stereoisomers using NMR.
The key to distinguishing between the syn and anti isomers lies in the coupling constants between H-1 and H-2 in the ¹H NMR spectrum. The dihedral angle between these protons differs in the two isomers, leading to different coupling constants (J-values). Generally, a larger coupling constant is expected for the anti isomer due to a trans-like arrangement of the protons.
By carefully selecting the synthetic method and rigorously analyzing the resulting product by NMR spectroscopy, researchers can confidently synthesize and validate the desired stereoisomer of this compound for their specific applications in drug discovery and development.
References
A Comparative Guide to Privileged Chiral Diols in Enantioselective Catalysis
In the pursuit of enantiomerically pure compounds, critical for modern pharmaceuticals and fine chemicals, chiral diols have established themselves as indispensable tools in asymmetric synthesis.[1][2] These ligands, often possessing C2-symmetry, coordinate with metal centers or act as organocatalysts to create a chiral environment, thereby dictating the stereochemical outcome of a reaction.[1][2] This guide offers a comparative analysis of two of the most prominent classes of chiral diols, 1,1'-Bi-2-naphthol (BINOL) and α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL), focusing on their performance in key enantioselective reactions.
The effectiveness of a chiral diol is largely influenced by its structural rigidity, the steric environment it creates, and the specific chiral pocket it forms around a metal catalyst.[1] Both BINOL, an axially chiral diol, and TADDOL, derived from tartaric acid, have demonstrated broad applicability and success in achieving high stereocontrol.[2][3]
Performance Benchmark: Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes
A classic benchmark for evaluating the efficacy of chiral ligands is the enantioselective addition of diethylzinc (Et₂Zn) to aldehydes, a fundamental C-C bond-forming reaction. The performance of BINOL and TADDOL derivatives in the addition of Et₂Zn to benzaldehyde (B42025) provides a clear point of comparison.
| Chiral Diol/Ligand | Catalyst System | Yield (%) | ee (%) | Reference |
| (R)-BINOL | Ti(OⁱPr)₄ | >98 | 98 | [4] |
| TADDOL | Ti(OⁱPr)₄ | 97 | 98 | [5] |
| Carbohydrate-derived diol (1) | Ti(OⁱPr)₄ | 90 | 45 | [6] |
| Carbohydrate-derived diol (5) | Ti(OⁱPr)₄ | 89 | 35 | [6] |
As the data indicates, both BINOL and TADDOL, when complexed with a titanium(IV) isopropoxide catalyst, afford the corresponding chiral alcohol in excellent yields and with nearly perfect enantioselectivity.[4][5] In contrast, more flexible chiral diols derived from carbohydrates show significantly lower enantioselectivity in the same reaction, highlighting the importance of a rigid, well-defined chiral environment.[6]
Application in Asymmetric Reductions and Diels-Alder Reactions
Beyond nucleophilic additions, BINOL and TADDOL are extensively used in a variety of other enantioselective transformations.
-
Asymmetric Reductions: Modified lithium aluminum hydride (LAH) reagents, such as BINAL-H which is derived from BINOL, are highly effective for the enantioselective reduction of ketones that have a π-system on one side.[7] These reagents often provide high enantioselectivity, with a simple mnemonic for predicting the product's stereochemistry: (S)-BINAL-H typically yields the (S)-alcohol, and (R)-BINAL-H gives the (R)-alcohol.[7] Similarly, CBS-oxazaborolidine complexes, which can be used for the asymmetric reduction of keto groups, are crucial for producing chiral alcohols and diols with high enantioselectivity.[8][9]
-
Diels-Alder Reactions: Both BINOL and TADDOL derivatives are effective in Lewis acid-catalyzed asymmetric Diels-Alder reactions.[1][2] By forming a chiral Lewis acid complex, they can effectively control the facial selectivity of the cycloaddition.
-
Organocatalysis: Chiral diols, particularly BINOL, have also been successfully employed as additives in organocatalytic reactions. For instance, in the L-proline-catalyzed direct aldol (B89426) reaction, the addition of a catalytic amount (1 mol%) of (S)-BINOL can dramatically improve the enantioselectivity, achieving up to 98% ee.[10][11]
Experimental Protocols
Detailed methodologies are essential for reproducing results in asymmetric catalysis. Below are general protocols for two key reactions discussed.
1. General Protocol for Enantioselective Diethylzinc Addition to Benzaldehyde
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the chiral diol (e.g., TADDOL) (0.2 mmol) is dissolved in an anhydrous solvent like toluene (B28343) (5 mL). Titanium(IV) isopropoxide (Ti(OⁱPr)₄) (1.4 eq) is added, and the mixture is stirred.[5][6]
-
Reaction Execution: The flask is cooled to 0 °C. Benzaldehyde (1.0 mmol) is added, followed by the dropwise addition of diethylzinc (3 eq, typically a 1.0 M solution in hexanes).[6]
-
Monitoring and Work-up: The reaction is stirred at the same temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Analysis: The product is purified by column chromatography. The enantiomeric excess (ee%) is determined by chiral high-performance liquid chromatography (HPLC).[5]
2. General Protocol for a Chiral Diol-Catalyzed Asymmetric Diels-Alder Reaction
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, the chiral diol (e.g., (R)-BINOL) (0.1 mmol) is dissolved in an anhydrous solvent such as dichloromethane (B109758) (5 mL).[1] The solution is cooled (e.g., to -78 °C or 0 °C), and a Lewis acid (e.g., diethylaluminum chloride) (0.1 mmol) is added dropwise. The mixture is stirred for 30-60 minutes to facilitate the in situ formation of the chiral Lewis acid complex.[1]
-
Reaction Setup: In a separate flask, the dienophile (e.g., an α,β-unsaturated ketone) (1.0 mmol) is dissolved in the same anhydrous solvent.[1]
-
Reaction Execution: The freshly prepared chiral catalyst solution is added to the dienophile solution. After cooling to the desired temperature, the diene (1.2 mmol) is added slowly.[1]
-
Quenching and Analysis: The reaction progress is monitored by TLC. Once the reaction is complete, it is quenched with a suitable reagent (e.g., water or saturated NaHCO₃ solution). The product is then extracted, purified, and analyzed by chiral HPLC or GC to determine the enantiomeric excess.[1]
Visualizing the Workflow and Logic
To better understand the process, the following diagrams illustrate a typical experimental workflow and the logical relationship between the chiral diol and the reaction outcome.
Caption: General experimental workflow for an enantioselective reaction.
Caption: Logical flow from chiral diol to the final stereochemical outcome.
Conclusion
Both BINOL and TADDOL stand out as "privileged" ligands in asymmetric catalysis, consistently delivering high levels of enantioselectivity across a range of important chemical transformations.[1][3] Their rigid C2-symmetric scaffolds are key to forming well-defined, effective chiral catalysts.[2] The choice between them often depends on the specific reaction, substrate, and metal center involved. The provided data and protocols serve as a valuable starting point for researchers and professionals in the field, underscoring the power of these diols in the synthesis of single-enantiomer products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chiral Diols: A New Class of Additives for Direct Aldol Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Chiral Ligands in 1,3-Diol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of 1,3-diols is a cornerstone of modern organic chemistry, providing critical chiral building blocks for a vast array of pharmaceuticals and natural products. The stereochemical outcome of these syntheses is largely dictated by the choice of chiral ligand employed to create a stereo-differentiating environment. This guide provides an objective comparison of the performance of three prominent classes of C2-symmetric chiral ligands—BINOL, TADDOL, and BOX/PyBOX—in key synthetic transformations leading to 1,3-diols. The data presented is collated from various studies and is intended to serve as a practical resource for ligand selection and methods development.
Performance Comparison of Chiral Ligands
The efficacy of a chiral ligand is highly dependent on the specific reaction, substrates, and conditions. Below, we summarize experimental data for the application of BINOL, TADDOL, and BOX/PyBOX ligands in three common strategies for 1,3-diol synthesis: asymmetric allylation of carbonyls, asymmetric aldol (B89426) reactions, and asymmetric reduction of β-hydroxy ketones.
Disclaimer: The data presented in the following tables are compiled from different literature sources. Reaction conditions, substrates, and catalyst systems may vary, and thus the data does not represent a direct head-to-head comparison under identical conditions.
Table 1: Asymmetric Allylation of Aldehydes for the Synthesis of Chiral Homoallylic Alcohols
Homoallylic alcohols are valuable precursors that can be readily converted to 1,3-diols. The Keck asymmetric allylation is a notable example.[1]
| Ligand Type | Catalyst System | Aldehyde | Yield (%) | ee (%) | Reference |
| BINOL | (R)-BINOL/Ti(Oi-Pr)₄ | Benzaldehyde | 91 | 97 | [1] |
| BINOL | (R)-BINOL/Ti(Oi-Pr)₄ | Furfural | 88 (50% ee of ligand) | 88 | [2] |
| TADDOL | Not specified | Not specified | - | - | Data not available in snippets |
| BOX/PyBOX | In(OTf)₃/iPr-PyBOX | Various | High | High | [3] |
Table 2: Asymmetric Aldol Reactions for the Synthesis of Chiral β-Hydroxy Ketones
β-Hydroxy ketones are immediate precursors to 1,3-diols via stereoselective reduction. The Mukaiyama aldol reaction is a common method where chiral ligands are employed.
| Ligand Type | Catalyst System | Reaction Type | Yield (%) | dr | ee (%) | Reference |
| BINOL | (S,S)-linked-BINOL/Et₂Zn | Direct aldol of hydroxyketone | up to 95 | 97:3 (syn) | up to 99 | [4] |
| BINOL | Heterobimetallic (S)-catalyst | Direct aldol | 78-90 | 5:1 (anti) | 90-95 (anti) | [5] |
| TADDOL | Not specified | Mukaiyama aldol | - | - | - | Data not available in snippets |
| BOX | tBu-BOX/Cu(OTf)₂ | Mukaiyama aldol | - | - | High | [6] |
| PyBOX | InBr₃/AgSbF₆/(+)-PyBOX | Mukaiyama aldol | Excellent | - | Excellent | [3] |
Table 3: Asymmetric Reduction of β-Hydroxy Ketones to Synthesize 1,3-Diols
The diastereoselective reduction of the ketone moiety in a β-hydroxy ketone is a direct route to 1,3-diols. The Noyori asymmetric hydrogenation is a powerful tool for this transformation.
| Ligand Type | Catalyst System | Substrate | Yield (%) | dr | ee (%) | Reference |
| BINAP | RuCl₂[(R)-BINAP] | Acetylacetone | - | - | - | [7] |
| BINAP | Ru-BINAP | β-Keto esters | >98 | - | >98 | [8] |
| TADDOL | Not specified | Not specified | - | - | - | Data not available in snippets |
| PyBOX | RuCl₂{PPh₂(OEt)}{(R,R)-Ph-PyBOX} | Aromatic ketones | 87-98 | - | up to 96 | [9] |
| Oxazaborolidine | CBS Catalyst | Prochiral ketones | High | - | >95 | [10] |
*BINAP is a chiral diphosphine ligand, structurally related to BINOL, and is a benchmark for this transformation.
Experimental Workflow and Stereochemical Rationale
The successful execution of an asymmetric synthesis relies on a meticulous experimental workflow, from catalyst preparation to product analysis. The stereochemical outcome is determined by the formation of a rigid chiral catalyst-substrate complex that directs the approach of the reagents.
Caption: General experimental workflow for catalytic asymmetric synthesis of 1,3-diols.
Caption: Logical flow of stereochemical induction in asymmetric catalysis.
Detailed Experimental Protocols
Reproducibility is paramount in asymmetric catalysis. The following are representative protocols for key reactions utilizing BINOL, TADDOL, and BOX ligands.
Protocol 1: Asymmetric Ketone Reduction using a BINOL-modified Hydride Reagent[1]
This protocol describes the preparation of a chiral reducing agent (BINAL-H) for the enantioselective reduction of prochiral ketones.
1. Catalyst Preparation (in situ):
-
To a flame-dried, argon-purged flask, add a 1.0 M solution of LiAlH₄ in THF (1.1 mmol).
-
Cool the solution to 0 °C.
-
Add a solution of anhydrous ethanol (B145695) (1.0 mmol) in 2 mL of THF dropwise. Stir for 15 minutes at 0 °C.
-
Add a solution of (R)-BINOL (1.0 mmol) in 5 mL of THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases. The clear solution of the (R)-BINAL-H reagent is now ready.
2. Reaction Execution:
-
Cool the BINAL-H solution to -78 °C.
-
Add a solution of the ketone (1.0 mmol) in 3 mL of THF dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 3 hours.
3. Work-up and Isolation:
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol (B129727) (2 mL).
-
Allow the mixture to warm to room temperature.
-
Add 15 mL of 1 M hydrochloric acid (HCl).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Asymmetric Diels-Alder Reaction using a TADDOL-based Lewis Acid[1]
This protocol outlines a hetero-Diels-Alder reaction, a transformation where TADDOLs have shown utility.
1. Catalyst and Reagent Preparation:
-
To a flame-dried, argon-purged reaction tube, add (R,R)-α,α,α',α'-Tetra(1-naphthyl)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol (1-Naphthyl-TADDOL) (0.10 mmol).
-
Add 5.0 mL of anhydrous toluene (B28343) via syringe.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
2. Reaction Execution:
-
Add the aldehyde (1.0 mmol) to the cooled catalyst solution via syringe.
-
Stir the mixture for 10 minutes at -78 °C.
-
Add 1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene) (1.5 mmol) dropwise over 5 minutes.
-
Allow the reaction to stir at -78 °C for 12-24 hours, monitoring by TLC.
3. Work-up and Isolation:
-
Quench the reaction at -78 °C by adding 2 mL of trifluoroacetic acid (TFA) in tetrahydrofuran (B95107) (THF) (1:9 v/v).
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add 10 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify by chromatography.
Protocol 3: Copper-Catalyzed Asymmetric Aldol Reaction using a BOX Ligand[6]
This protocol is a general procedure for the Mukaiyama aldol reaction catalyzed by a Cu-BOX complex.
1. Catalyst Preparation:
-
To a solution of the chiral bis(oxazoline) ligand (e.g., tBu-Box) (0.11 mmol) in anhydrous dichloromethane (B109758) (5.0 mL) at room temperature, add copper(II) triflate (0.10 mmol).
-
Stir the resulting mixture for 1-4 hours, during which the color typically changes to a clear blue or green solution.
2. Reaction Execution:
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Add the aldehyde (1.0 mmol).
-
After stirring for 10-15 minutes, add the silyl (B83357) enol ether (1.2 mmol) dropwise.
-
Monitor the reaction by TLC.
3. Work-up and Isolation:
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the β-hydroxy ketone.
Conclusion
The selection of a chiral ligand for the synthesis of 1,3-diols is a critical decision that influences yield, enantioselectivity, and diastereoselectivity. BINOL and its derivatives, such as BINAP, are well-established and highly effective, particularly in asymmetric hydrogenations and certain C-C bond-forming reactions, often providing excellent stereocontrol.[7][11] TADDOL ligands, derived from tartaric acid, are versatile and have shown promise in various transformations, although specific comparative data for 1,3-diol synthesis is less prevalent in the surveyed literature.[12] BOX and PyBOX ligands are particularly effective in metal-catalyzed reactions like aldol and Diels-Alder additions, with the steric bulk of the oxazoline (B21484) substituent being a key parameter for optimization.[3][6]
This guide provides a starting point for ligand selection. However, for any specific transformation, empirical screening of different ligand classes and reaction conditions remains essential to achieve optimal results. The detailed protocols and workflow diagrams provided herein serve as a practical foundation for researchers embarking on the asymmetric synthesis of these vital chiral building blocks.
References
- 1. Keck asymmetric allylation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 4. Direct catalytic asymmetric aldol reaction of hydroxyketones: asymmetric Zn catalysis with a Et(2)Zn/linked-BINOL complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Shibasaki catalyst - Wikipedia [en.wikipedia.org]
- 7. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 8. nobelprize.org [nobelprize.org]
- 9. mdpi.com [mdpi.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
The Challenge of Benchmarking Against 1,3-Diphenylpropane-1,2-diol: A Pivot to Established Standards
A comprehensive evaluation of new chiral auxiliaries requires a well-defined benchmark. While 1,3-diphenylpropane-1,2-diol presents a structurally interesting candidate for such a standard, a thorough review of available scientific literature reveals a significant scarcity of performance data for its application as a chiral auxiliary in asymmetric synthesis. This lack of documented use in common stereoselective reactions, such as alkylations, aldol (B89426) reactions, or Diels-Alder reactions, makes a direct and meaningful comparison with emerging auxiliaries challenging.
Therefore, this guide will pivot to benchmark new chiral auxiliaries against two widely recognized and extensively documented industry standards: Evans Oxazolidinones and Oppolzer's Camphorsultam . These auxiliaries have a long-standing history of providing high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, making them ideal reference points for evaluating the efficacy of novel alternatives.
Performance Benchmarks: Evans Oxazolidinones vs. Oppolzer's Camphorsultam
To provide a clear and objective comparison, we will consider a representative asymmetric reaction: the alkylation of an enolate. The following tables summarize typical performance data for these two benchmark auxiliaries.
Table 1: Asymmetric Alkylation of Propanoyl Derivatives
| Chiral Auxiliary | Electrophile (R-X) | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Excess (d.e. %) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl (B1604629) bromide | NaHMDS | THF | -78 | 92 | >99 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Isopropyl iodide | NaHMDS | THF | -40 | 85 | 98 |
| (2R)-Bornane-10,2-sultam | Benzyl bromide | n-BuLi | THF | -78 | 95 | >98 |
| (2R)-Bornane-10,2-sultam | Isopropyl iodide | n-BuLi | THF | -78 | 88 | 97 |
Table 2: Cleavage and Recovery of Chiral Auxiliaries
| Chiral Auxiliary | Cleavage Method | Product Type | Reagent | Typical Yield (%) | Auxiliary Recovery (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Hydrolysis | Carboxylic Acid | LiOH, H₂O₂ | >90 | >95 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Reduction | Alcohol | LiBH₄ | >90 | >95 |
| (2R)-Bornane-10,2-sultam | Hydrolysis | Carboxylic Acid | LiOH, H₂O₂ | >85 | >95 |
| (2R)-Bornane-10,2-sultam | Reduction | Alcohol | LiAlH₄ | >90 | >95 |
Experimental Protocols
Detailed methodologies are crucial for reproducible benchmarking. The following are generalized protocols for the key steps in an asymmetric alkylation using an oxazolidinone auxiliary.
Protocol 1: Acylation of the Chiral Auxiliary
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 1.0 eq).
-
Dissolution: Anhydrous tetrahydrofuran (B95107) (THF) is added to dissolve the auxiliary.
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Deprotonation: A solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) is added dropwise, maintaining the internal temperature below -70 °C.
-
Acylation: The desired acyl chloride (e.g., propanoyl chloride, 1.1 eq) is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.
-
Workup: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: Diastereoselective Alkylation
-
Setup: A flame-dried round-bottom flask under a nitrogen atmosphere is charged with the N-acylated chiral auxiliary (1.0 eq) and dissolved in anhydrous THF.
-
Cooling: The solution is cooled to -78 °C.
-
Enolate Formation: A strong base (e.g., sodium hexamethyldisilazide, NaHMDS, 1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 eq) is added, and the reaction is stirred for several hours at the appropriate temperature (see Table 1).
-
Workup: The reaction is quenched with saturated aqueous ammonium chloride and worked up as described in Protocol 1. The diastereomeric excess can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Setup: The alkylated product (1.0 eq) is dissolved in a mixture of THF and water.
-
Reagent Addition: The solution is cooled to 0 °C, and lithium hydroxide (B78521) (LiOH, 2.0 eq) and 30% hydrogen peroxide (H₂O₂, 4.0 eq) are added.
-
Reaction: The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The pH is adjusted to ~10 with sodium bicarbonate, and the chiral auxiliary is extracted with dichloromethane. The aqueous layer is then acidified to pH ~2 with hydrochloric acid and the carboxylic acid product is extracted with ethyl acetate.
Logical Workflow for Benchmarking a New Chiral Auxiliary
The process of evaluating a new chiral auxiliary against an established standard can be visualized as a logical workflow.
Caption: Workflow for benchmarking a new chiral auxiliary.
This structured approach ensures a fair and direct comparison, allowing researchers to objectively assess the potential of a new chiral auxiliary to meet or exceed the performance of established and reliable methods.
Determining Absolute Stereochemistry: A Comparative Guide for 1,3-Diphenylpropane-1,2-diol
A researcher's definitive guide to assigning the absolute configuration of 1,3-Diphenylpropane-1,2-diol, comparing the gold standard of X-ray crystallography with powerful spectroscopic techniques. This guide provides a framework for selecting the most appropriate method based on sample properties, available instrumentation, and desired outcomes.
In the realm of pharmaceutical development and chemical research, the precise three-dimensional arrangement of atoms within a chiral molecule—its absolute configuration—is of paramount importance. Enantiomers, non-superimposable mirror images of a molecule, can exhibit remarkably different physiological effects, making the unambiguous determination of stereochemistry a critical step. This guide offers a comparative overview of three powerful techniques for elucidating the absolute configuration of this compound: single-crystal X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy via Mosher's method, and Vibrational Circular Dichroism (VCD).
At a Glance: Comparison of Key Techniques
| Feature | X-ray Crystallography | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Derivatization with a chiral reagent (e.g., MTPA) to form diastereomers with distinct NMR chemical shifts. | Differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions. |
| Sample Type | High-quality single crystal. | Solution of the analyte and its diastereomeric esters. | Solution of the analyte. |
| Sample Amount | Typically micrograms to milligrams. | Milligrams. | Milligrams. |
| Key Advantage | Provides a direct and unambiguous determination of the absolute configuration. | Does not require crystallization; widely available instrumentation (NMR). | Applicable to a wide range of molecules in solution, including those that are difficult to crystallize. |
| Limitations | Requires a suitable single crystal, which can be challenging to obtain. For light-atom molecules, anomalous dispersion effects can be weak. | Indirect method requiring chemical derivatization, which may alter the conformation. Analysis can be complex for molecules with multiple chiral centers. | Requires a chiral molecule to be VCD active. Interpretation relies on comparison with quantum chemical calculations. |
| Data Output | Electron density map, atomic coordinates, Flack parameter for absolute configuration. | ¹H NMR spectra of diastereomeric esters, chemical shift differences (Δδ). | VCD and infrared absorption spectra. |
In-Depth Experimental Protocols
Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. The technique relies on the phenomenon of anomalous dispersion, where the scattering of X-rays by electrons near an absorption edge of an atom leads to a phase shift. This effect breaks Friedel's law, causing measurable differences in the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), which allows for the determination of the absolute structure.
Methodology:
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent system.
-
Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data are collected, often at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality. It is crucial to use a radiation wavelength that maximizes the anomalous scattering effect of the atoms present in the molecule. For organic molecules containing only light atoms (C, H, O), using Cu Kα radiation (λ = 1.5418 Å) can enhance the weak anomalous scattering from oxygen atoms.
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined against the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the Flack parameter, which should refine to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. A low standard uncertainty on the Flack parameter is indicative of a reliable assignment.
Mosher's Method: NMR Spectroscopy
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[1] It involves the formation of diastereomeric esters (or amides) using a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The anisotropic effect of the phenyl ring in the MTPA moiety causes distinct chemical shift differences (Δδ) in the ¹H NMR spectra of the two diastereomers, which can be correlated to the absolute configuration at the chiral center.[2]
Methodology:
-
Esterification: The chiral diol, this compound, is reacted separately with the (R)- and (S)-enantiomers of MTPA chloride to form the corresponding di-MTPA esters.
-
NMR Spectroscopy: High-resolution ¹H NMR spectra are acquired for both the (R)- and (S)-di-MTPA esters.
-
Data Analysis: The chemical shifts of protons near the chiral centers in both diastereomeric esters are assigned. The chemical shift differences (Δδ = δS - δR) are calculated for these protons.
-
Configuration Assignment: A model of the preferred conformation of the Mosher esters is used to predict the sign of the Δδ values for protons on either side of the chiral center. By comparing the experimentally observed signs of Δδ with the model, the absolute configuration of the alcohol can be determined. For acyclic syn-1,3-diols, the Δδ values are often systematically arranged as predicted by the basic Mosher's method model.
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3] The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration in solution.[4] The determination of the absolute configuration is achieved by comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known enantiomer.[5]
Methodology:
-
Sample Preparation: A solution of the enantiomerically pure this compound is prepared in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 20 mg/mL.[5]
-
VCD Measurement: The VCD and infrared absorption spectra are recorded using a VCD spectrometer. Data collection typically requires several hours to achieve a good signal-to-noise ratio.
-
Quantum Chemical Calculations: The three-dimensional structure of one enantiomer of this compound is modeled, and its conformational space is explored to identify low-energy conformers. The VCD and IR spectra for the most stable conformers are calculated using Density Functional Theory (DFT).
-
Spectral Comparison and Assignment: The calculated VCD spectrum of the chosen enantiomer is compared with the experimental spectrum. If the signs and relative intensities of the major VCD bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the enantiomer used in the calculation. If the signs are opposite, the sample has the opposite absolute configuration.
Visualizing the Workflow
The following diagrams illustrate the experimental and logical workflows for determining the absolute configuration of this compound using the described techniques.
Caption: Experimental workflows for determining absolute configuration.
Caption: Decision flowchart for selecting an appropriate method.
References
- 1. threo-1,3-diphenylpropane-1,2-diol|lookchem [lookchem.com]
- 2. Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. americanlaboratory.com [americanlaboratory.com]
A Comparative Guide to the Synthesis of Chiral Diols: Enzymatic vs. Chemical Approaches
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral diols is a critical step in the creation of complex molecules with specific biological activities. This guide provides an objective comparison of the performance of two primary methodologies: enzymatic and chemical synthesis, offering a comprehensive overview of their respective strengths and weaknesses supported by experimental data.
Chiral diols are invaluable building blocks in the pharmaceutical and fine chemical industries. The precise spatial arrangement of their hydroxyl groups is paramount for their function as chiral auxiliaries, ligands, and key intermediates in the synthesis of natural products and active pharmaceutical ingredients. The two main strategies to achieve high enantiopurity in diol synthesis are enzymatic catalysis, often employing reductases or hydrolases, and chemical catalysis, exemplified by the well-established Sharpless asymmetric dihydroxylation. This guide delves into a direct comparison of these methods, focusing on key performance indicators such as yield, enantiomeric excess (e.e.), and reaction conditions.
Performance Comparison: A Side-by-Side Analysis
To provide a clear and direct comparison, we will examine the synthesis of a representative chiral diol, hydrobenzoin, through both a chemical and an enzymatic route. Hydrobenzoin can be synthesized from trans-stilbene (B89595) via dihydroxylation or from benzil (B1666583) via reduction.
| Parameter | Chemical Synthesis (Sharpless Asymmetric Dihydroxylation of trans-Stilbene) | Enzymatic Synthesis (Reduction of Benzil) |
| Catalyst | Osmium tetroxide (OsO₄) with a chiral ligand (e.g., (DHQ)₂PHAL) | Alcohol Dehydrogenase (ADH) or whole-cell biocatalyst (e.g., Saccharomyces cerevisiae) |
| Substrate | trans-Stilbene | Benzil |
| Product | (R,R)- or (S,S)-Hydrobenzoin | (S,S)- or (R,R)-Hydrobenzoin |
| Yield | Typically high, often >90% | Variable, can be high (>90%) with optimized conditions and specific enzymes |
| Enantiomeric Excess (e.e.) | Excellent, frequently >99% e.e. | Can be excellent (>99% e.e.) with specific enzymes |
| Reaction Temperature | Often performed at low temperatures (e.g., 0 °C) to enhance selectivity | Typically mild, ambient temperatures (e.g., 25-37 °C) |
| Reaction Time | Can range from a few hours to over a day | Generally ranges from several hours to a couple of days |
| Reagents & Solvents | Osmium tetroxide (toxic, heavy metal), organic solvents, co-oxidants (e.g., K₃Fe(CN)₆) | Aqueous buffers, co-solvents (e.g., DMSO), cofactor regeneration system (e.g., glucose/GDH) |
| Environmental & Safety Concerns | Use of toxic and expensive osmium tetroxide, generation of metal waste | Generally considered "greener" with biodegradable catalysts and aqueous media, though requires careful handling of microbial cultures. |
| Substrate Scope | Broad applicability to a wide range of alkenes. | Can be limited by enzyme specificity, though enzyme engineering is expanding the scope. |
Visualizing the Pathways: Reaction Mechanisms and Workflows
To further elucidate the differences between these two synthetic strategies, the following diagrams illustrate the respective reaction mechanisms and experimental workflows.
Caption: Workflow for Chemical Synthesis of Chiral Diols.
Caption: Workflow for Enzymatic Synthesis of Chiral Diols.
Caption: Comparative Reaction Mechanisms.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these synthetic procedures. Below are representative protocols for both the chemical and enzymatic synthesis of chiral hydrobenzoin.
Protocol 1: Chemical Synthesis via Sharpless Asymmetric Dihydroxylation of trans-Stilbene
Materials:
-
trans-Stilbene
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 ratio).
-
Add AD-mix-β to the solvent mixture and stir until the solids are dissolved. The mixture will turn a pale yellow or green color.
-
Add methanesulfonamide to the reaction mixture.
-
Cool the flask to 0 °C in an ice bath.
-
Add trans-stilbene to the cooled reaction mixture while stirring.
-
Continue stirring the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 6-24 hours), quench the reaction by adding solid sodium sulfite.
-
Warm the mixture to room temperature and stir for an additional hour.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield (R,R)-hydrobenzoin.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Enzymatic Synthesis via Reduction of Benzil using Saccharomyces cerevisiae
Materials:
-
Benzil
-
Saccharomyces cerevisiae (baker's yeast)
-
Glucose
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In an Erlenmeyer flask, dissolve glucose in warm water.
-
Add baker's yeast to the glucose solution and stir until a homogeneous suspension is formed.
-
Allow the yeast to activate for approximately 30 minutes at room temperature.
-
Dissolve benzil in a minimal amount of ethanol (B145695) or DMSO and add it dropwise to the yeast suspension.
-
Incubate the reaction mixture at room temperature (around 25-30 °C) with gentle shaking for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, centrifuge the reaction mixture to pellet the yeast cells.
-
Decant the supernatant and extract it with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield (S,S)-hydrobenzoin.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion: Choosing the Right Path
Both enzymatic and chemical synthesis offer powerful and effective routes to chiral diols, each with a distinct set of advantages and disadvantages.
Chemical synthesis , particularly the Sharpless asymmetric dihydroxylation, is a highly reliable and well-established method with a broad substrate scope and consistently high yields and enantioselectivities. However, the reliance on the toxic and expensive heavy metal catalyst, osmium tetroxide, presents significant environmental and cost challenges.
Enzymatic synthesis , on the other hand, provides a "greener" alternative, operating under mild conditions in aqueous media. It can achieve exceptional enantioselectivity, rivaling that of chemical methods. The primary limitations of enzymatic approaches have historically been substrate specificity and the need for cofactor regeneration systems. However, with the advent of protein engineering and the development of robust enzyme screening platforms, the substrate scope of biocatalysts is continually expanding, making them an increasingly attractive option for industrial-scale synthesis of chiral diols.
The choice between these two methodologies will ultimately depend on the specific requirements of the synthesis, including the target molecule, scale, cost considerations, and environmental regulations. For laboratory-scale synthesis of a wide variety of diols, the Sharpless method remains a valuable tool. For larger-scale, industrial applications where sustainability and cost-effectiveness are paramount, enzymatic routes are becoming the preferred strategy. As enzyme engineering continues to advance, the versatility and applicability of biocatalysis in the synthesis of chiral diols are set to grow, further solidifying its role as a cornerstone of modern asymmetric synthesis.
A Computational Lens on Chirality: Comparing Transition States of Diol Catalysts in Asymmetric Synthesis
A detailed guide for researchers, scientists, and drug development professionals on the computational analysis of chiral diol catalysts, focusing on the comparison of transition states to rationalize and predict enantioselectivity.
In the realm of asymmetric catalysis, the rational design of effective chiral catalysts is paramount for the efficient synthesis of enantiomerically pure compounds, a critical aspect of drug development and fine chemical production. Chiral diols, such as those derived from BINOL (1,1'-bi-2-naphthol), TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), and tartaric acid, have emerged as a versatile class of organocatalysts and ligands.[1][2][3][4][5] Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of these catalysts and understanding the origins of enantioselectivity by examining the transition states of the catalyzed reactions.[6][7][8][9]
Performance Comparison of Chiral Diol Catalysts: A Look at Transition State Energies
The enantioselectivity of a chiral catalyst is determined by the difference in the activation energies (Gibbs free energy, ΔG‡) of the diastereomeric transition states that lead to the formation of the (R) and (S) enantiomers. A larger energy difference (ΔΔG‡) results in a higher enantiomeric excess (ee). The following tables summarize quantitative data from computational studies on prominent chiral diol catalysts in various asymmetric reactions.
BINOL-Based Catalysts
(R)- and (S)-BINOL are axially chiral diols that are widely used in asymmetric catalysis. Their C2 symmetry and tunable steric and electronic properties make them highly effective. Computational studies have often focused on their role in activating substrates through hydrogen bonding or by forming chiral Lewis acid complexes.
| Reaction Type | Catalyst System | Substrates | Computational Method | ΔG‡ (Major TS) (kcal/mol) | ΔG‡ (Minor TS) (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted ee (%) | Reference |
| Allylboration | (S)-BINOL | Skatole, Geranylboronic acid | DFT | Data not explicitly given in kcal/mol, but relative energies show a clear preference for one transition state | - | >5.8 | >99% | [8] |
| Hydroboration | (R)-BINOL-Al complex | 2-Benzoylpyridine, HBpin | DFT | 10.7 | 13.3 | 2.6 | ~98% | [7] |
Note: The predicted ee is calculated from the ΔΔG‡ value using the equation: ee = (K_R - K_S)/(K_R + K_S) * 100%, where K = exp(-ΔΔG‡/RT).
A comparative study of BINOL and its partially hydrogenated derivative, H8-BINOL, suggests that the increased flexibility of the H8-BINOL backbone can lead to a more favorable transition state geometry, resulting in higher enantioselectivity in certain reactions.[10]
TADDOL-Based Catalysts
TADDOLs are C2-symmetric diols derived from tartaric acid. Their rigid structure, featuring two diarylhydroxymethyl groups, creates a well-defined chiral pocket.
| Reaction Type | Catalyst System | Substrates | Computational Method | ΔΔG‡ (kcal/mol) | Predicted ee (%) | Reference | |---|---|---|---|---|---| | Asymmetric Cyanosilylation | TADDOL derivative | Benzaldehyde, TMSCN | DFT | 1.1 | 73% |[6] | | Hetero-Diels-Alder | Naphthyl-TADDOL | Benzaldehyde, Danishefsky's diene | ONIOM(B3LYP/6-31G(d):AM1) | Qualitative agreement with experimental results | >95% (experimental) |[2] |
Experimental and Computational Protocols
The following provides a generalized protocol for the computational and experimental investigation of chiral diol-catalyzed asymmetric reactions.
General Computational Protocol for Transition State Analysis
-
Model System Setup : The reactants, chiral diol catalyst, and any additives are constructed in a molecular modeling program.
-
Conformational Search : A thorough conformational search of the pre-reaction complex and the transition states is performed to locate the lowest energy structures.
-
Geometry Optimization : The geometries of the reactants, intermediates, transition states, and products are optimized using a suitable level of theory, commonly a DFT functional (e.g., B3LYP, M06-2X) with a relevant basis set (e.g., 6-31G(d)).
-
Frequency Calculation : Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points. Reactants, intermediates, and products should have all real frequencies, while a transition state should have exactly one imaginary frequency corresponding to the reaction coordinate.
-
Energy Calculation : Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies. Solvation effects are typically included using a continuum solvation model (e.g., PCM, SMD).
-
Thermodynamic Corrections : The Gibbs free energies (G) are calculated by adding thermal corrections to the electronic energies.
-
Analysis : The relative free energies of the transition states leading to the different enantiomers are compared to calculate the ΔΔG‡ and predict the enantiomeric excess.
General Experimental Protocol for a Chiral Diol-Catalyzed Asymmetric Reaction
-
Catalyst Preparation : In a flame-dried flask under an inert atmosphere, the chiral diol (e.g., (R)-BINOL) is dissolved in an anhydrous solvent. If a Lewis acid is used, it is added at a controlled temperature to form the chiral catalyst complex in situ.
-
Reaction Setup : In a separate flask, the substrate is dissolved in the same anhydrous solvent.
-
Reaction Execution : The prepared catalyst solution is added to the substrate solution at the desired reaction temperature. The second reactant is then added, often dropwise.
-
Monitoring : The reaction progress is monitored by an appropriate technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification : Once the reaction is complete, it is quenched, and the product is extracted. The crude product is then purified, typically by column chromatography.
-
Analysis : The yield of the purified product is determined. The enantiomeric excess is measured using chiral HPLC or chiral gas chromatography (GC).
Visualizing the Logic of Asymmetric Catalysis
Diagrams generated using Graphviz provide a clear visual representation of the logical relationships and workflows in the study of chiral catalysts.
Figure 1: Logical flow of enantioselection by a chiral diol catalyst.
Figure 2: General workflow for computational study of chiral catalysts.
Conclusion
Computational studies provide invaluable insights into the mechanisms of chiral diol-catalyzed asymmetric reactions. By comparing the transition state energies, researchers can rationalize the observed enantioselectivities and make informed decisions in the design of new and more effective catalysts. While direct side-by-side computational comparisons of different classes of chiral diols are still somewhat limited in the literature, the available data clearly demonstrates the power of these methods. As computational power and theoretical models continue to improve, we can expect even more accurate predictions and a deeper understanding of the subtle interactions that govern stereoselectivity, ultimately accelerating the development of novel therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Origin of enantioselection in Hetero-Diels-Alder reactions catalyzed by naphthyl-TADDOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Double-boron heterocyclic carbenes: a computational study of Diels–Alder reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Asymmetric Michael addition reaction using a chiral catalyst containing amino diol | Semantic Scholar [semanticscholar.org]
- 10. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1,3-Diphenylpropane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational and logistical resource for the proper disposal of 1,3-Diphenylpropane-1,2-diol, ensuring laboratory safety and regulatory compliance.
Chemical and Physical Properties
A summary of the available quantitative data for this compound and its isomers is presented below. It is important to note that the exact properties of this compound may vary.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆O₂ | PubChem[1][2][3] |
| Molecular Weight | 228.29 g/mol | PubChem[1][2][3] |
| XLogP3-AA (LogP) | 2.1 - 2.4 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize the potential for inhalation of any vapors or dust.
-
Spill Management: Have a chemical spill kit readily accessible. In the event of a spill, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand, and collect it in a designated hazardous waste container.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The following protocol provides a general framework for its disposal.
Step 1: Waste Characterization and Segregation
-
Treat all this compound waste as potentially hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Store the waste in a clearly labeled, compatible container. The label should include the full chemical name, "this compound," and any known hazard information.
Step 2: Consultation with Environmental Health and Safety (EHS)
-
Contact your institution's EHS office to obtain specific guidance on the disposal of this compound.
-
Provide them with all available information, including the chemical name and any available safety data.
-
The EHS office will provide instructions on the proper waste container, labeling requirements, and pickup procedures.
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the container is kept closed at all times, except when adding waste.
-
The storage area should be secure and away from incompatible materials.
Step 4: Arranging for Disposal
-
Follow your institution's procedures for requesting a hazardous waste pickup. This may involve submitting an online form or contacting the EHS office directly.
-
Ensure all required paperwork is completed accurately and completely.
Step 5: Disposal of Empty Containers
-
Empty containers that previously held this compound should be managed as hazardous waste unless they have been triple-rinsed.
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.
-
Once properly decontaminated, the empty container can typically be disposed of as regular laboratory glass or plastic waste. Always confirm this with your EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided in this guide is based on general principles of chemical waste management and data from similar compounds. It is not a substitute for the specific guidance provided by your institution's Environmental Health and Safety office. Always consult with your EHS department for disposal procedures that are compliant with your local regulations.
References
Personal protective equipment for handling 1,3-Diphenylpropane-1,2-diol
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 1,3-Diphenylpropane-1,2-diol. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure. The following table summarizes the recommended PPE for various activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | Laboratory coat, safety glasses with side shields, nitrile gloves. |
| Weighing and Aliquoting (Solid Form) | Engineering controls (e.g., chemical fume hood or powder containment hood), laboratory coat, safety goggles, face shield, double nitrile gloves, respiratory protection (e.g., N95 or higher).[1] |
| Solution Preparation and Handling | Chemical fume hood, laboratory coat, safety goggles, nitrile gloves.[1] |
| Experimental Use | Chemical fume hood or other appropriate containment device, laboratory coat, safety glasses, nitrile gloves.[1] |
| Waste Disposal | Laboratory coat, safety goggles, heavy-duty nitrile or butyl rubber gloves.[1][2] |
Note: Always inspect PPE for integrity before use.[1]
Experimental Protocol: Safe Handling and Solution Preparation
This protocol outlines the step-by-step procedure for safely handling this compound in its solid form and preparing a solution.
1. Preparation and Engineering Controls:
- Conduct all handling of the solid compound and solution preparation within a certified chemical fume hood to minimize inhalation exposure.[1]
- Ensure the work area is clean and uncluttered.
- Have a spill kit readily accessible.
2. Donning Personal Protective Equipment (PPE):
- Wear a laboratory coat, safety goggles, a face shield, and double nitrile gloves.
- If handling a significant quantity of the powder, use a suitable respirator.[3]
3. Weighing the Compound:
- Use a dedicated and calibrated analytical balance inside the fume hood.
- Employ anti-static techniques when handling the powdered form to prevent dispersal.[1]
- Carefully weigh the desired amount of this compound onto weighing paper or into a suitable container.
4. Solution Preparation:
- Slowly add the desired solvent to the solid to avoid aerosolization.[1]
- Gently swirl or stir the mixture until the solid is completely dissolved.
- Ensure the container is securely capped after preparation.[1]
5. Post-Handling Procedures:
- Decontaminate all surfaces and non-disposable equipment with an appropriate solvent.[1]
- Dispose of all contaminated disposable materials, including gloves and weighing paper, in a designated hazardous waste container.
- Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[3]
Operational and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including unused compounds, solutions, and contaminated consumables (e.g., gloves, wipes, pipette tips), in a clearly labeled, sealed, and chemically compatible hazardous waste container.[3]
-
Labeling: The waste container must be labeled with the full chemical name ("this compound"), concentration (if in solution), and appropriate hazard warnings.
-
Storage: Store the waste container in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
-
Disposal: Dispose of the chemical waste through a licensed hazardous-waste disposal facility in accordance with all local, state, and federal regulations.[3][4] Do not dispose of this chemical down the drain or in regular trash.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

